2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-6-dodecyl-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-20(2)19-24(25(21)29)28-26-22-16-13-14-17-23(22)27-28/h13-14,16-19,29H,3-12,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMHSKWEJGIXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051886 | |
| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23328-53-2, 125304-04-3 | |
| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzotriazolyl dodecyl p-cresol (linear) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzotriazolyl dodecyl p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125304043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TWE4ZIKJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol is a high-performance ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class. These compounds are critical for preventing the photodegradation of a wide array of materials, including polymers, coatings, and adhesives.[1][2] Their mechanism involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy, thereby extending the longevity and maintaining the optical clarity of the host material.[1] This technical guide provides an in-depth exploration of the principal synthesis pathway for this compound, designed to offer both strategic understanding and practical, actionable protocols for laboratory and process chemistry professionals. The synthesis is a well-established three-step sequence: (1) diazotization of o-nitroaniline, (2) azo coupling with the substituted phenol 6-dodecyl-4-methylphenol, and (3) reductive cyclization of the resulting azo intermediate to yield the final benzotriazole product. Each stage is detailed with mechanistic insights, procedural specifics, and critical process parameters essential for achieving high yield and purity.
Introduction: The Role and Mechanism of Phenolic Benzotriazole UV Absorbers
Phenolic benzotriazoles are a premier class of UV stabilizers, prized for their exceptional photostability and broad UV absorption spectrum (300–400 nm).[1] The core mechanism relies on an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the triazole ring. Upon absorption of a UV photon, the molecule undergoes a rapid, reversible excited-state intramolecular proton transfer (ESIPT), forming a transient keto-type tautomer. This excited species then relaxes back to its ground state via non-radiative decay pathways, effectively converting the high-energy UV radiation into low-energy vibrational (thermal) energy. This cycle can be repeated thousands of times without significant degradation of the stabilizer, providing long-term protection.
The specific structure of this compound is engineered for optimal performance. The long, linear and branched dodecyl chain imparts excellent solubility and compatibility in various polymer matrices and reduces volatility, ensuring its permanence within the material during high-temperature processing and throughout the product's lifespan.[3][4]
Strategic Synthesis Plan and Retrosynthetic Analysis
The most logical and industrially practiced approach to synthesizing 2-(2H-benzotriazol-2-yl)phenols involves the construction of an o-nitroazobenzene intermediate followed by a reductive cyclization.[5][6] This strategy is efficient and utilizes readily available starting materials.
The core transformations are:
-
Azo Coupling: Formation of the N=N bond by coupling a diazonium salt with an activated phenol.
-
Reductive Cyclization: Reduction of the nitro group adjacent to the azo linkage, which spontaneously cyclizes to form the stable benzotriazole ring.
The key precursors are therefore identified as o-nitroaniline and 6-dodecyl-4-methylphenol. The latter is not a common commodity chemical and must typically be prepared from p-cresol.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursor: 6-Dodecyl-4-methylphenol
The synthesis of the phenolic precursor is achieved via the Friedel-Crafts alkylation of p-cresol. This reaction introduces the C12 alkyl chain ortho to the hydroxyl group.
Causality of Experimental Choices:
-
Reactants: p-Cresol is chosen for its methyl group at the 4-position. 1-Dodecene is a common and cost-effective alkylating agent.
-
Catalyst: A Lewis acid catalyst such as Amberlyst-15 or a mild acid is used to activate the alkene for electrophilic attack on the electron-rich phenol ring. Stronger Lewis acids can be used but may lead to over-alkylation or rearrangement.
-
Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate. The ortho position is sterically favored for the bulky dodecyl group.
Experimental Protocol: Friedel-Crafts Alkylation
-
Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add p-cresol (1.0 eq) and a suitable catalyst (e.g., Amberlyst-15, 10% w/w).
-
Heating: Heat the mixture to 80-100°C with vigorous stirring.
-
Addition: Slowly add 1-dodecene (1.1 eq) dropwise over 1-2 hours, maintaining the temperature.
-
Reaction: Continue to stir the mixture at temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture, filter off the catalyst, and wash it with a solvent like toluene.
-
Purification: The crude product is then purified by vacuum distillation to separate the desired 6-dodecyl-4-methylphenol from unreacted starting materials and any di-alkylated byproducts.
Core Synthesis Pathway: A Step-by-Step Technical Guide
The main synthesis is a robust three-step, one-pot or two-pot sequence.
Caption: Overall workflow for the synthesis of the target compound.
Step 1: Diazotization of o-Nitroaniline
This initial step converts the primary amine of o-nitroaniline into a highly reactive diazonium salt.
Causality of Experimental Choices:
-
Reagents: Sodium nitrite (NaNO₂) is the standard source of nitrous acid when reacted with a strong acid like hydrochloric acid (HCl).[7]
-
Temperature Control: This is the most critical parameter. Diazonium salts are notoriously unstable at higher temperatures and can decompose violently or lead to unwanted side reactions (e.g., formation of phenols).[7] Maintaining a temperature of 0-5°C is mandatory for safety and yield.
Experimental Protocol: Diazotization
-
Setup: In a jacketed reaction vessel, suspend o-nitroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (2.5-3.0 eq).
-
Cooling: Chill the suspension to 0-5°C using a circulating chiller, with vigorous stirring to create a fine slurry.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in water. Add this solution dropwise to the o-nitroaniline slurry, ensuring the temperature never exceeds 5°C. The addition rate must be carefully controlled.
-
Completion: After the addition is complete, stir the resulting diazonium salt solution for an additional 30-60 minutes at 0-5°C to ensure the reaction goes to completion. The solution is now ready for the subsequent coupling step.
Step 2: Azo Coupling with 6-Dodecyl-4-methylphenol
The electrophilic diazonium salt reacts with the electron-rich 6-dodecyl-4-methylphenol to form the C-N bond, creating the azo intermediate.
Causality of Experimental Choices:
-
pH Control: The coupling reaction is typically performed under alkaline conditions (pH > 8).[7] A base, such as sodium hydroxide, is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which dramatically accelerates the rate of electrophilic aromatic substitution.
-
Temperature: The low temperature (0-5°C) is maintained to ensure the stability of the diazonium salt throughout the addition process.
Experimental Protocol: Azo Coupling
-
Phenol Solution: In a separate reaction vessel, dissolve 6-dodecyl-4-methylphenol (0.98 eq) in a suitable solvent such as ethanol or isopropanol, and an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Cooling: Cool this alkaline phenol solution to 0-5°C.
-
Coupling: Slowly add the previously prepared cold diazonium salt solution to the cold phenol solution over 1-2 hours. The pH of the mixture should be maintained in the alkaline range throughout the addition. A deeply colored precipitate of the azo compound will form.
-
Completion: Stir the reaction mixture for an additional 2-3 hours at a slightly elevated temperature (e.g., 10-15°C) to ensure the coupling is complete.
-
Isolation: The solid azo intermediate, 2-((2-nitrophenyl)azo)-6-dodecyl-4-methylphenol, can be isolated by filtration, washed with water to remove salts, and then used directly in the next step.
Step 3: Reductive Cyclization
This final, crucial step transforms the o-nitroazobenzene intermediate into the stable 2H-benzotriazole ring system.
Causality of Experimental Choices:
-
Reducing Agent: A variety of reducing agents can effect this transformation.[5]
-
Zinc powder in alkaline medium: A classic, robust, and high-yielding method. The reaction is heterogeneous and requires good agitation.[5]
-
Hydrazine hydrate: A powerful reducing agent, often used with a catalyst. It can offer a more homogeneous reaction but requires careful handling due to its toxicity.[5][6]
-
Catalytic Hydrogenation: Provides a very clean reaction but requires specialized high-pressure equipment.[5]
-
-
Mechanism: The reaction proceeds by the reduction of the nitro group to a primary amine. This amine then undergoes a rapid intramolecular attack on the azo nitrogen, followed by elimination of water (or a related process) to form the triazole ring. The intermediate is believed to be a hydrazo compound.[6]
Experimental Protocol: Reductive Cyclization (Using Zinc)
-
Setup: Suspend the crude, moist azo intermediate from the previous step in a mixture of an alcohol (e.g., methanol or isopropanol) and aqueous sodium hydroxide solution.
-
Heating: Heat the mixture to reflux (typically 60-80°C).
-
Reduction: Add zinc powder (2.0-3.0 eq) portion-wise to the refluxing mixture. The addition should be controlled to manage the exothermic reaction. The deep color of the azo compound will gradually fade to a pale yellow or light brown.
-
Completion: After all the zinc has been added, maintain the reflux for 2-4 hours until TLC or HPLC analysis shows the complete disappearance of the starting material.
-
Workup: Cool the reaction mixture and filter off the zinc salts. Acidify the filtrate with an acid (e.g., acetic or sulfuric acid) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., heptane or an alcohol/water mixture) or by column chromatography to yield the final product as a liquid or low-melting solid.[8][9]
Product Data and Troubleshooting
| Parameter | Typical Value | Source |
| Appearance | Yellowish liquid or low-melting solid | [9] |
| Molecular Formula | C₂₅H₃₅N₃O | [3] |
| Molecular Weight | 393.57 g/mol | [3][9] |
| Density | ~0.911 g/mL at 25°C | [3][4][9] |
| Refractive Index | ~1.574 (n20/D) | [3][4][9] |
| Water Solubility | Insoluble (<0.01 ppm) | [9] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Diazotization | Temperature exceeded 5°C, causing decomposition. Insufficient acid. | Strictly maintain 0-5°C. Use a jacketed reactor. Ensure at least 2.5 eq of acid are used. |
| Low Yield in Azo Coupling | Incorrect pH (too acidic). Diazonium salt decomposed before addition. | Monitor and maintain alkaline pH (>8) during coupling. Add diazonium salt immediately after preparation. |
| Incomplete Reductive Cyclization | Insufficient reducing agent. Poor mass transfer (in heterogeneous reactions). | Increase the equivalents of the reducing agent. Ensure vigorous mechanical stirring. |
| Product Contamination | Incomplete reaction. Side-product formation from overheating. | Increase reaction time or temperature slightly for cyclization. Purify via recrystallization or chromatography. |
Conclusion
The synthesis of this compound is a well-defined and scalable process rooted in fundamental organic chemistry principles. Success hinges on meticulous control over key reaction parameters, particularly temperature during diazotization and pH during the azo coupling stage. The reductive cyclization step offers flexibility in the choice of reducing agent, allowing for adaptation based on available equipment and safety protocols. By following the detailed protocols and understanding the chemical rationale outlined in this guide, researchers and chemists can reliably produce this high-value UV absorber for a multitude of material protection applications.
References
- Ataman Kimya. (n.d.). PHENOLIC BENZOTRIAZOLE.
- Tanimoto, S., & Inoue, Y. (1991). Preparation and Utilization of 2-(2H-Benzotriazol-2-yl)phenolic Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 68(5-6), 309-320.
- BenchChem. (n.d.). Synthesis of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (Einecs 254-686-3).
- ResearchGate. (n.d.). The synthetic procedure. [Diagram].
- Echemi. (n.d.). Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear.
- Collection of Czechoslovak Chemical Communications. (1975).
- Li, A., Li, X., Ma, F., Gao, H., & Li, H. (2023).
- Sigma-Aldrich. (n.d.). This compound.
- International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). A Review on: Synthesis of Benzotriazole.
- National Center for Biotechnology Information. (n.d.). 2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol.
- MySkinRecipes. (n.d.). This compound.
- ChemicalBook. (n.d.). 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol.
- Request PDF. (n.d.). One-Pot Synthesis of Benzotriazoles and Benzotriazole 1-Oxides by Reductive Cyclization of o-Nitrophenylazo Compounds with Benzyl Alcohol.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound 125304-04-3 [sigmaaldrich.com]
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- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
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An In-depth Technical Guide to the Physicochemical Properties of Benzotriazolyl Dodecyl p-Cresol
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For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, ensuring the stability of active pharmaceutical ingredients (APIs) and final formulations is paramount. Photodegradation, the degradation of molecules caused by the absorption of light, is a significant challenge that can compromise the efficacy, safety, and shelf-life of drug products.[1][2] Benzotriazolyl Dodecyl p-Cresol is a high-performance ultraviolet (UV) light absorber designed to mitigate these risks. Belonging to the benzotriazole class of UV absorbers, this compound is engineered for exceptional photostability and broad-spectrum UV protection, making it a valuable tool in the formulation of light-sensitive therapeutics.[3][4]
This technical guide provides a comprehensive overview of the core physicochemical properties of Benzotriazolyl Dodecyl p-Cresol. It is intended to serve as a resource for researchers and formulation scientists, offering the technical data and procedural insights necessary to effectively incorporate this excipient into drug development workflows. We will explore its molecular structure, mechanism of action, key physical and chemical properties, and provide detailed experimental protocols for its analysis.
Molecular Structure and Synthesis
Benzotriazolyl Dodecyl p-Cresol, chemically known as 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol, possesses a unique molecular architecture tailored for its function.[5][6] The structure integrates three key functional moieties:
-
Benzotriazole Group: This heterocyclic unit is the chromophore responsible for absorbing harmful UV radiation, particularly in the UV-A and UV-B regions (300-400 nm).[7][8]
-
Phenolic Group (p-Cresol): The hydroxyl group on the phenol ring is crucial for the photostabilizing mechanism. It forms an intramolecular hydrogen bond with the benzotriazole ring, enabling a rapid and harmless dissipation of absorbed UV energy.[9][10]
-
Dodecyl Chain: This long alkyl chain imparts significant lipophilicity (oil-solubility) to the molecule, ensuring excellent compatibility with non-polar organic phases, polymers, and lipid-based drug delivery systems.
The combination of these groups results in a low-volatility, highly efficient UV stabilizer that protects formulations without imparting color.[3][11]
Synthesis Pathway
The synthesis of this compound typically involves a multi-step process. A representative pathway is the Mannich reaction, a well-established method for aminoalkylation.[12]
Caption: A representative synthesis pathway for a functionalized benzotriazole phenol.
Core Physicochemical Properties
Understanding the physicochemical properties of Benzotriazolyl Dodecyl p-Cresol is essential for predicting its behavior in various formulations and for developing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₅N₃O | [5][6] |
| Molecular Weight | 393.57 g/mol | [5][6] |
| Appearance | Pale-yellow liquid | [4] |
| Melting Point | >350 °C (literature) | [13][14] |
| Boiling Point | ~545 °C at 760 mmHg (estimated) | [15] |
| Density | 0.911 g/mL at 25 °C | [14] |
| Flash Point | 112.8 °C (235.0 °F) - closed cup | |
| Refractive Index | n20/D 1.574 | [14] |
| LogP (o/w) | ~10.3 (estimated) | [15] |
| Water Solubility | Insoluble (<0.01 ppm at 20°C) | [14] |
| Organic Solubility | Soluble in acetone, chloroform, toluene, hexane |
Mechanism of Action: Photostabilization
The protective action of benzotriazole UV absorbers is a fascinating example of intramolecular photochemistry. The process is highly efficient and allows the molecule to dissipate damaging UV energy without degrading itself.[10]
-
UV Absorption: The benzotriazole ring absorbs a photon of UV light, promoting the molecule to an excited electronic state (S1).
-
Excited State Intramolecular Proton Transfer (ESIPT): In this excited state, a proton from the adjacent hydroxyl group is rapidly transferred to a nitrogen atom on the benzotriazole ring.[16] This creates an unstable tautomer (enol-quinone structure).[10]
-
Energy Dissipation: The unstable tautomer quickly returns to its ground state by releasing the absorbed energy as harmless heat through vibrational relaxation.
-
Reverse Proton Transfer: The proton is then transferred back to the phenolic oxygen, regenerating the original molecule in its stable ground state, ready to absorb another UV photon.[10]
This entire cycle occurs on a picosecond timescale, allowing a single molecule to dissipate the energy of thousands of photons without undergoing permanent chemical change.
Caption: The photoprotective mechanism of Benzotriazolyl Dodecyl p-Cresol.
Applications in Pharmaceutical Development
The high lipophilicity and potent UV absorbing capacity of Benzotriazolyl Dodecyl p-Cresol make it suitable for several applications in the pharmaceutical and drug development sectors:
-
Stabilization of APIs: It can be incorporated into formulations to protect light-sensitive APIs from degradation, thereby extending product shelf life and ensuring consistent potency.[1][2]
-
Protection of Excipients: Many excipients, including colorants, fragrances, and polymers, can degrade upon UV exposure. This stabilizer helps maintain the integrity and appearance of the final dosage form.[4]
-
UV-Protective Packaging: While not a direct additive to the drug, related benzotriazoles are widely used in plastic packaging for pharmaceuticals. They prevent UV radiation from penetrating the container and reaching the photosensitive contents.[17]
-
Topical Formulations: In dermal and transdermal drug delivery systems, it can protect both the API and the carrier vehicle from photodegradation upon exposure to sunlight.
Experimental Protocols
To ensure scientific integrity, the following are detailed, self-validating protocols for the characterization of Benzotriazolyl Dodecyl p-Cresol.
Protocol 1: Determination of UV-Visible Absorption Spectrum
This protocol outlines the use of UV-Vis spectrophotometry to confirm the absorption range of the compound, a critical parameter for a UV absorber.
Objective: To determine the wavelength of maximum absorbance (λmax) and the effective absorption range.
Materials:
-
Benzotriazolyl Dodecyl p-Cresol
-
Spectrophotometric grade Toluene
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of Benzotriazolyl Dodecyl p-Cresol and dissolve it in 100 mL of toluene to prepare a stock solution of ~100 µg/mL.
-
Working Solution Preparation: Dilute the stock solution with toluene to prepare a working solution with a concentration of approximately 1-5 µg/mL. The goal is to achieve a maximum absorbance between 0.5 and 1.5 AU.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the scanning range from 250 nm to 500 nm.
-
Baseline Correction: Fill both the sample and reference cuvettes with the blank solvent (toluene). Place them in the spectrophotometer and run a baseline correction.
-
Sample Measurement: Empty the sample cuvette and rinse it with the working solution. Fill the cuvette with the working solution and place it back into the sample holder.
-
Data Acquisition: Run the spectral scan. The software will plot absorbance versus wavelength.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Note the absorbance range, specifically the cutoff wavelengths where absorbance drops significantly. The effective range for benzotriazoles is typically between 300 and 400 nm.[7]
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for confirming the identity and purity of the compound.
Objective: To obtain a mass spectrum of the compound to confirm its molecular weight and fragmentation pattern.
Materials:
-
Benzotriazolyl Dodecyl p-Cresol sample
-
Toluene (GC grade)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5HT, 15m x 0.25mm x 0.10µm)[18]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in toluene.[18]
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature of 280°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 320°C at a rate of 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Interface: Set temperature to 300°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-600.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Start the GC run and acquire mass spectral data.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to Benzotriazolyl Dodecyl p-Cresol.
-
Obtain the mass spectrum for this peak.
-
Confirm the presence of the molecular ion peak [M]+ at m/z 393.57.
-
Analyze the fragmentation pattern, which will be characteristic of the benzotriazole and alkylphenol structure. This provides a definitive identification of the compound.
-
Caption: A general workflow for the analytical characterization of the compound.
Conclusion
Benzotriazolyl Dodecyl p-Cresol is a highly specialized and effective UV absorber with significant potential for enhancing the stability of pharmaceutical products. Its lipophilic nature, broad-spectrum UV absorption, and robust photostability mechanism make it an invaluable excipient for protecting sensitive molecules from photodegradation. The data and protocols presented in this guide provide drug development professionals with the foundational knowledge required to confidently evaluate and implement this stabilizer in their formulation strategies, ultimately contributing to the development of safer, more effective, and more stable medicines.
References
- Raytop Chemical. (2022, July 12). How do UV absorbers work?
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- gsrs. BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR).
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2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol molecular weight and formula
An In-Depth Technical Guide to 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
Executive Summary
This technical guide provides a comprehensive overview of this compound, a high-performance ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class. This document details its core physicochemical properties, including its molecular formula and weight, and delves into its mechanism of action, synthesis principles, analytical characterization, and primary applications. With a focus on scientific integrity, this guide offers insights relevant to professionals in research and development, particularly in fields where material and formulation stability against photodegradation is critical. Safety, handling, and regulatory context are also provided to ensure comprehensive understanding and responsible use.
Introduction to a Key Photostabilizer
This compound is a liquid benzotriazole UV absorber (UVA) designed to protect various organic polymers and formulations from the damaging effects of ultraviolet radiation. Its molecular structure is uniquely tailored for high performance and compatibility in a range of substrates. The core benzotriazole moiety is responsible for the powerful UV absorption, while the substituted phenol ring, particularly the long dodecyl chain, enhances its solubility and compatibility in non-polar systems and reduces volatility, ensuring long-term protection.[1]
Its primary function is to dissipate harmful UV energy as harmless thermal energy, thereby preventing the photo-oxidation and degradation of materials, which can manifest as discoloration (yellowness), loss of physical properties, and reduced shelf-life.[1][2] This makes it an invaluable additive in industries ranging from coatings and plastics to cosmetics and specialized pharmaceutical formulations where active ingredients or excipients are light-sensitive.
Core Physicochemical Properties
The efficacy and application scope of this compound are dictated by its physical and chemical characteristics. These properties have been consolidated from various authoritative sources and are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₃₅N₃O | [3][4][5] |
| Molecular Weight | 393.57 g/mol | [2][3][6] |
| CAS Number | 125304-04-3 (branched & linear dodecyl) 23328-53-2 | [2][6] [3][4][7] |
| Appearance | Liquid | [2] |
| Density | 0.911 g/mL at 25 °C | [2] |
| Melting Point | >350 °C (likely decomposition) | [2][8] |
| Boiling Point | 545.1 ± 60.0 °C at 760 mmHg | [2] |
| Flash Point | ~112.8 °C (235 °F) - closed cup | |
| Water Solubility | Insoluble (<0.01 ppm at 20 °C) | [2] |
| Refractive Index | n20/D 1.574 | [2] |
Note on CAS Numbers: The compound is often referenced by two CAS numbers. 125304-04-3 typically refers to the commercial product which contains a mixture of branched and linear dodecyl chains, enhancing its liquid form and compatibility.[2][9] 23328-53-2 may refer to a specific isomer.[3][4][7] For practical applications, 125304-04-3 is more commonly encountered.
Mechanism of Action & Synthesis Principles
Mechanism of Photostabilization
The protective power of hydroxyphenyl benzotriazoles (HPBTs) is rooted in a highly efficient photochemical process. The molecule absorbs incident UV radiation, promoting it to an excited state. This is followed by an ultrafast, reversible excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring. This tautomerization provides a non-radiative decay pathway, allowing the absorbed energy to be dissipated harmlessly as heat as the molecule reverts to its ground state. This rapid cycle can be repeated thousands of times without significant degradation of the UVA itself, providing durable protection.
Caption: The photoprotective cycle of a hydroxyphenyl benzotriazole UV absorber.
Principles of Synthesis
While specific manufacturing protocols are proprietary, the synthesis of HPBTs generally follows a well-established pathway. A common industrial method involves:
-
Diazotization: Reacting an o-nitroaniline with nitrous acid to form a diazonium salt.
-
Azo Coupling: Coupling the diazonium salt with the desired substituted phenol (in this case, 2-dodecyl-4-methylphenol) to form a 2-nitroazobenzene intermediate.
-
Reductive Cyclization: Reducing the nitro group of the intermediate. The resulting amino group spontaneously cyclizes onto the azo linkage to form the stable benzotriazole ring.
The key precursor, 2-dodecyl-4-methylphenol, is typically produced via Friedel-Crafts alkylation of p-cresol with dodecene. The choice of a long dodecyl group is a deliberate design feature to increase the molecule's lipophilicity and molecular weight, making it highly compatible with organic matrices and preventing it from leaching or evaporating over time.
Analytical Characterization
Verifying the identity, purity, and concentration of this compound is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is a standard method for its analysis.
Experimental Protocol: Reverse-Phase HPLC Analysis
This protocol is a representative method for the quantitative analysis of the compound.[7]
Objective: To determine the purity of a sample of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid or Phosphoric Acid (for pH adjustment)[7]
-
Sample dissolved in Acetonitrile or Tetrahydrofuran (THF)
Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 95:5 (v/v) Acetonitrile:Water.[7] For Mass Spectrometry compatibility, replace phosphoric acid with 0.1% formic acid.[7]
-
Standard Preparation: Accurately weigh and dissolve the analytical standard in the mobile phase to create a stock solution of 1 mg/mL. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: ~345 nm (corresponding to a λ-max of the benzotriazole chromophore)
-
-
Analysis: Inject the standards and sample. Identify the peak corresponding to the analyte by its retention time.
-
Quantification: Calculate the purity or concentration of the sample using the calibration curve generated from the analytical standards.
Caption: Workflow for the HPLC analysis of the target compound.
Applications in Research and Development
The primary application of this compound is as a light stabilizer.[1] Its liquid form, low volatility, and excellent compatibility make it highly effective in:
-
Coatings and Polymers: Protecting automotive finishes, industrial coatings, and plastics (e.g., polyolefins, PVC) from UV degradation.
-
Cosmetic Formulations: Used as a cosmetic UV absorber to protect product integrity and color, particularly in oil-based formulations or sunscreens.[6]
-
Drug Development & Packaging: In drug development, light stability is a critical parameter. This UVA can be incorporated into:
-
Topical/Transdermal Formulations: To protect light-sensitive Active Pharmaceutical Ingredients (APIs) from degradation.
-
Plastic Packaging & Encapsulants: As an additive in polymers used for bottles, films, or containers to shield the contents from UV light, thereby extending the shelf-life and efficacy of the drug product.
-
Pesticide Formulations: It is approved for use as an inert ingredient in certain pesticide formulations, likely to protect the active components from photodegradation.[3]
-
Safety and Handling
Proper handling is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).
-
Hazard Classification: The substance is classified as hazardous to the aquatic environment, with long-lasting effects (Aquatic Chronic 2 or 4).[4][9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields.
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves. Dispose of contaminated gloves after use.[9]
-
Respiratory Protection: Generally not required with adequate ventilation. If mists or vapors are generated, use an approved respirator.[9]
-
-
First Aid Measures:
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, as it is toxic to aquatic life.[9]
-
Storage: Store in a well-ventilated place. Keep container tightly closed in a dry and cool place. It is classified as a combustible liquid.[4]
Regulatory Information
This compound is listed on several international chemical inventories and is subject to various regulations. It is tracked by the U.S. Environmental Protection Agency (EPA) and is listed under the Toxic Substances Control Act (TSCA).[6] It is also approved by the FDA for specific uses, such as in pesticide tolerance exemptions.[3] In Europe, it is registered under REACH. Researchers should always consult local regulations to ensure compliance.
Conclusion
This compound is a sophisticated and highly effective UV light stabilizer. Its molecular design provides a combination of potent UV absorption, excellent photostability, and high compatibility in organic systems. For researchers and professionals in drug development, its utility extends beyond traditional materials science into the critical domain of formulation and packaging stability, where protecting sensitive molecules from photodegradation is paramount to ensuring product safety, efficacy, and shelf-life. A thorough understanding of its properties, analytical methods, and safety requirements is essential for its successful and responsible application.
References
-
U.S. EPA. Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl- - Substance Details.
-
The Good Scents Company. (n.d.). benzotriazolyl dodecyl p-cresol, 125304-04-3.
-
SIELC Technologies. (2018). This compound.
-
Sigma-Aldrich. (n.d.). This compound.
-
Echemi. (n.d.). Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear.
-
Chemsrc. (2025). This compound.
-
Sigma-Aldrich. (n.d.). This compound analytical standard.
-
Sigma-Aldrich. (2014). Safety Data Sheet for this compound.
-
Chemical Management. (n.d.). SAFETY DATA SHEET.
-
VSNCHEM. (n.d.). 2-(2h-?benzotriazol-?2-?yl)?-?6-?dodecyl-?4-?methylphenol.
-
ChemicalBook. (n.d.). 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol.
-
ChemBK. (2024). 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol Request for Quotation.
-
PrepChem.com. (n.d.). Synthesis of 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole.
-
Chemsavers, Inc. (n.d.). This compound, >99% (GC), Certified, 100ml.
-
Li, Y.-C., et al. (2010). 2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o389.
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Spectroscopic Deep Dive: A Technical Guide to CAS 125304-04-3 for Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the spectroscopic properties of the compound identified by CAS number 125304-04-3, chemically known as 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical characterization of this molecule. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, this guide offers critical insights for compound identification, purity assessment, and quality control, essential for regulatory submissions and drug development milestones.
A crucial point of clarification is the frequent misidentification of CAS 125304-04-3 with the pesticide Fenbucarb (CAS 3766-81-2). This guide pertains exclusively to this compound, a UV absorber commercially known by trade names such as Tinuvin® 171 and UV-571.
Introduction: The Chemical Identity and Relevance of CAS 125304-04-3
This compound is a substituted benzotriazole, a class of compounds widely recognized for their ultraviolet (UV) light absorbing properties.[1][2] Its molecular structure, featuring a phenolic ring and a benzotriazole moiety, is specifically designed to dissipate harmful UV radiation, thereby preventing the photodegradation of light-sensitive materials.[1][2] While its primary application lies in the materials science sector as a UV stabilizer, its potential interactions and analytical profile are of significant interest in pharmaceutical development, particularly in formulation science where excipient characterization is paramount.
Chemical Structure:
Figure 1. Chemical structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The Signature of a Chromophore
UV-Vis spectroscopy is a cornerstone technique for characterizing compounds with chromophoric systems. The benzotriazole and phenolic moieties in CAS 125304-04-3 constitute a significant chromophore, leading to strong absorption in the UV region.
Experimental Protocol: A Validated Approach
A robust UV-Vis spectrum can be obtained by following a standardized protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.
-
Solvent Selection: A high-purity, UV-transparent solvent is critical. Cyclohexane or ethanol are suitable choices. The solvent should not have significant absorbance in the region of interest (typically 200-400 nm).
-
Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU to ensure adherence to the Beer-Lambert Law.
-
Blank Correction: A baseline correction should be performed using a cuvette containing only the solvent.
-
Data Acquisition: The spectrum is recorded over a wavelength range of at least 200 to 400 nm.
Figure 2. A generalized workflow for acquiring a UV-Vis spectrum.
Data Interpretation: Unveiling the Electronic Transitions
The UV-Vis spectrum of this compound is characterized by strong absorbance in the UVA region. A representative absorption spectrum for a similar compound, Tinuvin® 171, shows a broad absorption band with a maximum (λmax) typically observed between 300 and 400 nm.[3] This absorption profile is consistent with the π → π* electronic transitions within the conjugated benzotriazole and phenolic ring systems. The long dodecyl chain does not contribute to the UV absorption but influences the compound's solubility and physical properties.
Table 1: UV-Vis Spectroscopic Data Summary for Tinuvin® 171
| Parameter | Value | Reference |
| Absorption Maximum (λmax) | ~300 - 400 nm | [3] |
| Solvent | Not specified in source | [3] |
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of CAS 125304-04-3 provides clear evidence for its key structural features.
Experimental Protocol: Best Practices for Liquid Samples
As this compound is a liquid at room temperature, the following protocol is recommended for obtaining a high-quality FT-IR spectrum:
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a suitable detector (e.g., DTGS) is required.
-
Sampling Technique: The Attenuated Total Reflectance (ATR) technique is highly recommended for liquid samples due to its minimal sample preparation and ease of use. A small drop of the sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe). Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal or salt plates should be acquired.
-
Data Acquisition: The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance.
Figure 3. Workflow for obtaining an FT-IR spectrum of a liquid sample using ATR.
Data Interpretation: A Vibrational Fingerprint
While a specific high-resolution spectrum for CAS 125304-04-3 is not publicly available, the expected IR absorption bands can be predicted based on its chemical structure.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Phenolic hydroxyl |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Aliphatic (dodecyl & methyl) |
| 1600 - 1450 | C=C stretch | Aromatic rings |
| ~1200 | C-O stretch | Phenol |
| Below 900 | C-H out-of-plane bend | Aromatic substitution pattern |
The broad O-H stretching band is a key indicator of the phenolic hydroxyl group. The sharp peaks in the 3000-2800 cm⁻¹ region correspond to the C-H stretching vibrations of the long aliphatic dodecyl chain and the methyl group. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region, providing a fingerprint of the benzotriazole and substituted phenol rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of CAS 125304-04-3.
Experimental Protocol: Ensuring High-Resolution Data
Acquiring high-quality NMR spectra requires careful sample preparation and instrument setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Solvent Selection: A deuterated solvent that fully dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard, and a longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Sources
The Solubility Profile of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol: A Technical Guide for Formulation Scientists
This in-depth technical guide provides a comprehensive analysis of the solubility of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol, a widely utilized liquid benzotriazole UV absorber known by trade names such as Tinuvin® 571 and Eversorb® 82. Intended for researchers, scientists, and professionals in drug development, coatings, and polymer science, this document synthesizes physicochemical principles with empirical data to offer a practical understanding of its behavior in various organic solvents.
Introduction: Understanding the Molecule
This compound (CAS No. 125304-04-3) is a high-performance ultraviolet light absorber (UVA). Its molecular structure is key to both its function and its solubility characteristics. The molecule, with a molecular weight of 393.56 g/mol , features a polar benzotriazole group responsible for UV absorption and a nonpolar dodecyl chain that enhances its compatibility with a wide range of organic matrices.[1][2] This amphiphilic nature dictates its solubility, making it a versatile additive in numerous applications, from industrial coatings to cosmetics.[3][4]
The compound is a yellow liquid at room temperature with a density of approximately 0.911 g/mL.[5][6] Its liquid form and broad solubility are significant advantages in formulation, eliminating the need for heating or high-shear mixing often required for solid UV absorbers.
The Science of Solubility: Theoretical Framework
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This concept is rooted in the intermolecular forces between solute and solvent molecules. For this compound, its solubility in a given organic solvent is a function of the balance between its polar (benzotriazole and phenol groups) and nonpolar (dodecyl and methyl groups) moieties.
A solvent's ability to dissolve this UVA is predicted by its polarity, hydrogen bonding capability, and dispersion forces. Solvents with a mix of polar and nonpolar characteristics are often excellent choices. The long dodecyl chain provides significant van der Waals interactions, favoring solubility in nonpolar, aliphatic, and aromatic hydrocarbons. Concurrently, the benzotriazole and hydroxyl groups can engage in dipole-dipole interactions and hydrogen bonding with polar solvent molecules.
Diagram 1: Key Molecular Interactions for Solubilization
This diagram illustrates the primary intermolecular forces that drive the dissolution of the UV absorber in an organic solvent.
Sources
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Mechanism of Action of Benzotriazole UV Absorbers
Abstract
Derivatives of 2-(2-hydroxyphenyl)benzotriazole (BZT) are a cornerstone class of ultraviolet (UV) absorbers, prized for their exceptional photostability and efficiency in protecting materials from photodegradation.[1] Their function is not merely to absorb UV radiation, but to dissipate its energy through a highly efficient and rapid cyclic process without undergoing significant chemical change themselves.[2] This guide delves into the sophisticated photophysical mechanism underpinning their efficacy: Excited-State Intramolecular Proton Transfer (ESIPT). We will explore the core photocycle, dissect the critical factors influencing its efficiency, and discuss the advanced theoretical models that have refined our understanding beyond simplistic principles. This document is intended for researchers and development professionals seeking a deep, mechanistic understanding of how these vital additives function.
Introduction: The Imperative for UV Protection
Ultraviolet radiation is a primary driver of material degradation, initiating photo-oxidative processes that lead to color fading, loss of mechanical integrity, and reduced service life for a vast range of polymers, coatings, and other organic materials.[2] UV absorbers are additives incorporated into these materials to intercept this damaging radiation.[2] Among the most effective are benzotriazoles, which exhibit strong and broad absorption across the UV spectrum, typically between 300-400 nm, while showing minimal absorption in the visible range, thus avoiding coloration of the host material.[3][4] The key to their success lies in their molecular structure, which facilitates a unique and highly efficient energy dissipation pathway.[2][4]
The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)
The remarkable photostability of benzotriazole UV absorbers is attributed to an ultrafast, reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[2][4][5] This mechanism allows the molecule to convert high-energy UV photons into harmless thermal energy in a cycle that repeats thousands of times without significant molecular degradation.[5] The entire process occurs on a picosecond timescale.[1][5]
The ESIPT photocycle can be broken down into four key steps:
-
Photon Absorption (Excitation): The process begins when the ground-state molecule, which exists in an enol tautomeric form (E), absorbs a UV photon. This enol form is stabilized by a pre-existing intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.[6] The absorption of energy promotes the molecule to an excited singlet state (E*).
-
Ultrafast Proton Transfer: In the excited state (E), the electronic distribution of the molecule changes dramatically. The phenolic proton becomes significantly more acidic, while the nitrogen atom of the triazole ring becomes more basic.[6] This change in charge distribution triggers an extremely rapid, barrierless transfer of the proton along the hydrogen bond pathway to form the excited-state keto tautomer (K).[6][7]
-
Non-Radiative Decay: The excited keto tautomer (K*) is energetically unstable and rapidly returns to its ground state (K) through non-radiative decay pathways, primarily via internal conversion.[6] This step is crucial as it dissipates the absorbed UV energy as heat (vibrational energy) into the surrounding matrix, preventing the energy from causing chemical reactions.
-
Ground-State Tautomerization: In the ground state, the keto form (K) is less stable than the enol form (E). Consequently, a rapid back-proton transfer occurs, regenerating the original enol tautomer and completing the cycle.[6][8] The molecule is now ready to absorb another UV photon.
This highly efficient, closed-loop system is the foundation of the photoprotective action of benzotriazole UV absorbers.
Caption: The ESIPT photocycle in benzotriazole UV absorbers.
Beyond the Basic Model: The Role of Electronic Effects and Conical Intersections
For many years, it was believed that a stronger intramolecular hydrogen bond would lead to greater photostability. However, research has shown this assumption to be an oversimplification.[1] Studies have surprisingly demonstrated that substituting the benzotriazole ring with electron-withdrawing groups (EWGs) can dramatically improve photopermanence, even though these groups weaken the intramolecular hydrogen bond.[1]
This finding points to a more complex mechanism. Theoretical and computational studies suggest that the deactivation pathway involves more than just simple proton transfer.[8] Key insights include:
-
Charge-Transfer State: The proton transfer is triggered and coupled with a charge-transfer from the phenol group to the triazole group.[8] This means electronic redistribution is as critical as the proton's movement.
-
Twisted Geometries: The reaction path is not planar. The molecule undergoes twisting, which facilitates the efficient deactivation.[8]
-
Conical Intersection: The rapid, radiationless decay from the excited state (K*) to the ground state (K) is thought to proceed through a "conical intersection"—a point on the potential energy surface where the two states have the same energy. This provides an extremely efficient funnel for the molecule to return to the ground state without emitting a photon (fluorescence) or undergoing destructive chemistry.[1]
These advanced concepts explain why simple hydrogen bond strength is not the sole predictor of performance and why electronic modifications can have such a profound impact on photostability.[1]
Experimental Analysis of Benzotriazole UV Absorbers
The photophysical properties of BZTs are primarily investigated using spectroscopic techniques. UV-Visible spectroscopy is fundamental for characterizing their absorption profile and quantifying their concentration.
Table 1: Typical UV Absorption Characteristics of Benzotriazole Derivatives
| Compound Class | Typical λmax Range (nm) | Key Structural Features |
| General 2-(2-hydroxyphenyl)benzotriazoles | 300 - 400 nm | Possess the core structure for ESIPT.[3] |
| Substituted Benzotriazoles | 340 - 360 nm | Substituents on the phenyl or benzo rings can shift the absorption maximum and alter photostability.[9][10] |
| Polymerizable Benzotriazoles | Varies based on chromophore | Contain reactive groups (e.g., acryloyl) allowing them to be covalently bonded into a polymer backbone.[11] |
Experimental Protocol: UV-Vis Absorbance Measurement
This protocol outlines the standard procedure for determining the UV absorbance spectrum of a benzotriazole UV absorber.
Objective: To measure the UV absorbance spectrum and determine the wavelength of maximum absorbance (λmax).
Materials:
-
Benzotriazole UV absorber sample
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or ethyl acetate)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the BZT sample in the chosen solvent at a known concentration (e.g., 100 mg/L). Perform serial dilutions to create a series of standards of lower concentration. The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU for optimal accuracy.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range for the scan (e.g., 250 nm to 450 nm).
-
Blanking/Zeroing: Fill two quartz cuvettes with the pure solvent. Place them in the reference and sample holders of the spectrophotometer. Run a baseline correction or "zero" function to subtract the absorbance of the solvent and cuvettes.[12][13]
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the BZT solution to be measured. Fill the cuvette with the BZT solution and place it back in the sample holder.
-
Data Acquisition: Initiate the spectral scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.[13]
-
Data Analysis: Record the resulting spectrum. Identify the wavelength at which the maximum absorbance occurs (λmax). This value is a key characteristic of the UV absorber.
Caption: Workflow for UV-Vis spectroscopic analysis of a BZT.
Photodegradation Pathways
Although highly stable, benzotriazole UV absorbers can degrade over long periods of intense UV exposure.[5] Understanding these degradation pathways is critical for predicting the long-term performance of stabilized materials. Common degradation mechanisms include:
-
Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings.[5]
-
Ring Opening: Scission of either the triazole or the benzene ring, leading to smaller, more polar degradation products.[5]
-
Polymerization: Reactive intermediates formed during photolysis can polymerize into larger molecules.[5]
The rate and pathway of degradation can be influenced by the specific chemical environment, including the polymer matrix, temperature, and the presence of oxygen or other reactive species.[14]
Conclusion
The mechanism of action of benzotriazole UV absorbers is a sophisticated and elegant example of molecular photophysics. Centered on the ultrafast and efficient ESIPT cycle, these molecules effectively act as energy converters, transforming damaging UV radiation into benign heat. A modern understanding, refined by computational studies, reveals the critical interplay of proton transfer, charge transfer, and molecular geometry in achieving this remarkable photostability. For scientists and researchers, this deep mechanistic knowledge is essential for the rational design of next-generation light stabilizers and the development of durable, long-lasting materials.
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Synthesis and Application of New Benzotriazole Derivatives as UV Absorbers for Polyester Fabrics. (2011). Advanced Materials Research, 233-235, 1515-1518. [Link]
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How do UV absorbers work? (2022, July 12). Raytop Chemical. [Link]
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Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. (2025, August 15). ACS Publications. [Link]
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Computer Simulations of the Conformational Preference of 3' Substituents in 2-(2'-Hydroxyphenyl) Benzotriazole UV Absorbers: Correlation with UVA Photopermanence in Coatings. (2025, August 10). ResearchGate. [Link]
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Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. (2021). Scirp.org. [Link]
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Effect of solvent on excited-state intramolecular proton transfer in benzotriazole photostabilizers. ACS Publications. [Link]
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An In-depth Technical Guide to the Thermal Stability and Degradation Profile of UV-571
Introduction: The Imperative of Thermal Robustness in UV Stabilization
UV-571, chemically known as 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol, is a high-performance liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class.[1] Its primary function is to protect a wide array of polymeric materials from the damaging effects of UV radiation, thereby preventing photo-oxidation, yellowing, and the degradation of mechanical properties.[2] UV-571 is widely incorporated into materials such as thermoplastic polyurethanes (PUR), coatings, foams, polyvinyl chloride (PVC), and adhesives, which often undergo high-temperature processing during manufacturing.[3][4][5][6][7]
This inherent exposure to thermal stress necessitates that UV-571 possess exceptional thermal stability. The additive must remain chemically intact and functional after being subjected to temperatures that can exceed 200-300°C during polymer extrusion, molding, or curing. Any significant degradation of the stabilizer at these temperatures would not only compromise its UV-protective efficacy but could also lead to undesirable effects such as discoloration of the final product or the release of volatile byproducts. This guide provides a comprehensive analysis of the thermal stability and degradation profile of UV-571, grounded in established analytical principles and field-proven insights for researchers, scientists, and professionals in material and drug development.
Physicochemical Characteristics of UV-571
A thorough understanding of UV-571's properties is fundamental to its application. As a liquid, it offers excellent miscibility in various organic solvents, monomers, and polymer matrices, facilitating its homogeneous incorporation into formulations.[3][8][9] Its low volatility, even at elevated temperatures, is a key attribute that ensures it remains within the polymer matrix during processing and throughout the product's service life.[2][8][10]
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][4][5][11] |
| CAS Number | 125304-04-3 | [3][4][5][12] |
| Appearance | Light amber / yellow viscous liquid | [3][4][6][7] |
| Molecular Formula | C₂₅H₃₅N₃O | [3] |
| Molecular Weight | 393.57 g/mol | [3] |
| Boiling Point | >350 °C | [13][14][15] |
| Key Features | Low volatility, high compatibility with polymers, excellent solubility in organic solvents. | [2][4][5][6][8][10] |
Theoretical Framework: Thermal Degradation Mechanisms
Unlike photodegradation, which is initiated by the absorption of photons, thermal degradation is induced by the input of sufficient heat energy to cause molecular vibrations that lead to bond scission. For a complex organic molecule like UV-571, thermal degradation does not typically proceed through a single, clean pathway. Instead, it involves a series of competing reactions, with the weakest chemical bonds being the most susceptible to cleavage at lower temperatures.
The primary mechanism of UV protection for benzotriazoles is an efficient process called Excited-State Intramolecular Proton Transfer (ESIPT), which rapidly dissipates absorbed UV energy as harmless heat.[1][16] This makes the molecule exceptionally photostable. However, thermal energy input is indiscriminate and can overwhelm the molecule's covalent bonds, leading to fragmentation. Potential thermal degradation pathways, based on the structure of UV-571, include:
-
Side-Chain Cleavage: The long dodecyl alkyl chain is attached to the phenol ring via a carbon-carbon bond. Alkyl chains are susceptible to homolytic cleavage under high thermal stress, which would generate alkyl radicals and a phenoxy radical.
-
Ring Fragmentation: The benzotriazole and phenol rings are aromatic and thus relatively stable. However, at sufficiently high temperatures, these rings can undergo fragmentation, leading to a complex mixture of smaller, volatile compounds.
-
C-N Bond Scission: The bond connecting the phenol ring to the benzotriazole moiety is another potential site for thermal cleavage.
The following diagram illustrates these potential points of molecular fragmentation under thermal stress.
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An In-depth Technical Guide to 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol: Properties, Mechanisms, and Applications
An authoritative guide for researchers, scientists, and formulation experts on the ultraviolet (UV) light absorber, 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol. This document provides a comprehensive overview of its chemical identity, physicochemical properties, mechanism of action, and diverse applications.
Executive Summary
This compound is a high-performance ultraviolet (UV) light absorber belonging to the hydroxyphenyl-benzotriazole class of compounds. It is engineered to protect various materials from degradation caused by exposure to UV radiation. Its molecular structure is optimized for strong absorbance in the UVA and UVB regions, exceptional photostability, and excellent compatibility in a variety of polymer and coating systems. This guide will delve into the technical specifications, nomenclature, functional mechanisms, and key applications of this versatile light stabilizer, providing essential knowledge for professionals in material science, coatings technology, and product development.
Nomenclature and Chemical Identification
Accurate identification of chemical compounds is critical for research, regulatory compliance, and commercial sourcing. This compound is known by several synonyms and trade names across different industries and suppliers.
Synonyms and Systematic Names
The compound is identified by various systematic and common names, reflecting its chemical structure:
-
2-(2H-Benzotriazol-2-yl)-6-dodecyl-p-cresol[3]
-
2-(3-Dodecyl-2-hydroxy-5-methylphenyl)benzotriazole[4]
-
(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole[3]
-
2-dodecyl-6-(2-hydrobenzotriazol-2-yl)-4-methylphenol[5]
Trade Names and Commercial Identifiers
Commercially, the compound is often marketed under specific trade names, with "Tinuvin 171" by BASF being one of the most prominent.[6][7][8][9]
Key Identification Numbers
For unambiguous identification, the following registry numbers are used:
-
CAS Registry Number: 125304-04-3[1][9] (for the branched and linear forms) and 23328-53-2[2][4][10] (for the linear form).
| Identifier | Value | Source |
| Primary Chemical Name | This compound | IUPAC |
| CAS Registry Number | 125304-04-3 (branched & linear) | [1][9] |
| CAS Registry Number | 23328-53-2 (linear) | [2][4][10] |
| EC Number | 401-680-5 | [1][8] |
| Common Trade Name | Tinuvin® 171 | [6][7][8] |
Physicochemical Properties
The performance of a UV absorber is intrinsically linked to its physical and chemical properties. This compound is a liquid at room temperature, which offers significant formulation advantages.[6][8]
| Property | Value | Reference |
| Molecular Formula | C25H35N3O | [2][3] |
| Molecular Weight | 393.57 g/mol | [1][2][3] |
| Appearance | Slightly yellow to yellow liquid | [8] |
| Density | 0.911 g/mL at 25 °C | |
| Refractive Index | n20/D 1.574 | |
| Solubility | Miscible with most common organic solvents | [8][9] |
Mechanism of Action: UV Light Stabilization
The primary function of this compound is to protect substrates from UV-induced degradation. This is achieved through a photochemically efficient, cyclic energy dissipation mechanism characteristic of hydroxyphenyl-benzotriazole (HBT) type UV absorbers.
The process involves the following key steps:
-
UV Photon Absorption: The molecule exists in a stable ground state (enol form). Upon exposure to UV radiation, it absorbs a photon, transitioning to an excited state.
-
Excited State Intramolecular Proton Transfer (ESIPT): In the excited state, a rapid and reversible intramolecular proton transfer occurs from the hydroxyl group to a nitrogen atom on the benzotriazole ring. This forms an unstable keto-type tautomer.
-
Energy Dissipation: The excited keto tautomer rapidly returns to its ground state through non-radiative decay, primarily by converting the absorbed UV energy into harmless thermal energy.
-
Reverse Proton Transfer: A reverse proton transfer in the ground state regenerates the original enol form, ready to absorb another UV photon.
This highly efficient cycle allows the molecule to dissipate large amounts of UV energy without undergoing significant photochemical degradation itself, contributing to its excellent photostability.[11]
Caption: Energy dissipation cycle of a hydroxyphenyl-benzotriazole UV absorber.
Applications and Performance
This compound is utilized in a wide range of applications where protection from UV light is crucial for product longevity and performance. Its liquid form provides excellent compatibility and low volatility, preventing issues like crystallization.[8][12]
Coatings
A primary application is in solvent-borne coating systems, including automotive, industrial, and wood coatings.[7][8] It is highly effective in clear coats, where it prevents gloss reduction, cracking, blistering, and delamination.[7] For optimal performance, it is often used in combination with a Hindered Amine Light Stabilizer (HALS), such as Tinuvin® 292.[7][8] This synergistic combination provides comprehensive protection against both UV radiation (handled by the UVA) and free radicals (handled by the HALS).[13]
Photographic Applications
The compound is particularly suitable for protecting dyes and couplers in chromogenic color papers from harmful UV light.[8] Its liquid nature prevents crystallization within the photographic emulsion, allowing for thinner layers or higher loading for increased protection.[8]
Other Industrial Uses
It also finds use in printing, packaging, and adhesives to prevent degradation and color change of the materials.[6]
Synthesis and Manufacturing
The synthesis of hydroxyphenyl-benzotriazole UV absorbers generally involves a multi-step process. A common pathway includes the diazotization of an appropriate o-nitroaniline, followed by coupling with the desired phenol (in this case, 6-dodecyl-4-methylphenol). The resulting azo intermediate is then reduced to form the final benzotriazole ring structure.[14]
Caption: Generalized synthesis workflow for hydroxyphenyl-benzotriazole UV absorbers.
Analytical Methods
Accurate quantification of this compound in final formulations is essential for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant analytical techniques.
Example HPLC Protocol
A reverse-phase HPLC method can be employed for its separation and quantification.[10]
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[10]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid or formic acid for MS compatibility.[10]
-
Detection: UV detector.
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[10]
UPLC offers advantages over traditional HPLC, including shorter run times and improved resolution, making it suitable for high-throughput analysis in complex matrices like cosmetic products.[15]
Safety and Regulatory Information
Handling of any chemical substance requires adherence to safety protocols. Users should consult the Safety Data Sheet (SDS) provided by the manufacturer for complete safety and handling information.[8] Generally, standard laboratory personal protective equipment, including gloves and safety goggles, is recommended.[16]
In the United States, the Environmental Protection Agency (EPA) lists "Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-" under its Substance Registry Services (SRS).[2]
Conclusion
This compound, commercially known as Tinuvin 171, is a highly effective and versatile liquid UV light absorber. Its robust photostability, broad UV absorbance, and excellent compatibility make it an indispensable additive for protecting a wide array of materials, particularly in the coatings and photographic industries. Understanding its chemical properties, mechanism of action, and analytical methodologies allows researchers and formulators to leverage its full potential in developing durable, high-performance products.
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Chemical Identification and Physicochemical Properties
This guide provides a comprehensive overview of the health and safety data for the chemical substance identified by CAS number 23328-53-2. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available toxicological data, outlines potential hazards, and provides recommendations for safe handling and emergency procedures.
The substance with CAS number 23328-53-2 is chemically known as 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol . It is widely recognized by its trade name, TINUVIN 571.[1][2] This compound belongs to the benzotriazole class of ultraviolet (UV) absorbers, which are utilized to protect various materials from light-induced degradation.[1][3]
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 23328-53-2 | [1][2][4][5][6] |
| Synonyms | TINUVIN 571, UV-571, 2-(2-hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | [1][3][6] |
| Molecular Formula | C25H35N3O | [1][2][5] |
| Molecular Weight | 393.56 g/mol | [1][5] |
| Appearance | Clear, viscous yellow liquid | [1] |
| Boiling Point | 545.1 °C at 760 mmHg | [1] |
| Flash Point | 283.4 °C | [1] |
Toxicological Profile: A Synthesis of Available Data
The toxicological profile of this compound has been evaluated by various regulatory bodies and is supported by a range of studies. The U.S. Environmental Protection Agency (EPA) has established a complete toxicity database for this chemical.[7]
Acute Toxicity: The available data suggests a low order of acute toxicity via oral and dermal routes.[8] No adverse effects resulting from a single oral exposure have been identified, and therefore, no acute dietary endpoint has been selected by the EPA.[7] An acute dermal study on an analog chemical showed a lethal dose (LD50) of >2,000 mg/kg.[9]
Irritation and Sensitization: This chemical is generally not considered to be a skin or eye irritant.[8] However, one safety data sheet (SDS) indicates that direct contact may cause temporary eye irritation.[10] Regarding skin sensitization, an evaluation of phenolic benzotriazoles suggests that while some chemicals in this class can be sensitizers, those with a branched alkyl substituent, such as CAS 23328-53-2, are not expected to be skin sensitizers.[8] Studies on an analog, 2-(2'-hydroxy-5'-methylphenyl) benzotriazole, showed skin sensitization in guinea pigs, but not in humans.[9]
Repeated Dose Toxicity and Chronic Effects: A one-generation reproduction study in rats established a No-Observed-Adverse-Effect-Level (NOAEL) for parental and reproductive toxicity at 10,000 ppm, which is equivalent to 618 mg/kg/day (the highest dose tested).[7] For offspring, the NOAEL was determined to be 5,000 ppm (equivalent to 311 mg/kg/day), based on observations of decreased body weight and other effects at higher doses.[7]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity: Based on the available studies, this compound is not considered to have genotoxic potential.[8] There is also no evidence of carcinogenicity or specific reproductive and developmental effects from the available data.[7][8]
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For CAS 23328-53-2, the primary and most consistently reported hazard is related to its environmental effects.
GHS Hazard Classification:
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects | No Signal Word |
Some sources may also indicate H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long lasting effects), with a "Warning" signal word.[5] The variation in classification can arise from different data sources or interpretations. The environmental hazard (H411) is the most consistently cited classification.
Risk Management and Safe Handling Protocols
A thorough risk assessment is crucial before handling any chemical. The following diagram illustrates a standard workflow for this process.
Caption: A simplified workflow for conducting a chemical risk assessment.
Personal Protective Equipment (PPE): To minimize exposure, the following PPE is recommended:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Lab coat or other protective clothing.
-
Respiratory Protection: Not typically required under normal conditions with adequate ventilation. If fumes are generated, use appropriate respiratory protection.[10]
Engineering Controls: Work should be conducted in a well-ventilated area. Local exhaust ventilation may be necessary for procedures that could generate aerosols or vapors.
Handling and Storage:
-
Avoid contact with skin and eyes.[10]
-
Do not ingest.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Take precautions against static discharge.[11]
-
Avoid release to the environment.[2]
Emergency and First-Aid Procedures
In the event of an exposure or spill, the following first-aid measures should be taken:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Response: For spills, wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[10] Prevent the material from entering drains or waterways due to its aquatic toxicity.[2][10]
The following diagram illustrates the hierarchy of controls for managing chemical hazards, from most to least effective.
Caption: The hierarchy of controls for mitigating chemical exposure risks.
Regulatory Context
This compound is subject to various regulations globally. In the United States, the EPA has exempted it from the requirement of a tolerance when used as a UV stabilizer in pesticide formulations applied to growing crops, at a maximum concentration of 10%.[7] This indicates a comprehensive review of its safety profile for this specific application. It is also listed on several international chemical inventories, including the Australian Inventory of Industrial Chemicals.[6]
References
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LookChem. Cas 23328-53-2,TINUVIN 571. [Link]
- MAPEI S.p.A. (2009-07-09).
- Amazon S3.
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Chemsrc. This compound. [Link]
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XiXisys. GHS rev.9 SDS Word 下载CAS: 23328-53-2 Name: 2-(2H-benzotriazol-2-yl). [Link]
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2024-12-16).
-
PubChem. 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | C25H35N3O. [Link]
-
Federal Register. (2015-04-29). Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-; Exemption From the Requirement of a Tolerance. [Link]
-
Federal Register. (2010-08-18). 2-(2'-hydroxy-3', 5'-di-tert-amylphenyl) benzotriazole and Phenol, 2-(2H-benzotriazole-2-yl)-6-dodecyl-4-methyl; Exemption from the Requirement of a Tolerance. [Link]
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- 5. 23328-53-2|2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-dodecyl-4-methylphenol|BLD Pharm [bldpharm.com]
- 6. 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | C25H35N3O | CID 86375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Federal Register :: Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-; Exemption From the Requirement of a Tolerance [federalregister.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Federal Register :: 2-(2'-hydroxy-3', 5'-di-tert-amylphenyl) benzotriazole and Phenol, 2-(2H-benzotriazole-2-yl)-6-dodecyl-4-methyl; Exemption from the Requirement of a Tolerance [federalregister.gov]
- 10. promain.co.uk [promain.co.uk]
- 11. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
The Environmental Odyssey of Phenolic Benzotriazoles: A Technical Guide to Their Fate and Transformation
Introduction
Phenolic benzotriazoles (PBZTs) represent a significant class of synthetic chemicals prized for their exceptional ability to absorb ultraviolet (UV) radiation. This property has led to their widespread use as UV stabilizers in a vast array of industrial and consumer products, including plastics, automotive coatings, adhesives, and personal care products, to prevent photodegradation and extend material lifespan[1][2]. Structurally, they are characterized by a benzotriazole moiety linked to a substituted phenol ring, a combination that is key to their UV-absorbing function[1][2]. However, the very chemical stability that makes them effective in commercial applications raises significant concerns about their environmental persistence, bioaccumulation, and ultimate fate[3][4].
This technical guide offers an in-depth exploration of the environmental fate of phenolic benzotriazoles, designed for researchers, environmental scientists, and professionals in drug and chemical development. We will move beyond a mere listing of facts to provide a causal analysis of why these compounds behave as they do in the environment, grounded in their physicochemical properties and supported by field-proven insights and authoritative references.
Physicochemical Properties and Environmental Input
The environmental behavior of PBZTs is fundamentally governed by their chemical structure. They are generally characterized by:
-
Low Water Solubility: This limits their concentration in the aqueous phase of environmental systems[4].
-
Low to Negligible Vapor Pressure: This means they are not prone to significant atmospheric transport[4].
-
High Lipophilicity: Expressed as a high octanol-water partition coefficient (log Kow), this property is a strong indicator of their tendency to partition from water into organic phases, such as sediments, sludge, and biological tissues[5][6].
The primary route of entry for PBZTs into the environment is through wastewater. Industrial discharges from manufacturing facilities and the use of PBZTs in consumer products like cosmetics and sunscreens lead to their presence in raw sewage[1][6]. During wastewater treatment, their high lipophilicity causes a significant portion to adsorb to sewage sludge[1]. While this removes them from the effluent water to some extent, the subsequent application of biosolids to agricultural land can introduce these persistent compounds into terrestrial ecosystems[1]. The remaining fraction in the treated effluent is discharged into rivers and coastal waters, leading to their detection in aquatic environments[3][6].
Environmental Distribution and Partitioning
Once released into the environment, the fate of phenolic benzotriazoles is dictated by partitioning processes. Their low water solubility and high sorption affinity mean they do not remain in the water column for long. Instead, they preferentially bind to suspended particulate matter and ultimately accumulate in sediments[1][3][4]. This sequestration in sediments acts as a long-term reservoir, from which they can potentially be reintroduced into the ecosystem.
Due to their low volatility, long-range atmospheric transport is not considered a significant distribution pathway for PBZTs[3][4]. Their environmental presence is therefore more concentrated around urban and industrial areas where their use and disposal are highest.
Core Environmental Fate Pathway of Phenolic Benzotriazoles
Caption: Simulated biodegradation pathways for phenolic benzotriazoles, adapted from EAWAG-BBD Pathway Prediction System concepts.
Bioaccumulation and Ecotoxicity
The high lipophilicity of most phenolic benzotriazoles points to a significant potential for bioaccumulation in aquatic organisms.[3][5][6] Experimental data from standardized fish bioaccumulation studies (OECD TG 305) confirm this, with many PBZTs classified as bioaccumulative or very bioaccumulative.
| Compound | Bioconcentration Factor (BCF) [L/kg]a | Bioaccumulation Potential |
| UV-P | 494 | Moderate |
| UV-326 | ≥ 5000 | Very High |
| UV-320 | 8180 | High |
| UV-327 | 8817 | High |
| UV-328 | 3681 | High |
| UV-350 | 34,391 | Very High |
| UV-234 | < 2000 | Below Threshold |
| UV-329 | < 2000 | Below Threshold |
| a BCF values are lipid-normalized. | ||
| [1][3] | ||
| The accumulation of these compounds in the food web raises concerns about their potential toxic effects on wildlife and humans. While acute toxicity is generally low, sublethal effects, including endocrine disruption, hepatotoxicity, and neurotoxicity, have been observed.[7] |
Analytical Methodologies for Environmental Monitoring
The reliable detection and quantification of phenolic benzotriazoles in complex environmental matrices are crucial for understanding their fate and exposure risks. The gold standard for this analysis is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) .[5][8][9] This technique offers the high sensitivity and selectivity needed to measure the low concentrations (ng/L to µg/L range) at which these compounds are often found.[7][10]
Workflow for LC-MS/MS Analysis of PBZTs in Environmental Samples
Sources
- 1. Assessment of the bioaccumulation potential of four commonly used phenolic benzotriazoles based on in silico and experimental in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occurrence, toxicity and transformation of six typical benzotriazoles in the environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzotriazoles and bisphenols in wastewater from the food processing industry and the quantitative changes during mechanical/biochemical treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
analytical methods for quantifying 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
An Application Guide to the Quantitative Analysis of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of this compound, a widely used benzotriazole ultraviolet (UV) stabilizer. This guide is intended for researchers, analytical scientists, and quality control professionals. We delve into the foundational principles and provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we address the critical step of sample preparation across various matrices, including polymers, cosmetics, and environmental samples. The methodologies are designed to be robust and self-validating, ensuring high-quality, reproducible data.
Introduction: The Analytical Imperative
This compound (CAS No. 23328-53-2) is a high-performance UV absorber employed to protect a wide range of materials from photodegradation.[1] Its function is to dissipate harmful UV radiation as thermal energy, thereby preserving the integrity and appearance of polymers, coatings, and personal care products.[1][2] However, its lipophilic nature and potential for migration from consumer products have led to its detection in various environmental compartments, including water, sediment, and biota.[3][4] The potential for bioaccumulation and concerns over its classification as a substance of very high concern (SVHC) in some regions necessitate sensitive and reliable analytical methods for its quantification.
This guide provides the technical framework for achieving accurate quantification of this analyte in diverse and complex matrices.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to method development. The high molecular weight, non-polar nature, and UV-absorbing properties are key determinants of the analytical strategies discussed.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 23328-53-2 | |
| Synonyms | 2-(3-Dodecyl-2-hydroxy-5-methylphenyl)benzotriazole | |
| Molecular Formula | C₂₅H₃₅N₃O | |
| Molecular Weight | 393.56 g/mol | |
| Appearance | Viscous yellow liquid | [5] |
| Solubility | Insoluble in water (<0.01 ppm at 20°C) | [1][2] |
| Refractive Index | n20/D 1.574 | |
| UV Absorbance Maxima | ~304 nm, ~342 nm (in CHCl₃) | [5] |
Core Analytical Methodologies
The choice of analytical technique is dictated by the sample matrix, required sensitivity, and available instrumentation. Due to its physicochemical properties, chromatographic methods are the most effective.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse technique for analyzing this compound, particularly in less complex matrices like cosmetic formulations or polymer extracts. Its non-destructive nature and suitability for large, thermally labile molecules make it an ideal choice. A reversed-phase method is employed, leveraging the analyte's hydrophobicity for separation.
-
Reversed-Phase (C18) Column: The long dodecyl chain and aromatic structure make the analyte highly non-polar. A C18 stationary phase provides strong hydrophobic interactions, ensuring good retention and separation from more polar matrix components.[6]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a strong organic solvent that effectively elutes the analyte from the C18 column. The ratio is optimized to achieve a suitable retention time (typically 5-15 minutes) for efficient analysis.
-
UV Detection: The benzotriazole moiety provides strong chromophores, allowing for sensitive detection at its absorbance maxima (~340 nm).[5][7] This wavelength is often chosen to minimize interference from other matrix components.
-
Instrumentation & Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Reversed-Phase Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Reagents & Standards:
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
This compound analytical standard (≥95.0% purity).
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock standard with the mobile phase.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 340 nm |
| Run Time | 15 minutes |
-
Analysis & Quantification:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Inject the series of working standards to generate a calibration curve (Peak Area vs. Concentration). A linear regression with R² > 0.999 is required.
-
Inject the prepared samples.
-
Quantify the analyte concentration in samples by interpolating their peak areas from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For complex environmental or biological matrices, the selectivity and sensitivity of GC-MS are often necessary.[3][8] This technique couples the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
-
High-Temperature Column (DB-5HT type): The analyte has a high boiling point, requiring a thermally stable column capable of reaching high temperatures to ensure elution.[9]
-
Solvent Extraction: The analyte must be efficiently extracted from the sample matrix into an organic solvent compatible with GC injection.
-
Mass Spectrometry (MS) Detection: MS provides high selectivity by monitoring specific ion fragments of the analyte, allowing for quantification even in the presence of co-eluting matrix interferences.[3][10]
-
Instrumentation & Columns:
-
GC system with a split/splitless injector and a Mass Spectrometric detector (e.g., single quadrupole or tandem quadrupole).
-
Capillary Column: DB-5HT or equivalent (e.g., 15 m x 0.25 mm x 0.10 µm).[9]
-
-
Reagents & Standards:
-
Toluene or Hexane (GC Grade)
-
Analytical standard of the analyte.
-
Prepare stock and working standards in the chosen solvent (e.g., toluene) in a similar manner to the HPLC method.
-
-
Chromatographic & Spectrometric Conditions:
| Parameter | Condition |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 320 °C (hold 5 min) |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined by infusion of standard (e.g., m/z 393, 222) |
| Qualifier Ions | To be determined (e.g., m/z 378, 194) |
-
Analysis & Quantification:
-
Perform a tuning of the mass spectrometer as per manufacturer guidelines.
-
Generate a calibration curve using the working standards.
-
Analyze prepared sample extracts. The presence of the analyte is confirmed by the co-elution of quantifier and qualifier ions at the correct retention time and relative abundance ratio.
-
Calculate concentration based on the response of the quantifier ion.
-
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract the analyte from the matrix and present it in a clean, concentrated form suitable for chromatographic analysis. The protocol must be tailored to the specific matrix.
Workflow for Sample Preparation & Analysis
Caption: Step-by-step workflow for polymer extraction.
Method Validation and Trustworthiness
To ensure the integrity of the generated data, a validation protocol should be followed. This establishes that the analytical method is fit for its intended purpose.
-
Linearity: Analyze calibration standards at a minimum of five concentration levels. The correlation coefficient (R²) should be ≥ 0.995.
-
Accuracy: Perform spike-and-recovery experiments by adding a known amount of analyte to a blank matrix sample before extraction. The recovery should typically be within 80-120%. [3][9]* Precision: Analyze replicate spiked samples (n ≥ 5) to determine the relative standard deviation (RSD), which should ideally be < 15%. [3][9]* Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This is typically calculated based on the signal-to-noise ratio (S/N) of low-level standards (S/N ≈ 3 for LOD, S/N ≈ 10 for LOQ).
-
Quality Control: Incorporate procedural blanks, matrix-matched standards, and internal standards (if available) into each analytical batch to monitor for contamination and correct for extraction inefficiencies or instrument drift.
Conclusion
The quantification of this compound is achievable with high accuracy and precision using standard chromatographic techniques. The choice between HPLC-UV and GC-MS depends on the complexity of the sample matrix and the required sensitivity. Success is critically dependent on selecting and optimizing a sample preparation protocol that efficiently isolates the analyte from its matrix. The methods described herein provide a robust foundation for researchers and analysts to generate reliable data for regulatory compliance, environmental monitoring, and quality control applications.
References
-
PubMed. (2023). Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood. Available from: [Link]
-
ResearchGate. (n.d.). Matrix solid-phase dispersion followed by gas chromatography quadrupole time-of-flight mass spectrometry (GC-QTOF-MS) for benzotriazole UV absorbers determination in sludge. Available from: [Link]
- Google Patents. (n.d.). CN105606727A - Method for detecting benzotriazole ultraviolet absorbent in plastic product.
-
PubMed. (2013). Gas chromatography quadrupole time-of-flight mass spectrometry determination of benzotriazole ultraviolet stabilizers in sludge samples. Available from: [Link]
-
Oxford Academic. (2014). Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available from: [Link]
-
ResearchGate. (n.d.). GC-MS/MS chromatograms corresponding to a procedural blank (dotted.... Available from: [Link]
-
SIELC Technologies. (2018). This compound. Available from: [Link]
-
Stellarnet. (n.d.). This compound, >99% (GC), Certified, 100ml. Available from: [Link]
-
accedaCRIS. (n.d.). ANALYTICAL PROCEDURES FOR THE DETERMINATION OF UV FILTERS AND STABILIZERS. IMPLEMENTATION IN MICROPLASTICS. Available from: [Link]
-
ACS Publications. (n.d.). Identification of antioxidant and ultraviolet light stabilizing additives in plastics by liquid chromatography/mass spectrometry. Analytical Chemistry. Available from: [Link]
-
SGS PSI. (n.d.). Polymer Stabilizer Analysis. Available from: [Link]
-
NIH. (n.d.). Estimating the Bioaccumulation Potential of Hydrophobic Ultraviolet Stabilizers Using Experimental Partitioning Properties. PMC. Available from: [Link]
-
NIH. (n.d.). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Available from: [Link]
-
ResearchGate. (n.d.). Occurrence and concentrations of persistent personal care products, organic UV filters, in the marine environment. Available from: [Link]
-
ResearchGate. (n.d.). Absolute values of the standardized effects of UV-326 degradation in Co²⁺/PAA process. Available from: [Link]
-
PubMed Central. (2024). Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany. Available from: [Link]
-
Science.gov. (n.d.). sensitive hplc-uv method: Topics. Available from: [Link]
-
ResearchGate. (2023). Application of Liquid Chromatography for the Analysis of Organic UV Filters In Environmental and Marine Biota Matrices. Available from: [Link]
-
PubMed Central. (n.d.). Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration. Available from: [Link]
-
Semantic Scholar. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Available from: [Link]
-
ResearchGate. (2025). A rapid High Performance Liquid Chromatographic (HPLC) method for the simultaneous determination of seven UV filters found in sunscreen and cosmetics. Available from: [Link]
-
OPUS - University of Lethbridge. (n.d.). CHARACTERIZATION OF THE EFFECTS OF 2-(2H-BENZOTRIAZOL-2-YL)- 4-METHYLPHENOL (UV-P) TO THE MODEL FISH SPECIES, JAPANESE MEDAKA (O. Available from: [Link]
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- 2. 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol | 125304-04-3 [chemicalbook.com]
- 3. Gas chromatography quadrupole time-of-flight mass spectrometry determination of benzotriazole ultraviolet stabilizers in sludge samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemsavers.com [chemsavers.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN105606727A - Method for detecting benzotriazole ultraviolet absorbent in plastic product - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Separation and Quantification of Benzotriazole Derivatives
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of various benzotriazole derivatives. These compounds are widely utilized in pharmaceuticals, as corrosion inhibitors, and as UV stabilizers.[1][2][3][4] The growing prevalence of these derivatives in various industrial and pharmaceutical applications necessitates a reliable analytical method for quality control, environmental monitoring, and research and development. This guide provides a comprehensive protocol, explains the scientific rationale behind the methodological choices, and offers troubleshooting insights for researchers, scientists, and drug development professionals.
Introduction to Benzotriazole Derivatives and the Rationale for HPLC Analysis
Benzotriazole (BTA) and its derivatives are a class of heterocyclic compounds characterized by a benzene ring fused to a 1,2,3-triazole ring.[3] This core structure serves as a versatile scaffold in medicinal chemistry, leading to the development of derivatives with a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5][6] Beyond their therapeutic potential, benzotriazoles are extensively used as corrosion inhibitors for copper and its alloys, as UV stabilizers in plastics, and as antifogging agents in photography.[1][2]
Given their widespread use, the accurate separation and quantification of benzotriazole derivatives are crucial for several reasons:
-
Drug Development: To ensure the purity, stability, and quality of active pharmaceutical ingredients (APIs) and formulated products.
-
Environmental Monitoring: To detect and quantify these compounds as potential emerging contaminants in water sources, owing to their persistence and potential toxicity to aquatic life.[1][2][7][8]
-
Industrial Quality Control: To monitor the concentration of these additives in industrial formulations such as antifreeze, de-icing fluids, and plastics.[1][7]
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose due to its high resolution, sensitivity, and adaptability for a wide range of analyte polarities.[9]
The Science of Separation: Chromatographic Principles
The successful separation of benzotriazole derivatives by HPLC hinges on understanding their physicochemical properties and how they interact with the stationary and mobile phases.
Physicochemical Properties of Benzotriazole Derivatives
-
Polarity and Hydrophobicity: Benzotriazole itself has a moderate hydrophobicity, with a log P value of approximately 1.44.[10] The hydrophobicity of its derivatives can vary significantly depending on the nature of the substituent groups on the benzotriazole core. For instance, the addition of alkyl or chloro groups increases hydrophobicity.[11]
-
Acidity (pKa): Benzotriazole is a weak acid with a pKa of about 8.2.[10][12][13] This means that at a pH below 8.2, it will exist predominantly in its neutral, protonated form. The pKa of its derivatives will be influenced by the electronic effects of their substituents. Controlling the pH of the mobile phase is therefore critical for consistent retention times and peak shapes.
-
UV Absorbance: The conjugated aromatic system of the benzotriazole ring results in strong UV absorbance, typically with a maximum around 270-280 nm, making UV detection a highly effective and sensitive method for their quantification.[10]
Choosing the Right Tools: Column and Mobile Phase Selection
Column Selection:
Reverse-phase HPLC is the most common mode of separation for benzotriazole derivatives. A C18 (octadecylsilyl) bonded silica column is a robust and versatile choice for this application.[14][15] The nonpolar C18 stationary phase effectively retains the moderately nonpolar benzotriazole derivatives through hydrophobic interactions. For more polar derivatives or to mitigate issues with peak tailing due to interactions with residual silanols on the silica surface, a column with low silanol activity or an end-capped C18 column is recommended.[16][17][18] Phenyl-Hexyl columns can also provide alternative selectivity for these aromatic compounds.[19]
Mobile Phase Composition:
The mobile phase in reverse-phase HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.[16][17][20]
-
Organic Modifier: Acetonitrile is often preferred due to its lower viscosity and UV cutoff. The proportion of the organic modifier is adjusted to achieve optimal retention and separation. A higher percentage of acetonitrile will decrease the retention time of the analytes.
-
Aqueous Phase and pH Control: The aqueous component of the mobile phase is crucial for controlling the ionization state of the benzotriazole derivatives. Buffering the mobile phase to a pH well below the pKa of the analytes (e.g., pH 2.5-4) ensures that they remain in their neutral form, leading to better retention and symmetrical peak shapes.[18] Phosphoric acid or formic acid are commonly used for this purpose.[16][17] Formic acid is particularly suitable for applications where the eluent is directed to a mass spectrometer (LC-MS).[16][17]
Experimental Protocol: A Validated HPLC Method
This section provides a detailed, step-by-step protocol for the separation of a mixture of common benzotriazole derivatives.
Materials and Reagents
-
Benzotriazole (BTA), 5-methyl-1H-benzotriazole (5-M-BT), and other relevant derivatives (analytical standard grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or Formic Acid) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[20] |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
Isocratic Elution Example: For a simple mixture of benzotriazole and tolyltriazole, an isocratic mobile phase of 60:40 (v/v) Water:Methanol can be effective.[20]
Gradient Elution Example: For more complex mixtures with a wider range of polarities, a gradient elution may be necessary. An example gradient is provided below:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Sample and Standard Preparation
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each benzotriazole derivative standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
For Pharmaceutical Formulations: Dissolve the formulation in a suitable solvent (e.g., methanol or mobile phase), sonicate to ensure complete dissolution, and dilute to a concentration within the calibration range.
-
For Environmental Samples (e.g., water): Solid-phase extraction (SPE) may be required to concentrate the analytes and remove matrix interferences.[14][21] An Oasis HLB cartridge is often suitable for this purpose.[21]
-
-
Filtration: Prior to injection, filter all samples and standards through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Data Analysis
-
Identification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the analytical standards.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the benzotriazole derivatives in the samples by interpolating their peak areas on the calibration curve.
Visualizing the Workflow
The following diagram illustrates the general workflow for the HPLC analysis of benzotriazole derivatives.
Caption: HPLC Workflow for Benzotriazole Analysis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols- Column contamination- Inappropriate mobile phase pH | - Lower the mobile phase pH to 2.5-3.0[18]- Use an end-capped column[18]- Flush the column with a strong solvent |
| Poor Resolution | - Inappropriate mobile phase composition- Column degradation | - Optimize the organic modifier percentage- Switch from isocratic to gradient elution- Replace the column |
| Drifting Baseline | - Column not equilibrated- Contamination in the mobile phase or detector | - Ensure adequate column equilibration time- Use fresh, high-purity mobile phase- Flush the detector cell |
| Variable Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction | - Prepare fresh mobile phase daily- Use a column oven for stable temperature control- Check the pump for leaks and ensure proper degassing |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the separation and quantification of benzotriazole derivatives. By carefully selecting the appropriate column and mobile phase, and by adhering to the outlined protocol, researchers can achieve accurate and reproducible results. This method is highly adaptable for various applications, from pharmaceutical quality control to environmental analysis, making it an invaluable tool for scientists and professionals working with this important class of compounds.
References
- SIELC Technologies. (n.d.). Separation of 1,2,3-Benzotriazole on Newcrom R1 HPLC column.
-
Weiss, S., & Reemtsma, T. (2005). Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Analytical Chemistry, 77(22), 7415–7422. Retrieved from [Link]
- Shimadzu Corporation. (2016). Analysis of 1, 2, 3-Benzotriazole in Electrical Insulating Oil with Prominence-i.
- Journal for Research in Applied Sciences and Biotechnology. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole.
- PubMed. (n.d.). Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry.
- ResearchGate. (n.d.). Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry | Request PDF.
- SIELC Technologies. (n.d.). Separation of 4-Methyl-1,2,3-benzotriazole on Newcrom R1 HPLC column.
- Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy.
- Guided Wave. (2023). Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy.
-
Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]
- PubMed. (n.d.). A competition between hydrophobic and electrostatic interactions in protein-ligand systems. Binding of heterogeneously halogenated benzotriazoles by the catalytic subunit of human protein kinase CK2.
- GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.
-
PubMed. (2013). [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography]. Retrieved from [Link]
- Google Patents. (n.d.). CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof.
- IJNRD. (n.d.). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development.
- SciSpace. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT.
- ChemicalBook. (2022). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.
- Research Journal of Pharmacy and Technology. (n.d.). Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents.
- Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs.
- ResearchGate. (n.d.). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment.
- California State Water Resources Control Board. (n.d.). CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS).
- BenchChem. (n.d.). Technical Support Center: HPLC Analysis of Chlorinated Benzotriazoles.
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Application Notes & Protocols: Enhancing the Durability of Polyethylene with 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol as a UV Stabilizer
Introduction: The Challenge of Polyethylene Photodegradation
Polyethylene (PE), a cornerstone of the global polymer industry, is valued for its versatility, cost-effectiveness, and chemical resistance. However, its hydrocarbon backbone makes it inherently susceptible to degradation from ultraviolet (UV) radiation, primarily the UV-B (290-320 nm) and UV-A (320-400 nm) portions of the solar spectrum.[1] Prolonged sun exposure initiates a cascade of photo-oxidative reactions, leading to the formation of highly reactive free radicals.[2] This process results in chain scission and cross-linking within the polymer matrix, manifesting as undesirable changes in material properties such as discoloration (yellowing), embrittlement, surface cracking, and a significant loss of mechanical strength, ultimately shortening the product's service life.[3]
To counteract this degradation, UV stabilizers are incorporated into the polymer. These additives function through various mechanisms, including UV absorption, excited-state quenching, and radical scavenging.[4] Among the most effective UV absorbers are benzotriazole derivatives. This guide provides a detailed technical overview and practical protocols for the use of a specific, high-performance benzotriazole UV absorber, 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol (CAS No. 125304-04-3), to protect polyethylene from photodegradation. This low-volatility liquid stabilizer offers excellent compatibility and durability, making it a premier choice for demanding applications.[5][6][7][8]
Mechanism of UV Stabilization
The protective action of this compound is rooted in its chemical structure, which allows it to harmlessly dissipate damaging UV energy.
The Principle of UV Absorption
Benzotriazole UV absorbers function as the primary line of defense. They strongly absorb harmful UV radiation across the 300-400 nm range and convert this light energy into harmless thermal energy, which is then dissipated throughout the polymer matrix.[4][9] This mechanism prevents the UV photons from reaching the polyethylene and initiating the formation of free radicals.
Excited-State Intramolecular Proton Transfer (ESIPT)
The energy conversion process is exceptionally efficient due to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[10] The molecule contains an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen of the triazole ring.
The process unfolds as follows:
-
UV Absorption (Ground State): The molecule absorbs a UV photon, transitioning to an electronically excited state.
-
Proton Transfer (Excited State): In this excited state, a proton rapidly transfers from the hydroxyl group to the benzotriazole ring, forming an unstable keto-type tautomer.
-
Energy Dissipation: The tautomer quickly relaxes to its ground state through non-radiative decay, releasing the absorbed energy as heat.
-
Reversion: A reverse proton transfer restores the molecule to its original, stable phenolic form, ready to absorb another UV photon.
This entire cycle is extremely fast and efficient, allowing a single stabilizer molecule to dissipate the energy of thousands of photons without being consumed, thereby providing long-lasting protection.[10]
Caption: The ESIPT cycle of a benzotriazole UV absorber.
Properties and Advantages in Polyethylene Systems
The unique characteristics of this compound make it highly suitable for polyethylene applications.
| Property | Value | Significance for Polyethylene Applications |
| CAS Number | 125304-04-3 / 23328-53-2[6][11] | Unique identifier for the substance. |
| Molecular Formula | C₂₅H₃₅N₃O[6][11] | Defines the elemental composition. |
| Molecular Weight | 393.56 g/mol [6][11] | Influences volatility and migration. |
| Appearance | Yellowish liquid[8][12] | Liquid form allows for easy, dust-free handling and dispersion. |
| Density | ~0.911 g/mL at 25 °C[5][6][7][12] | Necessary for accurate dosing in formulations. |
| Volatility | Low[5][10] | Ensures the stabilizer remains in the polymer during high-temperature processing (e.g., extrusion) and throughout the product's life. |
| Solubility | Insoluble in water; soluble in common organic solvents and polymers.[6][8][12] | High solubility in the polymer melt ensures uniform distribution, preventing localized degradation. |
| Key Structural Feature | Long dodecyl chain[5] | Acts as an anchor, enhancing compatibility with the non-polar polyethylene matrix and significantly reducing migration and leaching. |
Application and Evaluation Protocols
Protocol for Incorporation into Polyethylene
This protocol describes the standard procedure for incorporating the UV stabilizer into polyethylene via melt compounding. This method ensures homogeneous dispersion, which is critical for effective protection.
Materials & Equipment:
-
Polyethylene resin (e.g., LDPE, LLDPE, HDPE)
-
This compound
-
Optional: Co-stabilizers like antioxidants or HALS
-
Twin-screw extruder
-
Pelletizer
-
Compression molder or injection molder
Procedure:
-
Pre-Blending & Dosing:
-
Determine the desired loading level of the UV stabilizer. Typical concentrations range from 0.1% to 1.0% by weight, depending on the required service life and exposure conditions.
-
For a masterbatch, higher concentrations (e.g., 10%) are used.
-
Accurately weigh the polyethylene pellets and the liquid UV stabilizer.
-
Rationale: Precise dosing is crucial. Insufficient stabilizer will offer poor protection, while excessive amounts can be uneconomical and may affect material properties.
-
Tumble-blend the PE pellets with the liquid stabilizer until the pellets are uniformly coated. The liquid nature of this stabilizer facilitates excellent adhesion to the pellets prior to extrusion.
-
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder appropriate for the grade of polyethylene being processed (e.g., 160°C to 220°C for LDPE).
-
Feed the pre-blended material into the extruder.
-
Set the screw speed (e.g., 200-400 RPM) to ensure adequate mixing and dispersion without generating excessive shear heat.
-
Rationale: The twin-screw extruder provides the necessary shear forces to break down agglomerates and distribute the stabilizer on a molecular level within the polymer melt. A controlled temperature profile prevents thermal degradation of both the polymer and the stabilizer.
-
-
Pelletizing and Sample Preparation:
-
Extrude the molten polymer strand through a die, cool it in a water bath, and cut it into pellets using a pelletizer.
-
Thoroughly dry the pellets to remove any surface moisture.
-
Use the compounded pellets to produce standardized test specimens (e.g., 1-2 mm thick plaques via compression molding or tensile bars via injection molding) for performance evaluation.
-
Caption: Workflow for incorporating the UV stabilizer into polyethylene.
Protocol for Performance Evaluation
To validate the effectiveness of the stabilizer, a systematic evaluation using accelerated weathering and subsequent analytical testing is required. This protocol compares the stabilized polyethylene against an unstabilized control.
Equipment:
-
Accelerated weathering chamber (e.g., QUV tester with UVA-340 lamps)
-
FTIR spectrometer with an ATR accessory
-
Universal testing machine for tensile properties
-
Colorimeter or spectrophotometer
Procedure:
-
Accelerated Weathering:
-
Place the stabilized and unstabilized PE test specimens in the accelerated weathering chamber.
-
Conduct the exposure according to a standard cycle, such as ASTM G154 or ISO 4892-3.[13][14][15] A common cycle involves:
-
8 hours of UV exposure at 60°C (using UVA-340 lamps to simulate solar UV).
-
4 hours of condensation (darkness) at 50°C to simulate dew.
-
-
Rationale: This cycle simulates the primary environmental stressors (UV radiation and moisture) that cause degradation, but on a compressed timescale.[14][16]
-
Remove samples at predetermined intervals (e.g., 0, 250, 500, 1000, 2000 hours) for analysis.
-
-
Degradation Assessment:
-
FTIR Spectroscopy (Chemical Change):
-
Analyze the surface of each specimen using an FTIR-ATR spectrometer.
-
Monitor the growth of the carbonyl peak in the region of 1700-1750 cm⁻¹.[17][18][19]
-
Calculate the Carbonyl Index (CI) as the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change with degradation (e.g., the CH₂ scissoring peak around 1465 cm⁻¹).
-
Rationale: The CI provides a quantitative measure of the extent of photo-oxidation.[18] A lower CI in the stabilized sample indicates effective protection.
-
-
Mechanical Testing (Physical Change):
-
Measure the tensile strength and elongation at break of the specimens according to ASTM D638.
-
Calculate the percentage retention of these properties relative to the unexposed (0-hour) samples.
-
Rationale: UV degradation causes embrittlement, leading to a significant drop in elongation and tensile strength. Higher retention values signify better stabilization.
-
-
Colorimetry (Aesthetic Change):
-
Measure the color change (ΔE*) and/or the Yellowness Index (YI) according to ASTM E313.
-
Rationale: Discoloration is a primary visual indicator of degradation. The stabilizer should minimize changes in color and yellowing.
-
-
Caption: Workflow for UV stability testing and validation.
Expected Results
The data collected should be tabulated to clearly demonstrate the performance of the UV stabilizer.
| Exposure Time (hours) | Sample | Carbonyl Index (CI) | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Yellowness Index (YI) |
| 0 | Control | 0.01 | 100% | 100% | 1.5 |
| Stabilized | 0.01 | 100% | 100% | 1.6 | |
| 1000 | Control | 0.45 | 60% | 25% | 15.2 |
| Stabilized | 0.05 | 95% | 88% | 3.1 | |
| 2000 | Control | 0.82 | 35% | <10% (Failure) | 28.7 |
| Stabilized | 0.12 | 90% | 75% | 5.4 |
Synergistic Protection with HALS
For the most demanding applications requiring maximum longevity, this compound is often used in combination with a Hindered Amine Light Stabilizer (HALS). These two types of stabilizers work synergistically:
-
Benzotriazole UV Absorber: Acts as the "shield," blocking the vast majority of incoming UV radiation.
-
HALS: Acts as a "scavenger," neutralizing any free radicals that may still form, thereby terminating the degradation chain reactions.[20][1]
This multi-faceted approach provides superior protection compared to using either stabilizer alone.[20][21]
Conclusion
This compound is a highly effective UV light stabilizer for polyethylene. Its liquid form, low volatility, and excellent compatibility, combined with its efficient energy dissipation mechanism, provide robust and durable protection against photodegradation. By following the detailed protocols for incorporation and evaluation outlined in this guide, researchers and manufacturers can significantly extend the functional lifespan and maintain the aesthetic and mechanical integrity of polyethylene products intended for outdoor use.
References
- Raytop Chemical. (2022, July 12). How do UV absorbers work?
- Partners in Chemicals. (2021, October 21). Omnistab Benzotriazole UV absorbers.
- NINGBO INNO PHARMCHEM CO.,LTD.
- MASCOM GLOBAL. (2025, December 24).
- University of Bayreuth. (2022, May 3).
- Scribd.
- ResearchGate. (2025, August 7).
- Chemistry For Everyone. (2025, February 16). How Long Does It Take For Polyethylene To Decompose?
- National Center for Biotechnology Information (PMC - NIH). (2023, September 6).
- Chemistry For Everyone. (2025, March 7). Does Polyethylene Degrade?
- Jordi Labs.
- MDPI. (2021, July 20). Temperate UV-Accelerated Weathering Cycle Combined with HT-GPC Analysis and Drop Point Testing for Determining the Environmental Instability of Polyethylene Films.
- Scientific Laboratory Supplies. This compound.
- Sigma-Aldrich. This compound.
- Sigma-Aldrich. This compound analytical standard.
- USB Lab.
- Echemi. Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear.
- ChemicalBook. 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol | 125304-04-3.
- Centexbel. Accelerated weathering of plastics according to ISO 4892-2:2013/ASTM D4329.
- Hamiico. (2025, September 28).
- Pacorr. (2025, June 7).
- US EPA. Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl- - Substance Details.
- Puhui Industry. UV resistance of polyethylene pipe.
- Tintoll. 2-(2h-benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol CAS No. 125304-04-3.
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Application Notes & Protocols: Enhancing the Durability of Polyurethane Coatings with UV-571
Introduction: The Challenge of UV Degradation in Polyurethane Coatings
Polyurethane (PU) coatings are renowned for their versatility, offering a unique combination of toughness, flexibility, and abrasion resistance that makes them ideal for a vast range of applications, from automotive clear coats to architectural finishes.[1][2] However, like most organic polymers, polyurethanes are susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight.[1][3] This photo-degradation process breaks down the polymer chains, leading to undesirable effects such as yellowing, loss of gloss, chalking, cracking, and a significant reduction in the coating's protective properties.[3][4][5]
To counteract these effects and extend the service life of the coating, UV stabilizers are incorporated into the formulation. These additives function by absorbing harmful UV radiation and dissipating the energy as harmless low-level heat.[1][3] This document provides a comprehensive guide to the incorporation and performance evaluation of UV-571, a high-performance liquid benzotriazole UV absorber, in polyurethane coating systems.
Understanding UV-571 (Tinuvin® 571)
UV-571 is a liquid hydroxyphenyl benzotriazole ultraviolet light absorber (UVA) specifically designed to impart superior light stability to a variety of polymers, including polyurethanes.[6][7][8] Its liquid form, high solubility in common organic solvents, and excellent compatibility with diverse resin systems make it a highly effective and easy-to-handle additive.[6][9][10]
Key Properties and Specifications
A summary of UV-571's essential properties is provided below. This data is critical for formulators to determine compatibility and processing parameters.
| Property | Description / Value | Source(s) |
| Chemical Family | Hydroxyphenyl Benzotriazole | [6][11][12] |
| Appearance | Light amber / yellowish viscous liquid | [4][10][13] |
| CAS Number | 125304-04-3 / 23328-53-2 | [10][13][14] |
| Molecular Weight | ~393.6 g/mol | [10][13][14] |
| Solubility | Highly soluble in many solvents, monomers, and intermediates | [6][7][14][15] |
| Key Features | High UV absorption efficiency, low volatility, excellent thermal stability | [6][7][16][17] |
| UV Protection Range | Effective in the 300–400 nm range | [4][12] |
Mechanism of Action: Molecular-Level Protection
The protective capability of UV-571 lies in its molecular structure. It functions by absorbing damaging UV photons before they can reach the polyurethane polymer matrix.[12] Upon absorption of UV energy, the molecule undergoes a rapid and reversible intramolecular proton transfer (a process known as keto-enol tautomerism), allowing it to convert the high-energy UV radiation into low-energy thermal energy (heat).[18] This harmless heat is then dissipated throughout the coating. The molecule then returns to its ground state, ready to absorb another UV photon. This cyclical process provides long-lasting protection without the additive itself being consumed or degraded.[18]
Caption: Experimental workflow for incorporating UV-571 and testing.
Performance Evaluation: Validating Protection
To quantify the effectiveness of UV-571, the cured coatings must undergo rigorous testing that simulates real-world environmental stress. Accelerated weathering is the industry-standard method for this evaluation. [3][19]
Protocol: Accelerated Weathering Test (ASTM G154)
The ASTM G154 standard is a widely accepted procedure for simulating the damaging effects of sunlight and moisture using fluorescent UV lamps in a controlled chamber. [20][21][22] Equipment:
-
QUV Accelerated Weathering Tester (or equivalent) equipped with UVA-340 lamps. UVA-340 lamps are chosen as they provide the best simulation of sunlight in the critical short-wavelength UV region. [20]* Glossmeter (60° and/or 20°)
-
Spectrophotometer or Colorimeter for measuring color change (ΔE*)
-
Microscope for visual inspection of defects
Test Cycle Parameters: A common and effective test cycle for coatings is as follows: [23]
| Step | Condition | Temperature | Duration |
|---|---|---|---|
| 1 | UV Exposure | 60°C | 8 hours |
| 2 | Condensation | 50°C | 4 hours |
Procedure:
-
Initial Measurements: Before exposure, measure and record the initial gloss and color values for all control and test panels. Keep an unexposed portion of each panel as a reference.
-
Exposure: Place the panels in the weathering chamber. Run the specified cycle continuously for a predetermined duration (e.g., 500, 1000, or 2000 hours). The total duration should be relevant to the product's expected lifetime and performance requirements.
-
Periodic Evaluation: At regular intervals (e.g., every 250 hours), remove the panels for evaluation.
-
Visual Assessment: Inspect for cracking, blistering, chalking, or other signs of degradation. [24] * Gloss Measurement: Measure the 60° gloss. A significant drop in gloss indicates surface degradation. [5] * Color Measurement: Measure the color and calculate the total color difference (ΔE) relative to the initial reading or the unexposed reference area. A lower ΔE value signifies better color stability. [3]4. Data Analysis: Plot the change in gloss and color (ΔE*) over time for both the control and the UV-571 stabilized samples. A successful outcome is characterized by a significantly smaller change in these properties for the sample containing UV-571.
-
Data Interpretation
The data gathered from accelerated weathering provides a self-validating system. The control sample establishes a baseline for the degradation of the base polyurethane system. The sample containing UV-571 should demonstrate a markedly slower rate of degradation. For example, after 1000 hours, the control may show a 70% loss in gloss and a ΔE* of 8.0, while the stabilized sample might only show a 20% gloss loss and a ΔE* of 1.5. This quantitative comparison provides authoritative proof of the additive's efficacy.
Conclusion
The incorporation of UV-571 is a field-proven and scientifically sound method for enhancing the durability and extending the aesthetic life of polyurethane coatings. [4][25]Its excellent compatibility and high efficiency in converting UV radiation into harmless heat make it an invaluable tool for formulators. [6][16]By following the detailed protocols for incorporation and validation outlined in these notes, researchers and developers can confidently formulate high-performance, UV-resistant polyurethane coatings that meet the stringent demands of modern applications.
References
- Vertex AI Search. (2025).
- SpecialChem. (2024). Tinuvin® 571 - UV Absorber for Polymer Protection.
- Azelis Customer Portal. (n.d.). Tinuvin® 571 | CASE.
- ChemicalBook. (2025). TINUVIN 571 | 23328-53-2.
- Mitchell Faux Leathers. (2017).
- IMCD United St
- SpecialChem. (2020). Tinuvin 571 - BASF.
- Plastics & Rubber. (n.d.). Tinuvin® 571.
- myChem. (n.d.). Tinuvin® 571.
- HUNAN CHEM. (n.d.). UV-Absorber-571.
- UL Prospector. (n.d.).
- Scribd. (n.d.). Ecomere UV Testing ASTM G154 | PDF.
- allhdi.com. (2025).
- Performance Additives. (n.d.).
- LookChem. (n.d.). Cas 23328-53-2,TINUVIN 571.
- Infinity NABLD. (2025).
- Shanghai Deborn Co., Ltd. (n.d.). China UV absorber UV-571 for PU CAS NO.: 125304-04-3.
- Pacorr. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of UV Absorbers in Enhancing Polyurethane Durability.
- Presto Enviro. (2025).
- LIB Environmental Simulation Industry. (2024). Testing Polyurethane Coatings And Adhesives Using A UV Chamber: Ensuring Durability And Performance.
- Testronix. (2025). What is UV Test ASTM G154?
- American Chemical Society Publications. (2021). Introduction to Polyurethane Chemistry.
- BDMAEE. (2025). uv absorber uv-571 for protecting sensitive dyes and pigments in polymers.
- Eurasian Chemical Communications. (2022).
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Application Notes: Enhancing Adhesive Durability with 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
Abstract
The long-term performance and aesthetic stability of adhesive systems are critically dependent on their resistance to environmental degradation, particularly from ultraviolet (UV) radiation. This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol (CAS No. 125304-04-3), a high-performance liquid benzotriazole UV absorber, in adhesive formulations. We will explore the underlying mechanisms of UV degradation in polymers, the protective action of this additive, and provide detailed protocols for its incorporation and performance validation in various adhesive systems.
Introduction: The Challenge of UV Degradation in Adhesives
Adhesives and sealants, especially those used in construction, automotive, electronics, and outdoor applications, are frequently exposed to sunlight. The UV portion of the solar spectrum (295-400 nm) carries sufficient energy to break the covalent bonds within the polymer backbones that form the adhesive matrix.[1] This photo-oxidative degradation manifests in several ways:
-
Discoloration: Yellowing or browning of the adhesive line, which is aesthetically undesirable, particularly in applications involving transparent substrates like glass or plastics.
-
Loss of Mechanical Properties: Degradation leads to a reduction in adhesive and cohesive strength, loss of tack, embrittlement, and the formation of surface cracks.[2]
-
Delamination and Bond Failure: Ultimately, the deterioration of the polymer matrix can lead to catastrophic failure of the bonded joint.
To counteract these effects, the incorporation of UV stabilizers is essential.[2] Among the most effective classes of UV stabilizers are the benzotriazole UV absorbers (UVAs). This guide focuses on this compound, a liquid UVA notable for its high efficiency, low volatility, and excellent compatibility with a wide range of adhesive systems.[3][4][5]
Mechanism of Action: How Benzotriazole UVAs Provide Protection
This compound functions by absorbing damaging UV radiation and dissipating the energy through a harmless thermal pathway. This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), is highly efficient and photochemically stable, allowing the molecule to undergo many cycles without significant degradation.[6]
The mechanism can be summarized in the following steps:
-
UV Absorption: The molecule, in its stable ground state (enol form), absorbs a UV photon, transitioning to a high-energy excited state.
-
Proton Transfer: In this excited state, an ultrafast and reversible intramolecular proton transfer occurs from the hydroxyl group to a nitrogen atom on the triazole ring, forming a transient keto-type tautomer.
-
Energy Dissipation: The excited keto tautomer rapidly decays to its ground state via non-radiative pathways, releasing the absorbed energy as heat.
-
Reversion: A reverse proton transfer immediately occurs, returning the molecule to its original enol form, ready to absorb another UV photon.
This rapid, cyclical process effectively acts as a molecular-level energy sink, preventing the UV radiation from reaching and damaging the adhesive's polymer matrix.
Key Properties and Formulation Advantages
The selection of a UV absorber is governed by its physical properties and compatibility with the target system.[2] this compound offers several distinct advantages for adhesive formulators.
| Property | Value | Significance in Adhesive Formulations |
| CAS Number | 125304-04-3 | Unique identifier for sourcing and regulatory compliance. |
| Appearance | Yellowish Liquid | Easy to handle and incorporate into liquid adhesive systems without heating.[7] |
| Density (25°C) | ~0.911 g/mL[5][8] | Important for accurate dosing by volume in manufacturing processes. |
| Volatility | Low | Ensures permanence within the adhesive film during thermal curing cycles and over the product's service life.[4][8] |
| Solubility | Highly soluble in many organic solvents, monomers, and intermediates.[3][4][8] | Excellent compatibility with solvent-based and 100% solids systems (e.g., epoxies, polyurethanes). The long dodecyl chain enhances miscibility.[6] |
| Dispersibility | Easily emulsifiable in water-based systems.[3][4][7] | Suitable for use in aqueous adhesive formulations like acrylic or VAE emulsions. |
| UV Absorbance | Strong absorption in the 300-400 nm range. | Provides broad-spectrum protection against both UVA and UVB radiation.[9] |
Synergistic Protection with Hindered Amine Light Stabilizers (HALS)
While UVAs are highly effective at preventing the initiation of photodegradation, some high-energy photons may still reach the polymer, creating free radicals. For the highest level of protection, a dual-stabilizer system is recommended.[2][9]
Hindered Amine Light Stabilizers (HALS) do not absorb UV radiation but function as potent free-radical scavengers.[10] They actively trap radicals formed during photo-oxidation, terminating the degradation chain reaction. This complementary mechanism leads to a powerful synergistic effect.[11][12][13]
-
UVA: Acts as the "shield," blocking the vast majority of incoming UV radiation.
-
HALS: Acts as the "mop," neutralizing any radicals that manage to form.
A typical ratio of UVA to HALS is between 1:1 and 2:1, depending on the adhesive chemistry and the severity of the UV exposure environment.
Experimental Protocols: Formulation and Evaluation
This section provides step-by-step methodologies for incorporating this compound into a model adhesive system and evaluating its performance.
Protocol for Formulation: Solvent-Based Acrylic Adhesive
This protocol describes the preparation of a control adhesive and a UV-stabilized version.
Materials:
-
Solvent-based acrylic resin solution (e.g., 50% solids in ethyl acetate/toluene)
-
This compound (UVA)
-
Hindered Amine Light Stabilizer (HALS), liquid type (e.g., Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate)
-
Ethyl acetate (or other compatible solvent)
-
Laboratory mixer with propeller blade
Procedure:
-
Charge the Reactor: To a clean mixing vessel, add 200.0 g of the acrylic resin solution.
-
Initiate Mixing: Begin agitation at a moderate speed (e.g., 200-300 rpm) to create a vortex.
-
Additive Pre-Dilution (Recommended):
-
For the Stabilized Formulation , weigh 1.0 g of the UVA (1.0% based on polymer solids) and 0.5 g of the HALS (0.5% based on polymer solids) into a separate beaker.
-
Add 5.0 g of ethyl acetate to the beaker and stir until the additives are fully dissolved. This pre-dilution ensures rapid and uniform dispersion.
-
-
Incorporate Additives: Slowly add the additive pre-dilution (or pure additives for the stabilized batch, and only solvent for the control batch) into the vortex of the mixing acrylic resin.
-
Homogenization: Increase the mixing speed to 500 rpm and continue to mix for 15-20 minutes to ensure complete homogeneity.
-
Final Formulation: The resulting adhesive is ready for drawdown and testing.
| Formulation Component | Control (grams) | Stabilized (grams) |
| Acrylic Resin Solution (50% solids) | 200.0 | 200.0 |
| UVA Additive | 0.0 | 1.0 |
| HALS Additive | 0.0 | 0.5 |
| Additional Ethyl Acetate | 6.5 | 5.0 |
| Total | 206.5 | 206.5 |
| % UVA on Solid Resin | 0% | 1.0% |
| % HALS on Solid Resin | 0% | 0.5% |
Protocol for Sample Preparation and Accelerated Weathering
Objective: To expose adhesive films to simulated sunlight and moisture conditions to accelerate aging.
Standards: This protocol is based on the principles of ASTM G154 (Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus).[6][14]
Procedure:
-
Film Casting: Using a drawdown bar, cast a uniform 50 µm (2 mil) thick wet film of both the control and stabilized adhesives onto inert substrates (e.g., glass plates for color/gloss; aluminum panels for adhesion testing).
-
Curing: Allow the films to air-dry in a dust-free environment for 24 hours, followed by a low-heat oven cure if required by the resin manufacturer (e.g., 60°C for 1 hour) to remove residual solvent.
-
Initial Measurements: Before exposure, measure the initial color, gloss, and bond strength (if applicable) of the cured films. These are the "0-hour" readings.
-
Accelerated Weathering Exposure:
-
Place the prepared panels in an ASTM G154-compliant fluorescent UV weathering chamber.
-
Lamp Type: Use UVA-340 lamps, which provide the best simulation of sunlight in the critical short-wavelength UV region.[1]
-
Cycle Conditions: A common cycle for adhesives is ASTM G154 Cycle 1 :
-
Step 1 (UV): 8 hours of UV exposure at an irradiance of 0.89 W/m²/nm @ 340 nm, with a Black Panel Temperature of 60°C.
-
Step 2 (Condensation): 4 hours of condensation (darkness) with a Black Panel Temperature of 50°C.
-
-
Exposure Duration: Run the test for a total of 1000 hours, removing samples for evaluation at 250, 500, and 1000-hour intervals.
-
Protocol for Performance Evaluation
1. Color Change Measurement:
-
Standard: ASTM D2244 ("Standard Practice for Calculation of Color Tolerances and Color Differences").[15]
-
Instrument: Use a spectrophotometer or colorimeter with a 45°/0° or diffuse/8° geometry.
-
Procedure: Measure the CIELAB (L, a, b) color coordinates of the samples before and after weathering. Calculate the total color difference (ΔE) using the formula: ΔE* = √[(ΔL)\² + (Δa)\² + (Δb*)\²]
-
Interpretation: A higher ΔE* value indicates a greater color change. A value < 1.0 is generally imperceptible.
2. Gloss Retention Measurement:
-
Standard: ASTM D523 ("Standard Test Method for Specular Gloss").[15][16]
-
Instrument: A 60° gloss meter is suitable for most adhesive films.
-
Procedure: Measure the gloss of the samples at several locations before and after weathering. Calculate the percent gloss retention: % Gloss Retention = (Gloss_final / Gloss_initial) * 100
-
Interpretation: Higher retention values indicate better performance.
3. Adhesion Strength Retention:
-
Standard: Based on ASTM D904 and a relevant strength test method like ASTM D3330 (Peel Adhesion) or ASTM D1002 (Lap Shear Strength).
-
Procedure:
-
Prepare bonded assemblies (e.g., adhesive film on aluminum bonded to another substrate).
-
Expose the assemblies to accelerated weathering as described in 5.2. Ensure the bond line is exposed if testing transparent substrates.
-
After each interval, test the peel or shear strength using a tensiometer.
-
Calculate the percent strength retention: % Strength Retention = (Strength_final / Strength_initial) * 100
-
Expected Results and Data Interpretation
The inclusion of this compound, particularly in combination with a HALS, is expected to yield significant improvements in the durability of the adhesive film.
Table 1: Illustrative Performance Data After 1000 Hours of ASTM G154 Exposure
| Performance Metric | Control Formulation | Stabilized Formulation (1.0% UVA + 0.5% HALS) |
| Total Color Change (ΔE*) | 12.5 (Severe Yellowing) | 1.8 (Slight Change) |
| 60° Gloss Retention | 35% (Chalky, dull surface) | 92% (Appearance maintained) |
| Adhesion Retention | 48% (Significant embrittlement) | 88% (Bond integrity maintained) |
These illustrative results demonstrate that the unstabilized adhesive undergoes severe degradation, while the formulation containing the UVA/HALS package maintains its aesthetic and mechanical properties to a much greater degree.
Conclusion
The formulation of UV-stable adhesives is critical for ensuring long-term performance and reliability in numerous applications. This compound is a highly effective, liquid UV absorber that offers excellent compatibility and permanence in a wide range of adhesive chemistries. Its mechanism of action, which involves the rapid and harmless dissipation of UV energy, prevents polymer degradation at the initiation stage. For optimal protection, a synergistic combination with a HALS radical scavenger is strongly recommended. By following the detailed formulation and testing protocols outlined in these notes, researchers and developers can effectively validate and optimize their adhesive systems for superior durability against UV radiation.
References
- Tintoll. (n.d.). Benzotriazole UV Absorber.
- Partners in Chemicals. (2021, October 21). Omnistab Benzotriazole UV absorbers.
- LIB Environmental Simulation Industry. (2020, September 7). ASTM G154 Accelerated Weathering Standards.
- Plastics & Rubber. (n.d.). Tinuvin® 571.
- Atlas Material Testing Technology. (2022, April 5). Testing Adhesives for Weathering.
- SpecialChem. (2025, July 2). UV/Light Stabilizers for Adhesives.
- Dalian Richfortune Chemicals Co., Ltd. (2025, December 29). The Science of Light Stability: Benzotriazole UV Absorbers Explained. Retrieved from Dalian Richfortune Chemicals Website.
- SpecialChem. (2024, January 31). Tinuvin® 571 - UV Absorber for Polymer Protection.
- Shenoy, S., et al. (2025, August 7). Studies on synergistic effect of UV absorbers and hindered amine light stabilisers.
- SpecialChem. (2020, March 29). Tinuvin 571 - BASF.
- Partners in Chemicals. (2023, August 9). Liquid Benzotriazole UV absorbers.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Synergistic UV Protection: Combining HALS and UV Absorbers for Enhanced Durability.
- ResearchGate. (2025, August 6). Synergistic efficiency of combined HALS–UV absorber polymerizable stabilizers.
- Sigma-Aldrich. (n.d.). This compound.
- KTA-Tator, Inc. (2024, December 14). Let's Talk About Measuring Color Shift and Gloss Reduction of Finish Coats.
- Adhesive and Sealant Council. (n.d.). The Adhesive Manufacturing Process: A Comprehensive Guide.
- Partners in Chemicals. (2020, December 15). “Gorgeous modification” of Benzotriazole UV absorber.
- ASTM International. (2018, August 1). Accelerated Weathering Test Standards for Sealants and Adhesives: Replicating Aqueous Outdoor Environments for Improved Service Life Prediction.
- Forgeway Ltd. (n.d.). ASTM G154: What is it, and when should you use it?.
- IMCD. (n.d.). TINUVIN 571 - BASF.
- Pacorr Testing Instruments. (2025, June 7). Complete Guide to ISO and ASTM Standards for UV Weathering Testing.
- DeepMaterial. (n.d.). Durability and Performance Testing of UV Adhesives: Case Studies on Strength and Reliability.
- MeasureColour. (n.d.). Test Methods for Color Measurement.
- Presto Group. (n.d.). ASTM D523 and ASTM D2457 Standard for Gloss Meter.
- BASF. (n.d.). Tinuvin® light stabilizers.
- MySkinRecipes. (n.d.). This compound.
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- ECHA. (n.d.). A mixture of: isomers of 2-(2H-benzotriazol-2-yl)-4-methyl-(n)-dodecylphenol;....
- NIH National Library of Medicine. (n.d.). Effect of Ultraviolet Light on the Shear Bond Strength of Commercial Dental Adhesives.
- SpecialChem. (2021, August 18). 5 Most Important Additives for Waterborne Adhesives.
- University of Engineering/Baghdad. (n.d.). Adhesives and methods of manufacturing them.
- BASF. (n.d.). FORMULATING UV-CURABLE ACRYLIC PRESSURE SENSITIVE ADHESIVES FOR THE ARCHITECTURAL CONSTRUCTION INDUSTRY.
- ResearchGate. (2025, August 10). Influence of UV Polymerization Curing Conditions on Performance of Acrylic Pressure Sensitive Adhesives.
- ResearchGate. (2025, August 7). Preparation and adhesion performance of UV-crosslinkable acrylic pressure sensitive adhesives.
- SpecialChem. (2018, September 17). UV-P (Benzotriazole UV Absorber) - Dalian Richfortune Chemicals.
- Echemi. (n.d.). Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear.
- On-demand.com. (2022, November 3). Visible‐Light‐Curable Acrylic Resins toward UV‐Light‐Blocking Adhesives for Foldable Displays.
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Application Notes and Protocols for the Determination of UV Absorption of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol (CAS 125304-04-3)
Introduction
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol, identified by CAS number 125304-04-3, is a prominent member of the benzotriazole class of ultraviolet (UV) absorbers. These compounds are integral to the formulation of a wide array of materials, including plastics, coatings, and cosmetics, where they serve to prevent degradation caused by exposure to UV radiation.[1][2][3] The efficacy of this compound is directly related to its ability to absorb UV light, a characteristic that can be precisely quantified using UV-Visible (UV-Vis) spectrophotometry.
This document provides a detailed experimental protocol for the determination of the UV absorption spectrum of CAS 125304-04-3. The protocol is designed for researchers, scientists, and drug development professionals, and it is grounded in the principles of Good Laboratory Practice (GLP) to ensure the generation of high-quality, reliable, and reproducible data.[4][5][6][7][8]
Physicochemical Properties of CAS 125304-04-3
A thorough understanding of the physicochemical properties of the analyte is fundamental to designing a robust analytical method.
| Property | Value | Source |
| Chemical Name | This compound | Sigma-Aldrich |
| CAS Number | 125304-04-3 | Sigma-Aldrich |
| Molecular Formula | C25H35N3O | ChemicalBook |
| Molecular Weight | 393.57 g/mol | ChemicalBook |
| Appearance | Viscous yellow liquid | Chemsavers, Inc. |
| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform, acetone, and toluene. | Sigma-Aldrich |
| UV Absorption | λmax at 342 nm and 304 nm in chloroform. | Chemsavers, Inc. |
Principle of UV-Vis Spectrophotometry
UV-Vis spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV radiation by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The Beer-Lambert law forms the basis of quantitative analysis, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Experimental Workflow
The following diagram illustrates the overall workflow for the determination of the UV absorption of CAS 125304-04-3.
Caption: Experimental workflow for UV absorption analysis.
Detailed Experimental Protocol
This protocol is based on established methodologies for UV-Vis spectrophotometry and adheres to the principles of Good Laboratory Practice (GLP) to ensure data integrity.[9][10][11][12]
Materials and Reagents
-
Analyte: this compound (CAS 125304-04-3), analytical standard grade (>99% purity).
-
Solvent: Chloroform (HPLC or spectrophotometric grade). Ensure the solvent is of high purity to minimize background absorbance.
-
Volumetric flasks: Class A, various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL).
-
Pipettes: Calibrated micropipettes and glass pipettes.
-
Cuvettes: 1 cm path length quartz cuvettes.
Instrumentation
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better. The instrument should be calibrated for wavelength accuracy and photometric accuracy according to manufacturer's specifications and internal SOPs.
Solution Preparation
Causality behind choices: Chloroform is selected as the solvent based on the known solubility of the analyte and available spectral data.[13] The concentrations for the stock and working solutions are chosen to ensure that the absorbance values fall within the linear range of the instrument (typically 0.2-1.0 AU) to adhere to the Beer-Lambert law.
-
Stock Solution (e.g., 100 mg/L):
-
Accurately weigh approximately 10.0 mg of CAS 125304-04-3 using an analytical balance.
-
Quantitatively transfer the weighed compound to a 100 mL volumetric flask.
-
Dissolve the compound in a small amount of chloroform and then dilute to the mark with the same solvent.
-
Mix the solution thoroughly by inversion.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with chloroform. For example, to prepare a 10 mg/L solution, pipette 10.0 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with chloroform.
-
A suggested range of concentrations for generating a calibration curve could be 2, 4, 6, 8, and 10 mg/L.
-
Instrument Operation and Measurement
Self-validating system: The protocol includes a baseline correction step to account for any absorbance from the solvent and the cuvettes, ensuring that the measured absorbance is solely due to the analyte.
-
Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.
-
Wavelength Range Selection: Set the instrument to scan a wavelength range of 220 nm to 450 nm. This range encompasses the known absorbance maxima of the compound.[13]
-
Baseline Correction:
-
Fill two quartz cuvettes with the solvent (chloroform).
-
Place one cuvette in the reference beam path and the other in the sample beam path.
-
Perform a baseline correction (autozero) according to the instrument's operating procedure. This will subtract the solvent's absorbance spectrum.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the working standard solution to be measured.
-
Fill the sample cuvette with the working standard solution and place it in the sample holder.
-
Acquire the UV absorption spectrum of the solution.
-
Record the absorbance values at the wavelengths of maximum absorbance (λmax), which are expected to be around 342 nm and 304 nm.[13]
-
Repeat the measurement for all working standard solutions, starting from the lowest concentration.
-
Data Analysis and Interpretation
-
Spectrum Analysis:
-
Overlay the spectra of the different concentrations to observe the increase in absorbance with increasing concentration.
-
Identify the exact wavelengths of maximum absorbance (λmax).
-
-
Calibration Curve:
-
Plot a graph of absorbance at a selected λmax (e.g., 342 nm) versus the concentration of the working standard solutions.
-
Perform a linear regression analysis on the data points. The resulting calibration curve should have a correlation coefficient (R²) of ≥ 0.999, indicating a strong linear relationship.
-
-
Calculation of Molar Absorptivity (ε):
-
The molar absorptivity can be calculated from the Beer-Lambert law equation: A = εbc where:
-
A is the absorbance
-
ε (epsilon) is the molar absorptivity (L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (cm)
-
c is the concentration of the solution (mol/L)
-
-
Rearranging the formula to solve for ε: ε = A / (bc)
-
Using the data from a single standard of known concentration or the slope of the calibration curve (if concentration is in mol/L), calculate the molar absorptivity at each λmax.
-
Trustworthiness and Validation
To ensure the trustworthiness of the results, the analytical method should be validated according to ICH guidelines or internal quality standards.[14][15][16][17][18] Key validation parameters for UV-Vis spectroscopy include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks in a blank solvent spectrum.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is confirmed by the high correlation coefficient of the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of the UV absorption characteristics of CAS 125304-04-3. By adhering to the principles of Good Laboratory Practice and ensuring proper instrument calibration and method validation, researchers can obtain accurate and reproducible data on the UV-absorbing properties of this important compound. This information is critical for its effective application in the development of UV-stable materials and formulations.
References
-
OECD. (1998). OECD Principles of Good Laboratory Practice (as revised in 1997). OECD Publishing. [Link]
-
Agilent Technologies. (1995). Good Laboratory Practice with a UV-Visible Spectroscopy System. Application Note 5963-5615E. [Link]
-
OECD. (n.d.). The OECD Principles of GLP and How Do They Apply Globally?. [Link]
-
OECD. (1997). OECD Series on Principles of Good Laboratory Practice and Compliance Monitoring, Number 1: OECD Principles on Good Laboratory Practice. [Link]
-
European Commission. (n.d.). Good Laboratory Practice. Internal Market, Industry, Entrepreneurship and SMEs. [Link]
-
OECD. (n.d.). Good Laboratory Practice and Compliance Monitoring. [Link]
-
Slideshare. (n.d.). Analytical Method Development and validation of UV-Visible spectroscopy. [Link]
-
Portal AmeliCA. (2018). VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS. [Link]
-
Partners in Chemicals. (2021). Omnistab Benzotriazole UV absorbers. [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2019). UV-Visible Spectrophotometry Method Validation for Analysis of Nefopam HCl in Poly-3-Hydroxybutyrate and Poly-ε. [Link]
-
Asian Journal of Pharmaceutical Analysis. (2021). A Review UV Method Development and Validation. [Link]
-
Science.gov. (n.d.). benzotriazole uv stabilizers: Topics by Science.gov. [Link]
-
IJCRT.org. (n.d.). A Review On Uv Method Validation And Development. [Link]
-
Chemsavers, Inc. (n.d.). This compound, >99% (GC), Certified, 100ml. [Link]
-
ACS Publications. (2020). Spectra and Photorelaxation of Hydroxyphenyl-benzotriazole-Type UV Absorbers: From Monomers to Nanoparticles. The Journal of Physical Chemistry A. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications. [Link]
-
Mettler Toledo. (n.d.). GUVP™ – 5 Steps to Excellence. [Link]
-
University of Texas at El Paso. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
-
Chemistry For Everyone. (2024, February 7). How To Perform UV Vis Spectroscopy? [Video]. YouTube. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comprehensive Guide to Benzotriazole UV Absorbers in Industry. [Link]
-
SIELC Technologies. (2018). This compound. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
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Concentration-Dependent Efficacy of Benzotriazolyl Dodecyl p-Cresol: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals
Abstract
Benzotriazolyl Dodecyl p-Cresol (BDpC) is a multifunctional ingredient increasingly utilized in the cosmetic and pharmaceutical industries for its dual properties as a potent antioxidant and a broad-spectrum ultraviolet (UV) light absorber.[1][2] This document provides a comprehensive technical guide on the concentration-dependent efficacy of BDpC. It outlines detailed protocols for the quantitative assessment of its antioxidant and photostabilizing capabilities, offering researchers a robust framework for its evaluation and application. The causality behind experimental choices is explained, ensuring a deep understanding of the methodologies. This guide is designed to support the development of stable and effective formulations by providing the necessary tools to harness the full potential of Benzotriazolyl Dodecyl p-Cresol.
Introduction: Understanding Benzotriazolyl Dodecyl p-Cresol
Benzotriazolyl Dodecyl p-Cresol is a synthetic, oil- and alcohol-soluble compound characterized by a molecular structure that integrates two key functional moieties: a benzotriazole group and a dodecyl p-cresol group.[3][4] This unique combination confers both broad-spectrum UV absorption and potent antioxidant properties.[1]
-
UV Absorption: The benzotriazole portion of the molecule is responsible for absorbing UVA and UVB radiation, protecting formulations and skin from photodegradation.[1][3]
-
Antioxidant Activity: The dodecyl p-cresol component, a hindered phenol, effectively neutralizes free radicals, preventing oxidative stress and preserving the integrity of sensitive ingredients.[1][2]
Its high photostability ensures sustained efficacy upon sun exposure, making it a valuable ingredient in sunscreens and daily wear skincare products.[1][3] In cosmetic formulations, BDpC is typically used at concentrations ranging from 0.01% to 0.1% to stabilize the product, while higher concentrations, up to 5%, may be used for direct skin protection benefits.[3][5][6][7]
Mechanism of Action: A Dual-Pronged Approach to Stability
The efficacy of Benzotriazolyl Dodecyl p-Cresol stems from two distinct yet complementary mechanisms of action inherent to its molecular structure.
1.1.1. UV Absorption by the Benzotriazole Moiety
The benzotriazole group provides robust protection against UV radiation through a sophisticated photophysical process. Upon absorbing a UV photon, the molecule undergoes a rapid intramolecular proton transfer, a process also known as excited-state intramolecular proton transfer (ESIPT).[8] This allows the absorbed UV energy to be converted into harmless thermal energy, which is then dissipated.[1] This cycle can be repeated numerous times without significant degradation of the BDpC molecule, bestowing it with high photostability.[1]
Caption: UV absorption mechanism of the benzotriazole moiety.
1.1.2. Antioxidant Activity of the Hindered Phenol Moiety
The dodecyl p-cresol portion of BDpC acts as a primary antioxidant by scavenging peroxy radicals, which are key intermediates in oxidative chain reactions.[2] The bulky dodecyl group provides steric hindrance around the hydroxyl group of the p-cresol, which enhances its stability and allows it to effectively donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[6]
Caption: Antioxidant mechanism of the hindered phenol moiety.
Protocols for Efficacy Assessment
To quantitatively evaluate the concentration-dependent efficacy of Benzotriazolyl Dodecyl p-Cresol, a series of robust in vitro and cell-based assays are recommended.
Determination of Antioxidant Efficacy: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to assess the free radical scavenging ability of a compound.[9][10] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[11]
2.1.1. Materials
-
Benzotriazolyl Dodecyl p-Cresol (BDpC)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ethanol (spectrophotometric grade)
-
Positive Control: Trolox or Ascorbic Acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
2.1.2. Protocol
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in ethanol. Store this solution in an amber bottle and in the dark to prevent degradation.
-
Preparation of BDpC Stock Solution: Due to its oil-soluble nature, prepare a stock solution of BDpC in ethanol. For example, a 10 mg/mL stock solution can be prepared.
-
Preparation of Serial Dilutions: From the stock solution, prepare a series of dilutions of BDpC in ethanol to achieve a range of concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each BDpC dilution or positive control to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of ethanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of each BDpC dilution and 100 µL of ethanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Determination of IC50: Plot the percentage of scavenging activity against the concentration of BDpC. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from the graph. A lower IC50 value indicates a higher antioxidant activity.[10][11]
Table 1: Example Data for DPPH Radical Scavenging Assay
| Concentration (µg/mL) | % Scavenging Activity |
| 1 | 15.2 |
| 5 | 35.8 |
| 10 | 52.1 |
| 25 | 75.4 |
| 50 | 88.9 |
| 100 | 95.3 |
Assessment of Cellular Antioxidant Activity (CAA)
The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy by assessing the ability of a compound to prevent intracellular oxidative stress.[12] This assay utilizes the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]
2.2.1. Materials
-
Human keratinocytes (e.g., HaCaT) or fibroblasts
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Benzotriazolyl Dodecyl p-Cresol (BDpC)
-
DCFH-DA probe
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
2.2.2. Protocol
-
Cell Culture: Seed human keratinocytes in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Preparation of BDpC Solutions: Prepare a stock solution of BDpC in a biocompatible solvent like DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for testing. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add 100 µL of medium containing various concentrations of BDpC or a positive control (e.g., quercetin) to the wells.
-
Incubate the cells for 1-2 hours to allow for compound uptake.
-
-
DCFH-DA Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of a 25 µM DCFH-DA solution in PBS to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of a 600 µM AAPH solution in PBS to each well to induce oxidative stress.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The percentage of inhibition of cellular oxidation is calculated as follows:
% Inhibition = [1 - (AUC_sample / AUC_control)] x 100
The concentration-dependent effect can be visualized by plotting the % inhibition against the BDpC concentration.
Evaluation of UV Absorption Efficacy: UV-Vis Spectroscopy
UV-Vis spectroscopy is a fundamental technique to determine the UV-absorbing properties of a compound by measuring its absorbance at different wavelengths.[4][14]
2.3.1. Materials
-
Benzotriazolyl Dodecyl p-Cresol (BDpC)
-
Ethanol or other suitable solvent (spectrophotometric grade)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
2.3.2. Protocol
-
Preparation of BDpC Solution: Prepare a solution of BDpC in ethanol at a known concentration (e.g., 10 µg/mL).
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Set the wavelength range to scan from 200 nm to 400 nm.
-
-
Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and use it to zero the spectrophotometer.
-
Sample Measurement:
-
Fill a quartz cuvette with the BDpC solution.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum from 200 nm to 400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
To assess concentration-dependent absorbance, prepare a series of dilutions of BDpC and measure the absorbance of each at the λmax.
-
Plot absorbance versus concentration to generate a calibration curve and verify adherence to the Beer-Lambert law.
-
Table 2: Example UV Absorption Data
| Wavelength (nm) | Absorbance |
| 280 | 0.45 |
| 300 | 0.68 |
| 320 | 0.85 |
| 340 | 0.92 (λmax) |
| 360 | 0.75 |
| 380 | 0.32 |
Assessment of Photostability
Photostability testing evaluates the ability of a compound to resist degradation upon exposure to UV radiation.[15][16]
2.4.1. Materials
-
Benzotriazolyl Dodecyl p-Cresol (BDpC)
-
Ethanol or a suitable solvent
-
Quartz plates or cuvettes
-
Solar simulator or a controlled UV irradiation source
-
UV-Vis spectrophotometer or HPLC system
2.4.2. Protocol
-
Sample Preparation: Prepare a solution of BDpC in ethanol at a known concentration. Apply a thin, uniform film of the solution onto a quartz plate or place the solution in a quartz cuvette.
-
Initial Measurement (Time 0): Measure the initial absorbance spectrum of the sample using a UV-Vis spectrophotometer or determine the initial concentration using a validated HPLC method.
-
UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be relevant to real-world sun exposure conditions.
-
Post-Irradiation Measurement: After a defined period of UV exposure, re-measure the absorbance spectrum or the concentration of BDpC.
-
Data Analysis: Compare the pre- and post-irradiation data to determine the percentage of degradation. The photostability can be expressed as the percentage of the compound remaining after UV exposure. Repeat the measurement at different time intervals to assess the kinetics of degradation.
Investigating Synergistic Effects
The antioxidant efficacy of BDpC may be enhanced when used in combination with other antioxidants commonly found in cosmetic formulations, such as Vitamin C (Ascorbic Acid) and Vitamin E (α-Tocopherol).[17][18][19] A protocol to investigate these potential synergistic effects is outlined below.
Protocol for Assessing Synergism using the DPPH Assay
-
Prepare Stock Solutions: Prepare stock solutions of BDpC, Vitamin C, and Vitamin E in a suitable solvent (e.g., ethanol).
-
Determine IC50 of Individual Compounds: Following the DPPH assay protocol (Section 2.1), determine the IC50 value for each antioxidant individually.
-
Prepare Combinations: Prepare mixtures of BDpC with Vitamin C and BDpC with Vitamin E in various ratios (e.g., 1:1, 1:2, 2:1 based on their IC50 values).
-
Determine IC50 of Combinations: Perform the DPPH assay on these mixtures to determine their IC50 values.
-
Calculate Combination Index (CI): The synergistic, additive, or antagonistic effect can be determined by calculating the Combination Index (CI). A CI value less than 1 indicates synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
CI = (D1 / Dx1) + (D2 / Dx2)
Where Dx1 and Dx2 are the concentrations of drug 1 and drug 2 alone that are required to produce a 50% effect, and D1 and D2 are the concentrations of drug 1 and drug 2 in combination that also produce a 50% effect.
Conclusion
This application note provides a comprehensive set of protocols for evaluating the concentration-dependent efficacy of Benzotriazolyl Dodecyl p-Cresol. By systematically assessing its antioxidant and UV-absorbing properties, researchers and formulators can optimize its use in cosmetic and pharmaceutical products to ensure maximum stability and protection. The provided methodologies, from in vitro chemical assays to cell-based evaluations, offer a multi-faceted approach to understanding and harnessing the dual-functional nature of this versatile ingredient. Further investigation into the synergistic effects of BDpC with other antioxidants can unlock even greater potential for creating highly effective and stable formulations.
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Borderline Beauty. "Protection and Radiance with Benzotriazolyl Dodecyl p-Cresol." Available at: [Link].
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The Science of Light Stability: Benzotriazole UV Absorbers Explained. Available at: [Link].
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Miksa, S., Lutz, D., & Guy, C. (2015). Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup. Cosmetics & Toiletries, 130(9), 42-47. Available at: [Link].
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Tasheh, N. S., Fouegue, A. P., & Ghogomu, J. N. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. Computational Chemistry, 9(4), 131-151. Available at: [Link].
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Partners in Chemicals. "Hindered phenolic antioxidants for protection of polymers." Available at: [Link].
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Kamiya Biomedical Company. "Cellular Antioxidant Activity Assay." Available at: [Link].
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ResearchGate. "Investigations on Photostability of UV-Absorbers for Cosmetic Sunscreens." Available at: [Link].
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Process Insights. "APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy." Available at: [Link].
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amfine.com. "Hindered Phenols | Antioxidants for Plastics." Available at: [Link].
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Process Insights. "Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy." Available at: [Link].
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Cell Biolabs, Inc. "OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence)." Available at: [Link].
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ACME Research Solutions. "DPPH Scavenging Assay Protocol- Detailed Procedure." Available at: [Link].
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Tintoll. "Hindered Phenol Antioxidant HPAO." Available at: [Link].
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ResearchGate. "Mechanism of action of hindered phenolic antioxidants." Available at: [Link].
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Semantic Scholar. "Use of standardized units for a correct interpretation of IC50 values obtained from the inhibition of the DPPH radical by natural antioxidants." Available at: [Link].
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Certified Laboratories. "Understanding Photostability Testing for Cosmetic & OTC Drug Products." Available at: [Link].
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ResearchGate. "Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements." Available at: [Link].
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Eurolab. "Photostability Testing of Cosmetic Ingredients." Available at: [Link].
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ResearchGate. "What is relationship between IC 50 value and antioxidant activity?" Available at: [Link].
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Loizzo, M. R., et al. (2018). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Molecules, 23(10), 2489. Available at: [Link].
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ResearchGate. "IC50 values of all antioxidant assays." Available at: [Link].
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Microchem Laboratory. "Photostability Testing." Available at: [Link].
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Australian Industrial Chemicals Introduction Scheme (AICIS). "FULL PUBLIC REPORT TINOGARD TL (Benzotriazole Dodecyl p-Cresol)." Available at: [Link].
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MDPI. "DPPH Radical Scavenging Assay." Available at: [Link].
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Al-Dalain, S. Y. A., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Journal of Traditional and Complementary Medicine, 6(4), 365-370. Available at: [Link].
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ResearchGate. "Any standard procedure of DPPH assay in antioxidant activity for vegetable oil?" Available at: [Link].
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Dojindo Molecular Technologies, Inc. "DPPH Antioxidant Assay Kit D678 manual." Available at: [Link].
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European Medicines Agency. "Q1B Photostability Testing of New Active Substances and Medicinal Products." Available at: [Link].
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Q1 Scientific. "Photostability testing theory and practice." Available at: [Link].
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Liu, X., et al. (2022). Screening of highly effective mixed natural antioxidants to improve the oxidative stability of microalgal DHA-rich oil. Food Chemistry, 373, 131433. Available at: [Link].
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Application Notes: Enhancing Fiber Longevity and Performance with 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol in Spin Finishes
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective utilization of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol as a key additive in spin finishes for synthetic fibers. This document outlines its mechanism of action, formulation guidelines, application protocols, and robust evaluation methodologies to enhance the UV stability and thermal endurance of fibers.
Introduction: The Critical Role of UV Protection and Thermal Stability in Synthetic Fibers
Synthetic fibers such as polyester (PET), polyamide (PA), and polypropylene (PP) are integral to a vast array of applications, from apparel and home furnishings to demanding automotive and outdoor textiles.[1] However, their polymeric structure is susceptible to degradation upon exposure to ultraviolet (UV) radiation and thermal stress encountered during processing and end-use.[1] This degradation manifests as color fading, loss of tensile strength, and embrittlement, significantly curtailing the functional lifespan and aesthetic appeal of the final textile product.[1]
Spin finishes are specialized formulations applied to fibers during the manufacturing process to facilitate smoother processing by reducing friction and static electricity.[2][3][4] Incorporating functional additives like UV absorbers into these finishes offers a highly efficient method to impart durable protection to the fibers.[1][5] this compound, a benzotriazole-based UV absorber (UVA), is particularly well-suited for this application due to its excellent solubility in spin finish components, low volatility, and high thermal stability.[1]
Mechanism of Action: How this compound Protects Fibers
This compound belongs to the class of hydroxyphenyl benzotriazole UV absorbers. Its protective mechanism is rooted in its ability to absorb harmful UV radiation, particularly in the UV-A (320-400 nm) and UV-B (280-320 nm) regions, and dissipate it as harmless thermal energy.[6] This process involves a reversible intramolecular proton transfer, which allows the molecule to repeatedly absorb UV energy without undergoing significant degradation itself. The dodecyl group enhances its compatibility with the oily components of spin finishes and improves its permanence on the fiber surface.
Caption: Mechanism of UV energy dissipation by this compound.
Formulation of Spin Finishes Incorporating the UV Absorber
A typical spin finish formulation is a complex mixture of lubricants, antistatic agents, emulsifiers, and other functional additives.[2][4][7][8] The successful incorporation of this compound requires careful consideration of compatibility and stability.
Key Components of a Spin Finish Formulation:
| Component | Function | Example Chemicals | Typical Concentration (%) |
| Lubricants | Reduce friction between fibers and machinery.[2][4][9] | Mineral oils, ester oils, polyethylene glycols.[3][8] | 60 - 90 |
| Antistatic Agents | Mitigate static charge buildup.[2][4][9] | Fatty acid ethoxylates, phosphate esters, quaternary ammonium salts.[8] | 5 - 20 |
| Emulsifiers | Ensure stable dispersion of components in aqueous systems.[2] | Ethoxylated sorbitan monooleate, fatty alcohol ethoxylates.[3] | 5 - 15 |
| UV Absorber | Provide protection against UV radiation.[1] | This compound | 0.5 - 5.0 |
| Other Additives | Antioxidants, bactericides, cohesion agents.[4] | Hindered phenols, isothiazolinones. | 0.1 - 2.0 |
Protocol for Preparing a Spin Finish Emulsion:
-
Preparation of the Oil Phase: In a suitable vessel, combine the lubricant(s), this compound, and any other oil-soluble additives.
-
Heating and Mixing: Gently heat the oil phase to 40-60°C with continuous stirring to ensure complete dissolution and homogeneity of the UV absorber.
-
Preparation of the Aqueous Phase: In a separate vessel, dissolve the emulsifier(s) and antistatic agent(s) in deionized water.
-
Emulsification: Slowly add the oil phase to the aqueous phase under high-shear mixing to form a stable oil-in-water emulsion.[10]
-
Cooling and Quality Control: Allow the emulsion to cool to room temperature while stirring. Conduct quality control tests for pH, viscosity, and emulsion stability.[10]
Application of the Spin Finish to Fibers
The spin finish is typically applied to the fibers immediately after extrusion and cooling.[11] The goal is to achieve a uniform coating on the fiber surface.
Application Methods:
-
Kiss Roll Application: A rotating roller picks up the spin finish from a trough and transfers it to the moving filament bundle.
-
Metering Pump System: Precisely controlled pumps deliver the spin finish directly to the yarn path through guides or applicators.[12]
-
Dip-Coating: The fiber bundle is passed through a bath of the spin finish emulsion.
The target pick-up level of the spin finish on the fiber is typically between 0.5% and 1.5% by weight of the fiber.[13]
Caption: Workflow for application and evaluation of UV-protective spin finish.
Evaluation of Performance
A series of standardized tests should be conducted to quantify the effectiveness of the UV-protective spin finish.
Ultraviolet Protection Factor (UPF) Measurement:
The UPF indicates how effectively a fabric blocks UV radiation.[14][15] It is determined by measuring the UV transmittance of the fabric using a spectrophotometer according to standards such as AATCC 183 or EN 13758-1.[15]
Protocol for UPF Testing:
-
Prepare fabric samples from the treated and untreated (control) fibers.
-
Condition the samples at a standard temperature and humidity.
-
Use a spectrophotometer to measure the spectral transmittance of UV radiation through the fabric over the range of 280-400 nm.[14]
-
Calculate the UPF value based on the measured transmittance, the solar spectral irradiance, and the erythemal action spectrum.[14]
| Protection Category | UPF Rating |
| Good | 15 - 24 |
| Very Good | 25 - 39 |
| Excellent | 40 or greater |
| Source: Adapted from ASTM D6603 standards.[16] |
Accelerated Weathering:
To simulate long-term sun exposure, treated and untreated fabric samples should be subjected to accelerated weathering in a xenon arc weatherometer. This instrument exposes the samples to controlled cycles of light, temperature, and humidity that mimic natural weathering.
Evaluation of Physical and Aesthetic Properties:
Following accelerated weathering, the following properties should be evaluated:
-
Tensile Strength: Measure the breaking strength and elongation of the fibers to assess the retention of mechanical properties.
-
Colorfastness to Light: Evaluate the degree of color change and staining using a standardized grey scale.
-
Yellowing: Assess any undesirable yellowing of the fabric due to the thermal history or photodegradation.
Thermal Stability Analysis:
The thermal stability of the spin finish itself is crucial, as it must withstand the high temperatures of fiber processing.[7][17]
-
Thermogravimetric Analysis (TGA): This technique measures the weight loss of the spin finish as a function of temperature, indicating its decomposition temperature.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting and crystallization behavior of the spin finish and its components.
Conclusion
The incorporation of this compound into spin finishes represents a highly effective strategy for enhancing the UV stability and durability of synthetic fibers. By following the detailed formulation, application, and evaluation protocols outlined in these notes, researchers and scientists can develop high-performance textiles that meet the stringent demands of various applications, ensuring long-lasting color, strength, and overall integrity.
References
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Akrman, J., & Prikryl, J. (2008). Synthesis and application of reactive benzotriazole UV absorbers to cellulose and determining sun protection of treated fabric photometrically. ResearchGate. Available at: [Link]
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Fibre2Fashion. (n.d.). Testing Methods for Protection against Ultraviolet Radiation- A Review. Fibre2Fashion. Available at: [Link]
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Witmans Industries. (n.d.). Unveiling the Secrets of Spin Finishes in Textile Production. Witmans Industries. Available at: [Link]
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Hohenstein. (n.d.). Factsheet - Textile UV Protection. Hohenstein. Available at: [Link]
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Oflatex. (n.d.). UV Stabilizers for Synthetic Fibers: Ensuring Colorfastness. Oflatex. Available at: [Link]
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Gies, P. H., Roy, C. R., Holmes, G., & Zongli, W. (2004). An evaluation of UV protection imparted by cotton fabrics dyed with natural colorants. Journal of the American Academy of Dermatology, 51(6), 933-939. Available at: [Link]
-
Testex. (2024, January 5). Textile UV Protection Testing: A Comprehensive Guide. Testex. Available at: [Link]
-
Scientific.Net. (n.d.). Synthesis and Application of New Benzotriazole Derivatives as UV Absorbers for Polyester Fabrics. Scientific.Net. Available at: [Link]
-
Tintoll. (n.d.). Benzotriazole UV Absorber. Tintoll. Available at: [Link]
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Gies, P. H., Roy, C. R., Holmes, G., & Zongli, W. (2004). An evaluation of UV protection imparted by cotton fabrics dyed with natural colorants. Photochemistry and Photobiology, 80(3), 375-381. Available at: [Link]
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Wang, L., Zhang, X., & Wang, Y. (2018). Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. Polymers, 10(11), 1234. Available at: [Link]
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Goulston Technologies. (n.d.). Spin Finish for Staple Fibers. Goulston Technologies. Available at: [Link]
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Zschimmer & Schwarz. (n.d.). Fibre & Textile Auxiliaries: Spin Finishes. Zschimmer & Schwarz. Available at: [Link]
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Eureka. (n.d.). Benzotriazole ultraviolet absorbent and preparation and application thereof. Eureka. Available at: [Link]
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Service Thread. (2021, June 25). What is Textile Yarn Spin Finish and What is it Used For? Service Thread. Available at: [Link]
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Scribd. (n.d.). Finishing-Spin Finish. Scribd. Available at: [Link]
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Croda Industrial Specialties. (n.d.). Spin finishes. Croda Industrial Specialties. Available at: [Link]
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Hangzhou Tiankun Chem Co.,Ltd. (2021, June 23). What are the applications of UV absorbers on textiles? Dyeing-pedia. Available at: [Link]
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Textile Learner. (2022, July 31). Spin Finish in Textile: Properties, Components and Problems. Textile Learner. Available at: [Link]
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CHT. (2021, January 8). UVAPOL RAY | UV absorber for excellent light fastness, colour intensity and brilliance. CHT. Available at: [Link]
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Scientific Research Journal. (n.d.). Agents Used in UV Protective Finish on Textile. Scientific Research Journal. Available at: [Link]
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Swicofil. (n.d.). UV protection in yarns, fibers and textiles. Swicofil. Available at: [Link]
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Scribd. (n.d.). Comprehensive Spin Finish Guide. Scribd. Available at: [Link]
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Mahr Metering Systems. (n.d.). Spin Finish Process. Mahr Metering Systems. Available at: [Link]
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Application Note: Quantitative Analysis of Phenolic Benzotriazoles in Plasma by LC-MS/MS
Introduction: The Analytical Challenge of Phenolic Benzotriazoles
Phenolic benzotriazoles (PBZTs) are a class of synthetic chemicals widely used as UV absorbers in a vast array of consumer and industrial products, including plastics, paints, cosmetics, and sunscreens.[1][2][3] Their primary function is to protect materials from degradation by ultraviolet radiation. However, their widespread use has led to their emergence as environmental contaminants, with detectable levels found in various environmental matrices and wildlife.[4][5] Due to their lipophilic nature, there is a potential for these compounds to bioaccumulate, raising concerns about human exposure and potential toxicity.[1]
Understanding the absorption, distribution, metabolism, and excretion (ADME) of PBZTs is crucial for assessing their toxicological risk.[1][5] Plasma is a key biological matrix for these toxicokinetic studies, providing a window into the systemic exposure to the parent compound and its metabolites.[4] A significant analytical challenge lies in the fact that PBZTs can exist in plasma in both their free (unconjugated) form and as conjugated metabolites (e.g., glucuronides and sulfates).[1] Therefore, robust analytical methods are required to accurately quantify both "free" and "total" (free + conjugated) concentrations to gain a complete picture of their fate in the body.
This application note presents a detailed and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of a range of phenolic benzotriazoles in plasma. We will delve into the rationale behind the chosen sample preparation strategies, chromatographic separation, and mass spectrometric detection, providing researchers with a comprehensive protocol for reliable bioanalysis.
Method Overview: A Multi-faceted Approach to Sample Preparation
The accurate quantification of PBZTs in a complex matrix like plasma necessitates an effective sample preparation strategy to remove interfering substances such as proteins and phospholipids.[6] The choice of extraction technique is critical and depends on the specific physicochemical properties of the target analytes and whether the goal is to measure free or total concentrations.[1] Experience has shown that a single, universal extraction method may not be optimal for all PBZTs due to variations in their structure and polarity.[1] This protocol outlines three common and effective approaches: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Diagram of the Overall Analytical Workflow
Caption: A schematic of the analytical workflow for the determination of phenolic benzotriazoles in plasma samples.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid, Methyl tert-butyl ether (MTBE).
-
Standards: Analytical standards of the target phenolic benzotriazoles and their corresponding isotopically labeled internal standards (IS).
-
Enzymes: β-glucuronidase from Helix pomatia.
-
Solid-Phase Extraction Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB) are often suitable for a broad range of phenolic compounds.[7]
-
Plasma: Blank rodent or human plasma, stored at -70 °C.
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of each phenolic benzotriazole and internal standard in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[1] Store at -20 °C.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with an appropriate solvent mixture (e.g., 50:50 ACN:Water).
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank plasma with the working standard solutions to achieve the desired concentration range.[1][4] A typical calibration range is 1-500 ng/mL for free analytes and 1-1000 ng/mL for total analytes.[1][2] QC samples should be prepared at a minimum of three concentration levels (low, medium, and high).
Sample Preparation Protocols
This protocol is designed to cleave conjugated metabolites, allowing for the quantification of the total parent compound.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.
-
Internal Standard Addition: Spike each tube with the internal standard solution.
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution in an appropriate buffer (e.g., acetate buffer, pH 5.0). Vortex briefly.
-
Incubation: Incubate the samples at 37 °C for at least 4 hours (overnight incubation is also common).
-
Extraction: Proceed with one of the extraction methods detailed below (Protein Precipitation, SPE, or LLE).
A rapid and straightforward method suitable for high-throughput screening.[4]
-
Precipitation: Add 300 µL of cold acetonitrile (containing the internal standard if not added previously) to 100 µL of plasma.
-
Vortexing: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Offers cleaner extracts compared to PPT by selectively retaining the analytes while washing away interferences.[8][9]
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample (pre-treated with internal standard and potentially diluted with an acidic aqueous solution) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
Diagram of the Solid-Phase Extraction (SPE) Protocol
Caption: Step-by-step workflow for the Solid-Phase Extraction of phenolic benzotriazoles from plasma.
A classic technique that separates analytes based on their partitioning between two immiscible liquid phases.[1]
-
Solvent Addition: To 100 µL of plasma (containing internal standard), add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Extraction: Vortex vigorously for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness and reconstitute as described in the PPT protocol.
LC-MS/MS Analysis
Liquid Chromatography Parameters
The chromatographic conditions must be optimized to achieve good separation of the target analytes from each other and from matrix interferences.
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl (e.g., Phenomenex Kinetex® 50 x 2.1 mm, 2.6 µm)[1] | The phenyl-hexyl stationary phase provides unique selectivity for aromatic compounds like PBZTs through π-π interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase promotes protonation of the analytes, enhancing ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and elution strength for these compounds. |
| Gradient | Optimized for analyte separation (e.g., 5% B to 95% B over 5-10 minutes) | A gradient elution is necessary to separate compounds with a range of polarities and to elute highly retained compounds efficiently. |
| Flow Rate | 0.3 - 0.5 mL/min | A moderate flow rate is compatible with standard 2.1 mm ID columns and ESI-MS interfaces. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |
| Injection Volume | 5 - 10 µL | A small injection volume minimizes potential matrix effects and column overloading. |
Mass Spectrometry Parameters
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. Ionization is typically performed using Electrospray Ionization (ESI) in positive mode.[1]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | PBZTs readily form protonated molecules [M+H]⁺ in the ESI source. |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard. |
| Ion Source Temp. | 500 - 550 °C | Optimizes desolvation of the analyte ions. |
| Collision Gas | Nitrogen | Used to induce fragmentation of the precursor ions in the collision cell. |
| MRM Transitions | Analyte-specific (determined by infusion) | Each PBZT will have a characteristic fragmentation pattern. At least two transitions should be monitored for confident identification (quantifier and qualifier). |
Table of Exemplary MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| P-BZT | 212.1 | 91.1 | 65.1 |
| tBu-BZT | 268.2 | 253.2 | 198.1 |
| Drometrizole | 226.1 | 198.1 | 170.1 |
| P-BZT-d4 (IS) | 216.1 | 95.1 | 69.1 |
Note: These transitions are for illustrative purposes. Optimal transitions must be determined empirically for the specific instrument and analytes.
Method Validation and Performance
The analytical method should be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure its reliability.[10][11][12]
Key Validation Parameters
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11] This is assessed by analyzing blank plasma from multiple sources.
-
Linearity and Range: The method should demonstrate linearity over the expected concentration range, with a correlation coefficient (r²) of ≥ 0.99.[1][2]
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) should be within ±15% (±20% at the LLOQ) for QC samples.[1]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[1][2] LOD is typically 3 times the signal-to-noise ratio, while LLOQ is 10 times.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. This should be assessed to ensure that ion suppression or enhancement does not compromise the results.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analytes in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage at -70 °C).[1]
Typical Performance Characteristics
Based on published methods, the following performance can be expected:
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.99[1][2] |
| Accuracy (%RE) | -18.2% to +17.8%[1][2] |
| Precision (%RSD) | 0.0% to 20.1%[1][2] |
| LLOQ | ≤ 5.0 ng/mL (free), ≤ 10.0 ng/mL (total)[1][2] |
| LOD | ≤ 1.2 ng/mL (free), ≤ 2.0 ng/mL (total)[1][2] |
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of phenolic benzotriazoles in plasma. The choice of sample preparation is a critical step, and the protocols for protein precipitation, solid-phase extraction, and liquid-liquid extraction offer flexibility to suit different analytical needs and specific PBZT compounds. By combining optimized chromatography with the sensitivity and selectivity of tandem mass spectrometry, this method enables the reliable determination of both free and total PBZT concentrations, which is essential for advancing our understanding of the toxicokinetics and potential health risks associated with these widespread environmental contaminants.
References
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Waidyanatha, S., et al. (2022). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Analytical Letters, 55(13), 2137-2152. [Link]
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Waidyanatha, S., et al. (2021). Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. Xenobiotica, 51(8), 955-965. [Link]
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ResearchGate. (n.d.). Mass spectrometer parameters for benzotriazoles detection. [Link]
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Taylor & Francis Online. (2022). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). [Link]
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ResearchGate. (n.d.). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | Request PDF. [Link]
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Fernandez, S. F., et al. (2013). Halogenated phenolic compound determination in plasma and serum by solid phase extraction, dansylation derivatization and liquid chromatography-positive electrospray ionization-tandem quadrupole mass spectrometry. Journal of Chromatography A, 1306, 55-63. [Link]
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Kollia, E., et al. (2022). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Molecules, 27(24), 8758. [Link]
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Weiss, S., & Reemtsma, T. (2005). Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical Chemistry, 77(22), 7415-7420. [Link]
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ResearchGate. (n.d.). Determination of benzotriazoles in water samples by concurrent derivatization–dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry | Request PDF. [Link]
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ResearchGate. (n.d.). Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography | Request PDF. [Link]
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ResearchGate. (n.d.). Simultaneous determination of substituted diphenylamine antioxidants and benzotriazole ultra violet stabilizers in blood plasma and fish homogenates by ultra high performance liquid chromatography-electrospray tandem mass spectrometry | Request PDF. [Link]
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ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF. [Link]
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Barba, F. J., et al. (2018). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 7(11), 176. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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ResearchGate. (n.d.). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. [Link]
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Figshare. (2022). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). [Link]
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Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. [Link]
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Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. [Link]
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Agilent Technologies. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1 [Video]. YouTube. [Link]
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Asperger, A., et al. (2018). Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review. Molecules, 23(10), 2548. [Link]
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MDPI. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. [Link]
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California State Water Resources Control Board. (n.d.). CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). [Link]
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ResearchGate. (n.d.). MS/MS spectra and fragmentation pattern of UV-329 with the exact masses... | Download Scientific Diagram. [Link]
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Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]
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CORE Scholar. (2022). Detection of benzotriazole and related analogues in surface samples collected near an Ohio airpark. [Link]
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Biotage. (n.d.). Bioanalytical sample preparation. [Link]
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use of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol in rigid and plasticized PVC
An Application Guide for the Utilization of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol for UV Stabilization in Rigid and Plasticized PVC Formulations
Introduction: The Challenge of UV Degradation in Polyvinyl Chloride (PVC)
Polyvinyl Chloride (PVC) is a remarkably versatile and widely used thermoplastic, valued for its durability, chemical resistance, and cost-effectiveness. However, in its unmodified state, PVC is highly susceptible to degradation upon exposure to ultraviolet (UV) radiation, a component of natural sunlight. This photodegradation process initiates a cascade of chemical reactions, primarily dehydrochlorination, which leads to the formation of polyene sequences.[1][2] The consequences are detrimental to the material's aesthetic and mechanical properties, manifesting as severe yellowing, embrittlement, surface cracking, and a significant loss of impact strength.[1][3] For PVC products intended for outdoor applications—such as window profiles, siding, roofing membranes, and automotive components—effective UV stabilization is not merely an enhancement but a fundamental requirement for ensuring long-term performance and service life.[2][4]
This guide provides a detailed technical overview and practical protocols for the use of This compound (CAS No. 125304-04-3), a high-performance benzotriazole-class UV absorber (UVA), in both rigid and plasticized PVC formulations.
The UV Stabilizer: this compound
This compound is a liquid benzotriazole UVA specifically engineered for high performance in polymeric systems.[5][6] Its molecular structure, featuring a dodecyl group, provides excellent compatibility and low volatility, which is crucial for preventing exudation (migration to the surface) during high-temperature processing and throughout the product's lifespan.[7]
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 125304-04-3 (branched and linear) | [8] |
| Molecular Formula | C₂₅H₃₅N₃O | [5][9] |
| Molecular Weight | 393.57 g/mol | [8][9] |
| Appearance | Liquid | [8] |
| Density | ~0.911 g/mL at 25 °C | [8][9] |
| Solubility | Insoluble in water; soluble in various organic solvents | [8] |
| Key Function | UV Light Absorber | [5][8][10] |
Mechanism of Action: The Benzotriazole Photochemical Cycle
Benzotriazole UV absorbers function by absorbing damaging UV radiation in the 300-400 nm range and dissipating this energy as harmless, low-level heat.[11][12] This process involves a rapid and reversible intramolecular proton transfer. Upon absorbing a UV photon, the molecule undergoes a tautomeric shift to an excited state. It then rapidly relaxes back to its ground state, releasing the energy as thermal energy, ready to absorb another UV photon. This highly efficient cycle protects the PVC matrix by preventing the UV radiation from initiating the degradation process.[3][11] The presence of this UVA significantly limits the photo-degradation of plasticized PVC.[11]
Application in Rigid PVC (uPVC)
Rigid PVC, or uPVC, is used extensively in the building and construction industry for applications like window profiles, pipes, and siding. These products demand exceptional weatherability and color stability over decades of outdoor exposure.
Formulation Considerations for Rigid PVC
A typical uPVC formulation is a complex blend of PVC resin, heat stabilizers, impact modifiers, processing aids, fillers, and pigments like titanium dioxide (TiO₂).
-
Synergy with TiO₂: Titanium dioxide, particularly the rutile grade, is a primary UV blocker in white PVC formulations, protecting the polymer by scattering and absorbing UV radiation.[13] However, TiO₂ is most effective at the surface. A UVA like this compound works synergistically by absorbing UV photons that penetrate beyond the surface layer, providing deeper and more comprehensive protection.
-
Heat Stability: The UVA must be compatible with the heat stabilizer system (e.g., tin or mixed metal stabilizers) and withstand the high processing temperatures of PVC extrusion (180-200°C) without degradation.[7] The low volatility of this specific UVA is a key advantage here.
-
Loading Level: Typical loading levels range from 0.2 to 0.5 parts per hundred resin (phr) depending on the desired service life, geographic location of end-use, and thickness of the profile.
Protocol for Preparation of Rigid PVC Samples
This protocol outlines the preparation of stabilized uPVC samples for subsequent performance evaluation.
Step 1: Dry Blending
-
Rationale: To ensure a homogeneous distribution of all additives on the PVC resin particles before melt processing.
-
Procedure:
-
Charge a high-speed mixer with PVC resin (100 phr).
-
Add heat stabilizer, impact modifier, processing aids, fillers, and pigments. Mix at low speed until the temperature reaches ~60°C.
-
Inject the liquid this compound (e.g., 0.3 phr) into the mixer while continuing to mix.
-
Increase the mixer speed. The frictional heat will raise the temperature. Continue mixing until the batch reaches 110-120°C.
-
Discharge the hot, dry blend into a cold mixer and cool to below 50°C to prevent premature agglomeration.
-
Step 2: Melt Processing (Extrusion/Molding)
-
Rationale: To melt the compounded PVC blend and form it into a test specimen (e.g., a plaque or profile).
-
Procedure:
-
Feed the dry blend into a laboratory-scale twin-screw extruder or a two-roll mill.
-
Set the temperature profile appropriate for rigid PVC, typically ranging from 170°C at the feed throat to 195°C at the die.
-
Process the melt to ensure complete fusion and homogenization.
-
For testing, either extrude a flat strip or use a compression molder to press plaques of a specified thickness (e.g., 2 mm) from the milled sheet.
-
Prepare a control sample using the identical formulation and process but without the UVA.
-
Workflow for Rigid PVC Sample Preparation
Caption: Workflow for preparing stabilized rigid PVC test samples.
Application in Plasticized (Flexible) PVC
Plasticized PVC is used for applications requiring flexibility, such as roofing membranes, automotive interiors, wire insulation, and outdoor fabrics. The addition of plasticizers, while providing flexibility, can complicate UV stabilization.
Formulation Considerations for Plasticized PVC
-
Plasticizer Interaction: Plasticizers can increase the mobility of additives. The high molecular weight and long alkyl (dodecyl) chain of this compound help anchor it within the polymer matrix, minimizing migration and loss over time.
-
Co-Stabilizers: In plasticized PVC, UVAs are often used in combination with Hindered Amine Light Stabilizers (HALS). While traditional HALS can be neutralized by the HCl released during PVC degradation, newer non-basic HALS are effective.[14] The UVA provides the primary "shield," while the HALS scavenges any free radicals that may form, offering a synergistic protective effect.[3][11]
-
Loading Level: In flexible PVC, loading levels for the UVA may be slightly higher, typically from 0.3 to 0.8 phr, to compensate for the more mobile polymer matrix.
Protocol for Preparation of Plasticized PVC Samples
Step 1: Plastisol/Dry Blend Preparation
-
Rationale: To create a uniform mixture of all components.
-
Procedure:
-
In a planetary mixer, add the plasticizer (e.g., DINP, 40-60 phr).
-
While mixing at low speed, slowly add the PVC resin (100 phr).
-
Add the heat stabilizer and any other solid additives.
-
Premix the liquid this compound (e.g., 0.5 phr) and any liquid HALS with a small portion of the plasticizer, then add this pre-blend to the main mixture. This ensures better dispersion.
-
Mix until a smooth, homogeneous plastisol or dry blend is achieved.
-
Step 2: Calendering/Molding
-
Rationale: To fuse the mixture and form a flexible sheet.
-
Procedure:
-
Process the blend on a two-roll mill with the rolls heated to 150-170°C.
-
Continuously cut and fold the material on the mill for 5-10 minutes to ensure complete gelation and homogenization.
-
Sheet off the material and press plaques of a defined thickness (e.g., 1 mm) using a compression molder.
-
As before, create a control sample without the UVA for comparative testing.
-
Performance Evaluation: Protocols for UV Stability Testing
To validate the effectiveness of the stabilization system, prepared samples must undergo accelerated weathering tests that simulate long-term outdoor exposure.
Protocol for Accelerated Weathering
-
Rationale: To simulate the damaging effects of sunlight, heat, and moisture in a controlled laboratory environment on a compressed timescale.[15][16]
-
Standard Method: ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials."[16][17]
-
Procedure:
-
Mount the stabilized and control PVC plaques in the sample holders of a QUV-type accelerated weathering tester.
-
Select a cycle that simulates the intended end-use environment. A common cycle for PVC is:
-
8 hours of UV exposure at 70°C using UVA-340 lamps (which provide a good simulation of sunlight below 365 nm).
-
4 hours of condensation (dark cycle) at 50°C.[17]
-
-
Run the exposure test for a predetermined duration (e.g., 500, 1000, 2000 hours).
-
Remove samples at specified intervals for evaluation.
-
Protocol for Property Assessment
-
Rationale: To quantify the extent of degradation by measuring changes in color and mechanical properties.
-
Procedure:
-
Colorimetry:
-
Use a spectrophotometer or colorimeter to measure the color of the samples before and after exposure.
-
Calculate the Yellowness Index (YI) according to ASTM E313. A lower change in YI for the stabilized sample compared to the control indicates effective protection.[1]
-
-
Mechanical Properties:
-
Conduct tensile testing (ASTM D638) to measure changes in tensile strength and elongation at break. UV degradation typically reduces elongation.
-
For rigid PVC, perform impact strength testing (e.g., Izod impact, ASTM D256). Retention of impact strength is a critical indicator of UV stability.[2]
-
-
Workflow for UV Stability Evaluation
Sources
- 1. Comprehensive Guide to UV Exposure Testing: Standards, Methods, and Importance in Material Durability - Riukai Machinery [riukai.net]
- 2. ifanpiping.com [ifanpiping.com]
- 3. achillesusa.com [achillesusa.com]
- 4. specialchem.com [specialchem.com]
- 5. 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol | 125304-04-3 [chemicalbook.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. theaic.org [theaic.org]
- 8. echemi.com [echemi.com]
- 9. Sigma Aldrich this compound 100 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 10. This compound [myskinrecipes.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. UV Absorbers - Plastics - 3V Sigma [3vsigma.com]
- 13. UV Resistance in PVC: Science, Additives, and Protection Strategies — Vecor Technologies [vecortech.com]
- 14. specialchem.com [specialchem.com]
- 15. kiyorndlab.com [kiyorndlab.com]
- 16. lib-chamber.com [lib-chamber.com]
- 17. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 2-(2H-Benzotriazol-2-yl)-6-dodec yl-4-methylphenol in Nonpolar Polymers
Welcome to the technical support center for one of the industry's most effective UV absorbers, 2-(2H-Benzotriazol-2-yl)-6-dodec yl-4-methylphenol (commercially known as BDMP). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for enhancing the solubility and performance of BDMP in nonpolar polymer systems.
Introduction: Understanding the Challenge
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol is a potent UV absorber widely used to protect polymeric materials from degradation caused by ultraviolet radiation.[1] It functions by absorbing harmful UV rays and dissipating the energy as heat, thereby preserving the integrity of the polymer matrix.[2][3][4] However, its effectiveness is intrinsically linked to its solubility and dispersion within the host polymer. Poor solubility can lead to a host of problems, including reduced UV protection, aesthetic defects, and compromised mechanical properties of the final product.
This guide provides a structured approach to troubleshooting and resolving common solubility issues encountered when incorporating BDMP into nonpolar polymers such as polyethylene (PE) and polypropylene (PP).
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.
Problem 1: "Blooming" or "Exudation" Observed on the Polymer Surface
Symptoms: A white, powder-like substance or an oily film appears on the surface of your polymer product after processing and cooling.
Cause: This phenomenon, known as "blooming" or "exudation," occurs when the concentration of the additive exceeds its solubility limit within the polymer at a given temperature.[5] As the polymer cools, the solubility of the BDMP decreases, and the excess, incompatible additive migrates to the surface.[2][5]
Solution Pathway:
Step 1: Verify and Optimize Loading Concentration.
-
Action: Review the current loading concentration of BDMP in your formulation. Typical use levels for UV stabilizers are in the range of 0.1% to 0.5% by weight of the polymer.[6]
-
Rationale: Exceeding the optimal concentration is a primary cause of blooming. It's crucial to determine the saturation point of BDMP in your specific polymer system.
Step 2: Introduce a Compatibilizer or Co-additive.
-
Action: Incorporate a compatibilizer or a co-additive that can improve the interaction between the polar BDMP and the nonpolar polymer matrix.
-
Examples:
-
Hindered Amine Light Stabilizers (HALS): Often used synergistically with UV absorbers, HALS can improve overall stability and may enhance the compatibility of other additives.[3][7]
-
Low Molecular Weight Waxes or Plasticizers: These can act as "wetting agents" for the BDMP, improving its dispersion and effective solubility.[8]
-
-
Rationale: Compatibilizers act as interfacial agents, reducing the surface tension between the additive and the polymer, thereby promoting better dispersion and inhibiting migration.
Step 3: Modify Processing Parameters.
-
Action: Adjust the processing temperature and mixing time during compounding.
-
Protocol:
-
Increase Melt Temperature: Gradually increase the processing temperature in your extruder or mixer. This can enhance the solubility of BDMP in the molten polymer.[9]
-
Optimize Mixing: Ensure thorough and uniform mixing to achieve a homogenous dispersion of the additive. Insufficient mixing can create localized areas of high concentration, leading to blooming.
-
-
Rationale: Higher temperatures generally increase the solubility of additives in polymers.[9] Improved mixing ensures that the BDMP is evenly distributed, reducing the likelihood of localized supersaturation.
Step 4: Consider a Masterbatch Approach.
-
Action: Instead of adding neat BDMP powder or liquid to the bulk polymer, use a masterbatch where the UV absorber is pre-dispersed at a high concentration in a compatible carrier resin.
-
Rationale: A masterbatch ensures better dispersion and distribution of the additive throughout the polymer matrix, minimizing the chances of localized oversaturation and subsequent blooming.[6]
Problem 2: Reduced UV Protection Efficacy Despite Correct Loading
Symptoms: The polymer degrades under UV exposure faster than expected, even though the correct amount of BDMP was added.
Cause: This can be due to poor dispersion, where the BDMP is present as agglomerates within the polymer matrix. These agglomerates act as stress concentrators and do not provide uniform UV protection.
Solution Pathway:
Step 1: Evaluate Dispersion Quality.
-
Action: Use analytical techniques to assess the dispersion of BDMP in the polymer.
-
Methods:
-
Microscopy: Techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can visualize the distribution of the additive.
-
Differential Scanning Calorimetry (DSC): Changes in the polymer's crystallinity can sometimes indicate the presence of poorly dispersed additives.
-
-
Rationale: Visualizing the dispersion is the most direct way to confirm if agglomeration is the root cause of the reduced efficacy.
Step 2: Enhance Mixing and Shear.
-
Action: Modify your compounding process to increase the shear rate.
-
Protocol:
-
Twin-Screw Extruder: If using a twin-screw extruder, optimize the screw design to include more mixing elements.
-
Internal Mixer: Increase the rotor speed and mixing time in an internal mixer.
-
-
Rationale: Higher shear forces during melt processing can break down agglomerates of the additive, leading to a more uniform dispersion.
Step 3: Synergistic Combination with Other Stabilizers.
-
Action: Combine BDMP with other types of light stabilizers.
-
Examples:
-
Rationale: UV absorbers and HALS have different but complementary mechanisms of action. A combination of both often provides superior protection compared to using either one alone.[7]
Problem 3: Yellowness or Discoloration of the Final Product
Symptoms: The polymer exhibits an undesirable yellow tint after processing.
Cause: While BDMP itself is designed to prevent yellowing, discoloration can sometimes occur due to interactions with other additives or degradation of the additive itself at very high processing temperatures.
Solution Pathway:
Step 1: Review the Entire Formulation.
-
Action: Examine all the components in your polymer formulation, including antioxidants, processing aids, and fillers.
-
Rationale: Certain additives can interact with each other at high temperatures, leading to color formation. For example, some antioxidants can cause "pinking" or "yellowing" in the presence of other compounds.
Step 2: Optimize Processing Temperature.
-
Action: Lower the processing temperature as much as possible without compromising the melt viscosity and mixing efficiency.
-
Rationale: High processing temperatures can sometimes lead to the thermal degradation of additives, which can result in discoloration.
Step 3: Incorporate Antioxidants.
-
Action: Ensure that your formulation includes an appropriate antioxidant package.
-
Examples:
-
Phenolic Antioxidants: Effective at high temperatures.
-
Phosphite Antioxidants: Good for processing stability and color protection.
-
-
Rationale: Antioxidants prevent the thermal degradation of the polymer and additives during processing, which can be a source of discoloration.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind improving the solubility of BDMP in nonpolar polymers?
A1: The core principle is based on the concept of "like dissolves like." BDMP, being a somewhat polar molecule, has limited solubility in highly nonpolar polymers like polyethylene and polypropylene. To improve solubility, we aim to either modify the polymer system to be more accommodating to the BDMP or to modify the additive to be more compatible with the polymer. This can be achieved by introducing co-solvents (plasticizers), compatibilizers, or by optimizing processing conditions to favor a more homogenous mixture.
Q2: How do Hansen Solubility Parameters (HSP) help in selecting the right additives?
A2: Hansen Solubility Parameters are a powerful tool for predicting the compatibility of materials.[12] Every substance has three HSP values representing its energy from dispersion forces, polar forces, and hydrogen bonding. For good solubility, the HSP values of the additive (BDMP) and the polymer should be as close as possible.[12] If there is a significant mismatch, you can use the HSP of a potential compatibilizer to see if it can "bridge the gap" between the BDMP and the polymer.
Q3: Can the crystallinity of the polymer affect the solubility of BDMP?
A3: Absolutely. Additives are generally more soluble in the amorphous regions of a semi-crystalline polymer than in the crystalline regions.[13] As the polymer cools and crystallizes, the growing crystals can expel the additive, leading to its concentration in the remaining amorphous phase. If this concentration exceeds the solubility limit, blooming can occur. Therefore, polymers with higher crystallinity may have a lower overall capacity for dissolving additives.
Q4: Are there any surface modification techniques to improve UV protection without incorporating BDMP into the bulk polymer?
A4: Yes, surface modification can be an effective strategy. This can involve applying a UV-protective coating that contains a high concentration of UV absorbers to the surface of the polymer product.[2] Another advanced technique is grafting UV-absorbing molecules onto the polymer chains at the surface.[2] These methods can be particularly useful for applications where bulk properties of the polymer must remain unchanged.
Q5: What is the mechanism of UV absorption by benzotriazole-based UV absorbers like BDMP?
A5: Benzotriazole UV absorbers function through a process called excited-state intramolecular proton transfer (ESIPT). Upon absorbing a UV photon, the molecule undergoes a rapid and reversible tautomerization. This process effectively converts the high-energy UV radiation into low-energy thermal radiation (heat), which is then dissipated harmlessly through the polymer matrix. This cycle can be repeated many times, providing long-term UV protection.
Visualizing the Troubleshooting Process
Below is a flowchart to guide your decision-making process when encountering solubility issues with BDMP.
Caption: Decision flowchart for troubleshooting BDMP solubility.
Mechanism of Action: UV Absorption
The following diagram illustrates the fundamental mechanism by which benzotriazole UV absorbers protect polymers.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Polymer Stabilization with UV Absorbers Challenges and Strategies – UV Absorbers Producer in China & for PU Chain Extenders, Polymerization Inhibitor Fine Chemicals [usunchem.com]
- 3. phoenixplastics.com [phoenixplastics.com]
- 4. uv stabilizer additives [vibrantcolortech.com]
- 5. brighton-science.com [brighton-science.com]
- 6. amcorplastics.com [amcorplastics.com]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. What is the compatibility of UV absorber Seed with different materials? - Blog - Relyon New Materials [relyonchem.com]
- 10. craftechind.com [craftechind.com]
- 11. tilleydistribution.com [tilleydistribution.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Preventing Yellowing in Polymers Stabilized with Benzotriazole UV Absorbers
<content_type_B_2>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering yellowing issues in polymers stabilized with benzotriazole UV absorbers. Here, we will delve into the underlying causes of this phenomenon and provide actionable troubleshooting strategies and preventative measures.
Section 1: Frequently Asked Questions (FAQs)
Q1: How do benzotriazole UV absorbers protect polymers?
Benzotriazole UV absorbers, such as Tinuvin P, are a class of organic compounds that protect polymers from degradation caused by ultraviolet (UV) radiation.[1][2] Their molecular structure allows them to absorb harmful UV radiation, particularly in the 300-400 nm range, and dissipate it as less harmful thermal energy.[3][4][5] This process, known as excited-state intramolecular proton transfer (ESIPT), prevents the UV energy from breaking the chemical bonds within the polymer chains, a process called photodegradation.[5][6] By mitigating photodegradation, these absorbers help preserve the polymer's structural integrity, mechanical properties, and appearance.[3][7]
Q2: What is polymer yellowing and why is it a concern?
Polymer yellowing is the development of a yellowish discoloration in a plastic material. This is a macroscopic indicator of molecular-level changes within the polymer, often due to degradation. From a chemical standpoint, yellowing occurs with the formation of chromophores, which are chemical groups that absorb light in the visible spectrum.[8] The presence of these groups, such as conjugated double bonds or carbonyl groups, alters the material's appearance. Beyond aesthetics, yellowing is frequently a sign of underlying degradation that can compromise the material's mechanical properties, leading to brittleness, loss of strength, and reduced service life.[6]
Q3: Can the benzotriazole UV absorber itself be the cause of yellowing?
While benzotriazole UV absorbers are designed to prevent yellowing, under certain circumstances, they can contribute to discoloration. This can occur through several mechanisms:
-
Interaction with Metal Ions: Benzotriazole UV absorbers can react with residual metal ions, such as those from catalysts (e.g., titanium) or processing equipment (e.g., iron, cobalt), to form colored complexes.[4][9][10]
-
Photochemical Side Reactions: Although highly photostable, the UV absorber can undergo secondary photochemical reactions, such as the photo-Fries rearrangement.[11][12][13] This process can transform the benzotriazole molecule into hydroxyketone structures, which can contribute to color formation.[11][12]
-
Degradation of the Absorber: Over time and with prolonged UV exposure, the absorber itself can degrade, leading to the formation of colored byproducts.[14]
Section 2: Troubleshooting Guide - Diagnosing the Root Cause of Yellowing
This section provides a systematic approach to identifying the source of yellowing in your polymer system.
Initial Observation: The polymer is exhibiting a yellow tint despite the inclusion of a benzotriazole UV absorber.
Question 2.1: At what stage is the yellowing first observed?
The timing of the yellowing provides crucial clues to its origin.
-
A) Immediately after processing (e.g., extrusion, injection molding): This strongly suggests thermo-oxidative degradation .
-
B) After a period of storage in the dark: This may point to a phenomenon known as "gas fading" or "phenolic yellowing."
-
C) Upon exposure to UV light (natural sunlight or accelerated weathering): This indicates that the stabilization package is insufficient to prevent photodegradation .
Troubleshooting Workflow
dot graph TD subgraph "Troubleshooting Logic" A["Initial Observation: Polymer Yellowing"] --> B{"When does yellowing appear?"}; B -->|Immediately After Processing| C["Investigate Thermo-oxidative Degradation"]; B -->|During Dark Storage| D["Investigate Gas Fading / Phenolic Yellowing"]; B -->|Upon UV Exposure| E["Investigate Photodegradation"]; C --> F["High Processing Temperatures?"]; C --> G["Excessive Shear/Residence Time?"]; D --> H["Interaction with NOx?"]; D --> I["Antioxidant Byproducts?"]; E --> J["Insufficient UV Absorber Concentration?"]; E --> K["Antagonistic Additive Interactions?"]; E --> L["Polymer Matrix Susceptibility?"]; end
/dot
Troubleshooting flowchart for polymer yellowing.
Scenario A: Yellowing Immediately After Processing
This points towards thermal-oxidative degradation, where high temperatures and oxygen cause the polymer chains to break down.[15]
Possible Causes & Solutions:
| Potential Cause | Underlying Mechanism | Recommended Action |
| Excessive Processing Temperature | High heat accelerates chemical reactions, including oxidation, leading to the formation of chromophores.[15] A 10°C increase can double or quadruple the oxidation rate. | Optimize processing parameters by lowering the melt temperature. Consult the polymer supplier's technical data sheet for the recommended processing window. |
| Prolonged Residence Time | The longer the polymer is exposed to high temperatures in the processing equipment, the more degradation can occur.[15] | Reduce the residence time in the extruder or molding machine. Purge the equipment between runs to remove degraded material. |
| Inadequate Antioxidant Package | Antioxidants are consumed during processing to prevent thermal degradation. If the level is too low, the polymer is left unprotected. | Increase the concentration of the primary and secondary antioxidants. Consider a more robust antioxidant package designed for high-temperature processing. |
| High Shear Rates | Excessive shear can generate heat and mechanically break polymer chains, creating free radicals that initiate degradation. | Modify screw design or processing speed to reduce shear. |
Scenario B: Yellowing During Storage in the Dark
This is often attributed to reactions with atmospheric pollutants or the degradation of other additives.
Possible Causes & Solutions:
| Potential Cause | Underlying Mechanism | Recommended Action |
| Gas Fading (NOx Exposure) | Atmospheric pollutants, particularly nitrogen oxides (NOx) from sources like gas-powered forklifts or heaters, can react with phenolic antioxidants in the polymer or its packaging. This reaction forms yellow-colored compounds.[16] | Store the polymer in a controlled environment with minimal exposure to combustion fumes. Use packaging materials that do not contain phenolic antioxidants. |
| Antioxidant Degradation | Phenolic antioxidants can oxidize over time, even in the absence of light, forming colored quinone-type byproducts.[9] This is sometimes referred to as the "antioxidant negative effect." | Evaluate the type and concentration of the phenolic antioxidant. Consider replacing it with a non-yellowing antioxidant or a synergistic blend. |
| Additive Incompatibility | Certain additives can interact over time, leading to color formation. | Review the entire formulation for potential incompatibilities. Consult with additive suppliers for guidance on synergistic and antagonistic combinations. |
Scenario C: Yellowing Upon UV Exposure
This indicates that the light stabilization system is not performing as expected.
Possible Causes & Solutions:
| Potential Cause | Underlying Mechanism | Recommended Action |
| Insufficient UV Absorber Concentration | The concentration of the benzotriazole UV absorber may be too low to effectively absorb the incident UV radiation. | Increase the concentration of the UV absorber. Typical loading levels range from 0.1% to 1.0%, depending on the polymer and application.[10] |
| Antagonistic Interaction with HALS | While often synergistic, some combinations of benzotriazoles and Hindered Amine Light Stabilizers (HALS) can have antagonistic effects, particularly in acidic environments.[9][17] | Evaluate the specific HALS being used and consider an alternative if antagonism is suspected. The combination of a benzotriazole UV absorber and a HALS often provides superior protection.[18][19][20][21][22] |
| Polymer Matrix Susceptibility | Some polymers are inherently more susceptible to UV degradation due to their chemical structure.[16] For example, polymers with aromatic groups are more prone to UV damage.[16] | For highly susceptible polymers, a more robust stabilization package, potentially including a combination of different UV absorbers and HALS, may be necessary. |
| Photo-Fries Rearrangement | UV radiation can induce a molecular rearrangement of the benzotriazole absorber or other aromatic components in the polymer, forming colored species.[11][12][13] | This is an inherent photochemical pathway. Optimizing the overall stabilizer package can help mitigate its effects. |
Section 3: Experimental Protocols for Diagnosis
To quantitatively assess and diagnose the cause of yellowing, the following experimental protocols are recommended.
Protocol 3.1: Accelerated Weathering
This test simulates the damaging effects of long-term outdoor exposure in a laboratory setting.
Objective: To determine the resistance of the polymer to photodegradation and yellowing.
Methodology:
-
Sample Preparation: Prepare standardized plaques or films of the polymer formulation according to relevant ASTM or ISO standards.
-
Instrumentation: Use a xenon-arc or fluorescent UV accelerated weathering chamber.[23][24] These instruments can control irradiance, temperature, and humidity.
-
Test Cycles: Select a standard test cycle, such as those described in ASTM G155 (for xenon-arc) or ASTM G154 (for fluorescent UV).[24][25] These cycles typically involve alternating periods of light and dark, with and without moisture.
-
Exposure: Place the samples in the chamber and expose them for a predetermined duration or until a specific level of yellowing is observed.
-
Evaluation: Periodically remove the samples and measure the change in color.
Protocol 3.2: Colorimetric Analysis (Yellowness Index)
This protocol provides a quantitative measure of the yellowing.
Objective: To quantify the degree of yellowing in a polymer sample.
Methodology:
-
Instrumentation: Use a spectrophotometer or colorimeter.[26][27][28][29]
-
Standard: Follow a standardized method such as ASTM E313 to calculate the Yellowness Index (YI).[30]
-
Measurement:
-
Data Analysis: The instrument's software will calculate the YI based on the spectral data.[26] An increase in the YI value indicates a greater degree of yellowing.
dot graph TD subgraph "Diagnostic Workflow" A["Prepare Polymer Samples (with and without stabilizer)"] --> B["Divide Samples"]; B --> C["Group 1: Accelerated Weathering (Protocol 3.1)"]; B --> D["Group 2: Thermal Aging (Oven)"]; C --> E["Periodically Measure Yellowness Index (Protocol 3.2)"]; D --> F["Periodically Measure Yellowness Index (Protocol 3.2)"]; E --> G{"Analyze YI vs. Exposure Time"}; F --> H{"Analyze YI vs. Aging Time"}; G --> I["Identify Photodegradation Issues"]; H --> J["Identify Thermo-oxidative Issues"]; end
/dot
Experimental workflow for diagnosing yellowing.
Section 4: Preventative Strategies
Proactive measures during formulation and processing can significantly mitigate yellowing.
-
Optimized Stabilizer Package: The most effective approach is often a synergistic combination of a benzotriazole UV absorber and a Hindered Amine Light Stabilizer (HALS).[18][19][20][21][22] The UV absorber acts as a primary screen for UV radiation, while the HALS scavenges free radicals that may form, thus inhibiting the degradation process at multiple stages.[18]
-
Careful Additive Selection: Ensure all additives in the formulation are compatible and do not have antagonistic interactions. When using phenolic antioxidants, select grades that are less prone to forming colored byproducts.
-
Controlled Processing: Adhere to the recommended processing parameters for the specific polymer to minimize thermal stress.[15]
-
Proper Storage and Handling: Protect raw materials and finished products from exposure to NOx and other atmospheric pollutants.[16]
By systematically investigating the potential causes of yellowing and implementing these preventative strategies, you can enhance the long-term stability and performance of your polymer products.
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-
Testex. (2025, September 12). Why do polymer materials yellow? Retrieved from [Link]
-
Testex. (2025, September 23). Why Do Polymer Materials Turn Yellow? Retrieved from [Link]
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ACS Publications. Photolithographic Patterning of Polymer Surfaces Using the Photo-Fries Rearrangement: Selective Postexposure Reactions | Chemistry of Materials. Retrieved from [Link]
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ScienceDirect. The photo-Fries rearrangement in a side-chain liquid-crystalline polymer. Retrieved from [Link]
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Chitec Technology Co., Ltd. Six Causes of Plastic Yellowing Part 2: Thermal Oxidation. Retrieved from [Link]
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NIH. (2021, December 22). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. Retrieved from [Link]
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Wikipedia. Fries rearrangement. Retrieved from [Link]
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Incurelab. (2025, October 19). Causes of Yellowing and Discoloration. Retrieved from [Link]
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ResearchGate. Photo‐Fries Rearrangement in Polymeric Media: An Investigation on Fully Aromatic Esters Containing the Naphthyl Chromophore | Request PDF. Retrieved from [Link]
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ThreeBond Group. (2023, January 9). What causes the yellowing of plastic? Retrieved from [Link]
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atlas-mts.com. (2022, March 21). Weathering Testing Standards for Polymers. Retrieved from [Link]
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J-Stage. Synergism between Hydrogen Bond-type Ultraviolet Absorbers and Hindered Amine Light Stabilizers. Retrieved from [Link]
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Wellt. (2024, January 8). Discover The Essential Tinuvin P Absorbers: Your Complete Guide In 2024. Retrieved from [Link]
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RIT Digital Institutional Repository. (2008, April 1). The effect of polymer composition and structure on the photo-Fries rearrangement. Retrieved from [Link]
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LIB Environmental Simulation Industry. (2020, September 7). ASTM G154 Accelerated Weathering Standards. Retrieved from [Link]
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AZoM.com. (2024, April 24). Yellowness Index of Plastics: Understanding Laboratory Testing Methods. Retrieved from [Link]
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YouTube. (2025, May 29). What Are UV Stabilizers And How Do They Work? - Chemistry For Everyone. Retrieved from [Link]
-
Partners in Chemicals. (2021, August 4). Plastics with UV absorbers, a “Protective umbrella”. Retrieved from [Link]
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ScienceDirect. (2025, August 7). Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. Retrieved from [Link]
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Intertek. Accelerated Weathering Testing for Plastics and Polymers. Retrieved from [Link]
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Polivinil Plastik. TINUVIN P. Retrieved from [Link]
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Retro Brite. (2022, January 7). Part 4: Why Plastics Yellow: What Happens In The Plastic? Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Maximizing Polymer Lifespan: The Role of Benzotriazole UV Absorbers. Retrieved from [Link]
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ResearchGate. Tinuvin P photocatalytic degradation as a function of pH (conditions:... Retrieved from [Link]
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ScienceDirect. Accelerated weathering parameters for some aromatic engineering thermoplastics. Retrieved from [Link]
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ResearchGate. (PDF) Accelerated Environmental Ageing of Polymeric Materials. Retrieved from [Link]
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Patsnap Eureka. (2025, December 26). Photoactive Compound Vs UV Absorbers: Yellowing Resistance. Retrieved from [Link]
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ResearchGate. (2025, August 5). Possibilities and limits of synergism with light stabilizers in polyolefins 2. UV absorbers in polyolefins. Retrieved from [Link]
-
Schem.net. (2023, April 20). How UV light Absorbers Protect Polymers from UV light Degradation? Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synergistic efficiency of combined HALS–UV absorber polymerizable stabilizers | Request PDF. Retrieved from [Link]
-
Intertek. Yellowness Index (YI) ASTM E313. Retrieved from [Link]
-
ACS Publications. (2023, June 20). Polymer Color Intelligence: Effect of Materials, Instruments, and Measurement Techniques – A Review | ACS Omega. Retrieved from [Link]
-
MDPI. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Hindered amine light stabilizers in pigmented coatings. Retrieved from [Link]
-
Partners in Chemicals. (2021, October 21). Omnistab Benzotriazole UV absorbers. Retrieved from [Link]
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Technical Support Center: Optimizing UV-571 Concentration for Maximum Photostability
Welcome to the technical support center for UV-571. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing the concentration of UV-571 for superior photostability in your formulations. Here, we move beyond mere procedural steps to explain the underlying scientific principles, helping you troubleshoot effectively and innovate with confidence.
Frequently Asked Questions (FAQs)
Q1: What is UV-571, and what is its primary mechanism for protecting materials?
A: UV-571, chemically known as 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol, is a high-performance liquid UV absorber belonging to the benzotriazole class.[1][2] Its primary function is to protect polymeric and organic substrates from degradation caused by ultraviolet radiation.
Mechanism of Action: The efficacy of UV-571 lies in its molecular structure, which is engineered to absorb harmful UV radiation (primarily in the 300–380 nm range) and dissipate the energy through a rapid and reversible intramolecular process called keto-enol tautomerism.[3] This process converts high-energy UV photons into harmless, low-level thermal energy (heat), which is then dissipated throughout the material matrix.[3][4] This cycle repeats, allowing a single molecule of UV-571 to neutralize thousands of UV photons without being consumed, thus providing long-term protection.[3]
Caption: A decision-making workflow for diagnosing the root cause of yellowing.
-
Incomplete UV Absorption: UV absorbers are a "first line of defense," but they cannot block 100% of UV radiation, especially at the surface. [5]Some high-energy photons may still penetrate and initiate degradation.
-
Radical Scavenging is Needed: UV exposure generates free radicals, which propagate degradation in a chain reaction. UV-571 absorbs UV light but does not scavenge free radicals. For comprehensive protection, a synergistic combination with a Hindered Amine Light Stabilizer (HALS) is almost always recommended. [6]HALS are extremely efficient radical scavengers that terminate the degradation cycle and regenerate themselves, providing long-term stability. [5][7]3. Thermal Degradation: Yellowing can also occur from thermal stress during processing (e.g., extrusion, molding) if temperatures are too high. This is an oxidative process, not a photolytic one. Ensure your formulation contains adequate antioxidants to protect it during manufacturing.
-
Substrate Sensitivity: Some polymers are inherently more susceptible to UV degradation and yellowing than others. The base stability of your resin is a critical factor.
Q5: Should I always use UV-571 with a HALS? What is the benefit?
A: Yes, for most applications requiring long-term durability, a combination of a UV absorber (UVA) like UV-571 and a HALS is highly recommended. This synergistic approach provides a superior defense system. [7][8]
-
UVA (UV-571): Acts as a "shield," absorbing incoming UV radiation before it can damage the polymer. Its effectiveness is highest just below the surface and is dependent on its concentration (Beer-Lambert Law). [5]* HALS: Acts as a "medic," scavenging any free radicals that are formed. [5][7]HALS are not governed by the Beer-Lambert law and are highly effective at the immediate surface where UV intensity is highest and where UVAs may be less effective. [5] This dual-action approach protects the polymer from both the initial UV assault and the subsequent degradation pathways, significantly extending the service life of plastic parts by preventing fading, cracking, and loss of mechanical properties. [7]
Experimental Guides & Protocols
Protocol 1: Determining Optimal UV-571 Concentration via a Ladder Study
This protocol allows for the systematic evaluation of different UV-571 concentrations to identify the most effective loading level for your specific formulation.
Objective: To determine the minimum concentration of UV-571 that provides the desired level of photostability without causing negative side effects.
Methodology:
-
Establish a Control: Prepare a batch of your formulation with all components except UV-571. This will be your baseline for degradation.
-
Prepare Test Samples: Create a series of identical formulations, varying only the concentration of UV-571. A typical ladder study might include:
-
Sample 1: 0.0% UV-571 (Control)
-
Sample 2: 0.2% UV-571
-
Sample 3: 0.4% UV-571
-
Sample 4: 0.6% UV-571
-
Sample 5: 0.8% UV-571
-
Sample 6: 1.0% UV-571
-
-
Sample Preparation: Create standardized test specimens from each batch (e.g., flat plaques, films, or fibers of a consistent thickness).
-
Initial Property Measurement: Before exposure, measure and record the key properties of each sample. This may include:
-
Colorimetry (CIELAB Lab* values)
-
Gloss (at 60° or 85°)
-
Mechanical properties (tensile strength, elongation at break)
-
Visual inspection for haze or surface defects.
-
-
Accelerated Weathering: Expose the samples to controlled UV radiation, heat, and moisture in an accelerated weathering chamber according to a standard like ASTM G154 (for fluorescent UV lamps) or ASTM G155 (for xenon arc lamps). [9][10][11]These tests can simulate years of outdoor exposure in a matter of weeks or months. [11]6. Periodic Evaluation: At set intervals (e.g., 250, 500, 1000, 2000 hours), remove the samples and re-measure the properties recorded in Step 4.
-
Data Analysis: Plot the change in properties (e.g., color change ΔE*, % gloss retention) versus exposure time for each concentration. The optimal concentration is the one that provides the best protection over time before the performance curve flattens or negative effects appear.
Diagram: Experimental Workflow for a Ladder Study
Caption: A step-by-step process for optimizing UV-571 concentration.
Data Presentation & Interpretation
The results from your ladder study can be summarized in a table for clear comparison.
Table 1: Example Data from an Accelerated Weathering Study (1000 Hours)
| UV-571 Conc. (% w/w) | Color Change (ΔE*) | Gloss Retention (%) | Visual Inspection |
| 0.0 (Control) | 15.2 | 35% | Severe yellowing, brittle |
| 0.2 | 5.8 | 68% | Moderate yellowing |
| 0.4 | 2.1 | 85% | Slight yellowing |
| 0.6 | 0.9 | 92% | No significant change |
| 0.8 | 0.8 | 93% | No significant change |
| 1.0 | 0.8 | 93% | No significant change |
Interpretation: In this example, increasing the concentration from 0.0% to 0.6% shows a significant improvement in stability. However, increasing the concentration further to 0.8% and 1.0% provides diminishing returns. Therefore, 0.6% would be identified as the optimal concentration, providing excellent protection without unnecessary cost.
References
- The Synergy of HALS and UV Absorbers: A Comprehensive Approach to Polymer Light Stabiliz
- UV absorber uv-571 for protecting sensitive dyes and pigments in polymers.BDMAEE.
- Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892.Polymers Science Inc.
- How Does UV absorber Work?China Baoxu Chemical.
- Studies on synergistic effect of UV absorbers and hindered amine light stabilisers.
- Studies on synergistic effect of UV absorbers and hindered amine light stabilisers.Pigment & Resin Technology.
- Understanding the Synergistic Effects of HALS and UV Absorbers in Plastic Stabiliz
- Accelerated Weathering Test chambers for Plastics and Polymers.TESTRON Group.
- The Science Behind UV-571: A Deep Dive into Enhanced Polymer Protection.NINGBO INNO PHARMCHEM CO.,LTD.
- Weathering Testing Standards for Polymers.
- ASTM G154 Accelerated Weathering Standards.
- This compound.Sigma-Aldrich.
- What is ASTM D4585 (Accelerated Weathering) testing?
- 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol | 125304-04-3.ChemicalBook.
- UV absorber UV-571.
- The impact of uv absorber uv-571 on coating transparency and color neutrality.BDMAEE.
- Light stabilizer UV-571.ChemBK.
- UV-Absorber-571.HUNAN CHEM.
- Linsorb Tinuvin 571, UV 571, CAS# 125304-04-3.LinChemical.
- UV-571 - UV Absorber - CAS 125304-04-3.MPI Chemie.
- Troubleshooting Antioxidant Blooming and Migr
- 2-(2h-benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol CAS No. 125304-04-3.Tintoll.
- Concentration of target benzotriazoles in environmental and biological samples.
- Optimizing Coatings with Benzotriazole UV Absorbers for Enhanced Durability.NINGBO INNO PHARMCHEM CO.,LTD.
- Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern.Research Square.
- APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy.Process Insights.
- Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany.PubMed Central.
- UV-571.MPI Chemie via SpecialChem.
- This compound.MySkinRecipes.
- Tinuvin® 571 - UV Absorber for Polymer Protection.SpecialChem.
- This compound.SIELC Technologies.
- Photolytic and Photocatalytic Degradation of Organic UV Filters in Contaminated Water.
- Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradi
- Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photoc
- How to Control Additive Blooming in Polymer Films.Brighton Science.
- Blooming on surfaces.tasconusa.com.
- Degradation studies of UV filter hexyl 2-[4-(diethylamino)
- RETRACTED: UV and Visible Light Induced Photodegradation of Reactive Red 198 Dye and Textile Factory Wastewater on Fe2O3/Bentonite/TiO2 Nanocomposite.MDPI.
- Additive blooming in polymer materials: Consequences in the pharmaceutical and medical field.
- How to Avoid UV Degrad
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Navigating Additive Compatibility with 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol: A Technical Support Guide
Welcome to the technical support center for 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol, a leading UV absorber for the protection of polymeric materials. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve compatibility issues with other additives during formulation and experimentation. Here, we delve into the chemical principles and provide actionable protocols to ensure the optimal performance of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a liquid benzotriazole UV absorber. Its primary function is to protect polymers and other materials from degradation caused by exposure to ultraviolet radiation.[1] It is a low-volatility additive that provides excellent light stability without imparting yellowness to the substrate.[2][3] This makes it suitable for a wide range of applications, including coatings, adhesives, elastomers, and various plastics where clarity and long-term stability are crucial.
Q2: I'm observing a hazy film on the surface of my polymer after processing. What could be the cause?
This phenomenon, known as "blooming" or "migration," is a common sign of additive incompatibility or supersaturation.[4] It occurs when an additive, in this case, this compound, migrates from the bulk of the polymer to the surface.[4] This can be triggered by several factors:
-
Poor Solubility: The UV absorber may have limited solubility in the specific polymer matrix at the concentration used.
-
High Concentration: Exceeding the solubility limit of the additive in the polymer can lead to its expulsion to the surface.[4]
-
Processing Temperatures: High processing temperatures can increase additive mobility, promoting migration.[5]
-
Incompatibility with Other Additives: Interactions with other components in your formulation can reduce the overall solubility of the UV absorber.
To diagnose and resolve this issue, please refer to the troubleshooting guides on "Blooming and Migration" and the "Analytical Protocols" section below.
Q3: Can I use this compound with Hindered Amine Light Stabilizers (HALS)? I've heard about potential negative interactions.
Yes, you can use this UV absorber with HALS, and often a synergistic effect is achieved, providing enhanced UV protection.[6] However, caution is advised as antagonism between benzotriazole UV absorbers and HALS has been observed in certain systems.[7]
The primary mechanism for this negative interaction is an acid-base reaction between the weakly acidic phenolic group of the benzotriazole UV absorber and the basic amine group of the HALS.[8] This interaction can lead to:
-
Reduced UV Absorption: The reaction can alter the chemical structure of the benzotriazole, diminishing its ability to absorb UV radiation.
-
Decreased HALS Efficiency: The protonation of the amine group in the HALS can hinder its ability to scavenge free radicals.[8]
The likelihood and severity of this antagonism depend on the specific chemical structures and basicity (pKa) of the HALS used.[8] HALS with higher basicity are more likely to interact with the phenolic UV absorber. It is recommended to use less basic HALS or to conduct compatibility testing as outlined in the "Experimental Protocols" section.
Q4: What types of antioxidants are most compatible with this compound?
Generally, combinations of UV absorbers and antioxidants are synergistic, providing comprehensive protection against both photo-oxidation and thermal degradation.[9] Both phenolic and phosphite antioxidants can be used effectively.
-
Phenolic Antioxidants: These work by scavenging free radicals, a mechanism that complements the UV absorption of the benzotriazole.[10] Hindered phenolic antioxidants are commonly used and generally show good compatibility.[11]
-
Phosphite Antioxidants: These are often used as secondary antioxidants to decompose hydroperoxides that are formed during polymer degradation. They can work synergistically with both the primary phenolic antioxidant and the UV absorber.
While widespread incompatibility is not commonly reported, it is always best practice to verify the stability of the complete additive package in your specific polymer system.
Troubleshooting Guides
Issue 1: Blooming, Exudation, or Surface Greasiness
Symptoms: A visible, often hazy or oily film on the surface of the final product.[4] This can lead to issues with printing, adhesion, and overall aesthetics.
Root Causes & Corrective Actions:
| Root Cause | Explanation | Corrective Action |
| Concentration Too High | The concentration of this compound exceeds its solubility limit in the polymer matrix.[4] | Reduce the concentration of the UV absorber to within the recommended loading levels for your specific polymer. Conduct a concentration ladder study to determine the optimal level. |
| Poor Solubility in Polymer | The inherent solubility of the UV absorber in the chosen polymer is low. | Consider using a more compatible polymer grade or a different UV absorber with higher solubility in your system. Refer to manufacturer's data sheets for solubility information. |
| Incompatibility with Other Additives | Interactions with other additives (e.g., certain HALS, plasticizers) are reducing the solubility of the UV absorber. | Systematically evaluate the compatibility of each additive. Consider replacing the problematic additive. Refer to the protocol for "Assessing Additive Compatibility using DSC". |
| Processing Conditions | High processing temperatures or long residence times can increase additive mobility and promote migration.[5] | Optimize processing parameters by lowering the temperature profile and minimizing residence time where possible without compromising material properties. |
Issue 2: Reduced UV Stability Performance or Discoloration
Symptoms: The polymer degrades faster than expected under UV exposure, exhibiting yellowing, cracking, or loss of mechanical properties.
Root Causes & Corrective Actions:
| Root Cause | Explanation | Corrective Action |
| Antagonistic Interaction with HALS | An acid-base interaction between the benzotriazole UV absorber and a basic HALS is reducing the effectiveness of both stabilizers.[8] | Select a HALS with lower basicity. Alternatively, consider using a non-phenolic UV absorber if a highly basic HALS is required for other performance reasons. Conduct performance testing of different UV stabilizer packages. |
| Chemical Degradation of the UV Absorber | The UV absorber itself may be degrading due to interaction with other additives or impurities in the polymer. | Use analytical techniques like HPLC to identify potential degradation products of the UV absorber. Ensure all additives and the base polymer are of high purity. |
| Insufficient Concentration | The concentration of the UV absorber is too low to provide adequate protection for the intended application and exposure conditions. | Increase the concentration of the UV absorber. The optimal concentration should be determined through accelerated weathering tests. |
| Inadequate Dispersion | The UV absorber is not uniformly dispersed throughout the polymer matrix, leading to areas with insufficient protection. | Improve mixing and compounding processes. Ensure that the liquid UV absorber is properly incorporated into the polymer melt. |
Experimental Protocols
Protocol 1: Visual Assessment of Blooming
This is a simple, initial screening method to observe additive migration.
Methodology:
-
Prepare polymer samples with the full additive package.
-
Store the samples under controlled conditions (e.g., elevated temperature, such as 50°C) and ambient conditions.
-
Visually inspect the surface of the samples at regular intervals (e.g., 24, 48, 72 hours) for any signs of haziness, oiliness, or crystal formation.
-
Document the observations with photographs.
Protocol 2: Standard Test Method for Chemical Compatibility (based on ASTM D543)
This protocol provides a standardized framework for evaluating the resistance of plastics to chemical reagents, which can be adapted to assess additive interactions.[12]
Methodology:
-
Specimen Preparation: Prepare standard test specimens (e.g., tensile bars) of the polymer containing the additive combination of interest.[12] Also, prepare control specimens with individual additives and no additives.
-
Immersion: Immerse the specimens in a controlled environment that simulates end-use conditions (e.g., elevated temperature, specific humidity).[13] For this purpose, an oven can be used.
-
Evaluation: After a specified period (e.g., 7 days), remove the specimens and evaluate for changes in:
-
Interpretation: Significant changes in any of these properties in the sample with the combined additives compared to the individual additive samples may indicate an incompatibility.
Caption: Workflow for assessing additive compatibility based on ASTM D543.
Protocol 3: Assessing Additive Compatibility using Differential Scanning Calorimetry (DSC)
DSC can reveal changes in the thermal properties of a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm), which can indicate interactions between additives and the polymer matrix.[14]
Methodology:
-
Sample Preparation: Prepare small samples (5-10 mg) of the polymer with the individual additives and the combined additive package.
-
DSC Analysis:
-
Perform a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical heating rate is 10-20°C/min.[15]
-
The temperature range should encompass the Tg and Tm of the polymer.
-
-
Data Interpretation:
-
Shift in Tg: A significant shift in the glass transition temperature of the polymer with the combined additives compared to the pure polymer or polymer with a single additive can indicate a plasticizing or anti-plasticizing effect due to additive interaction.[14]
-
Multiple Melting Peaks: The appearance of new or shifted melting peaks can suggest phase separation or the formation of different crystalline structures due to incompatibility.
-
Changes in Crystallinity: A change in the degree of crystallinity, calculated from the melting enthalpy, can also be an indicator of additive interactions affecting the polymer morphology.[16]
-
Caption: DSC workflow for evaluating additive compatibility.
Protocol 4: Identification of Migrated Species and Degradation Products by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying additives and their potential degradation products.[17]
Methodology:
-
Sample Preparation (for bloomed samples):
-
Carefully wipe the surface of the bloomed polymer with a cotton swab wetted with a suitable solvent (e.g., acetonitrile or methanol).
-
Extract the additive from the swab into a known volume of the solvent.
-
Filter the extract through a 0.22 µm syringe filter before injection.
-
-
Sample Preparation (for bulk analysis):
-
Dissolve a known weight of the polymer sample in a suitable solvent (e.g., tetrahydrofuran).
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Centrifuge the mixture and collect the supernatant containing the additives.
-
Filter the supernatant before injection.[3]
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point.[17] For mass spectrometry detection, formic acid can be used instead of phosphoric acid.[17]
-
Detection: UV detector set at the maximum absorbance wavelength of this compound (around 340-350 nm).
-
-
Data Analysis:
-
Compare the retention time of the peaks in the sample chromatogram to that of a known standard of the UV absorber.
-
The presence of additional peaks may indicate degradation products or other additives. Mass spectrometry (LC-MS) can be used for definitive identification of unknown peaks.
-
Protocol 5: Investigating Chemical Interactions with Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can detect changes in the chemical bonding environment, providing evidence of interactions between additives.[3]
Methodology:
-
Sample Preparation:
-
For solid samples: Prepare thin films of the polymer containing the additive package.
-
For liquid samples or extracts: Analyze directly using an ATR-FTIR accessory.
-
-
FTIR Analysis:
-
Acquire the FTIR spectrum of the sample.
-
Compare the spectrum of the polymer with the combined additives to the spectra of the polymer with individual additives.
-
-
Data Interpretation:
-
Look for shifts in the characteristic absorption bands of the functional groups of the additives. For example, a shift in the O-H stretching band of the phenolic UV absorber or the N-H band of the HALS could indicate an acid-base interaction.
-
The appearance of new peaks may suggest the formation of degradation products or reaction byproducts.
-
References
-
ASTM D543 | USA Testing Labs for Evaluating Plastics Resistance. (2025, December 4). MaTestLab. Retrieved from [Link]
-
Chemical Compatibility ASTM D543. Intertek. Retrieved from [Link]
-
ASTM D543 Chemical Resistance of Plastics. Infinita Lab. Retrieved from [Link]
-
This compound | SIELC Technologies. (2018, February 16). SIELC Technologies. Retrieved from [Link]
-
ASTM D543-06 Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. DOKUMEN.PUB. Retrieved from [Link]
-
Interaction of Hindered Amine Light Stabilizers and Ultraviolet Absorbers. Semantic Scholar. Retrieved from [Link]
-
Interpreting DSC curves Part 1: Dynamic measurements. Mettler Toledo. Retrieved from [Link]
-
Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy. (2024, March 8). Agilent. Retrieved from [Link]
-
Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science. (2022, May 18). Pressbooks. Retrieved from [Link]
-
Interaction of Hindered Amine Light Stabilizers and Ultraviolet Absorbers. ResearchGate. Retrieved from [Link]
-
Possibilities and limits of synergism with light stabilizers in polyolefins 1. HALS in polyolefins. ResearchGate. Retrieved from [Link]
-
ASTM D543: Testing Plastic Resistance to Chemical Reagents. Studylib. Retrieved from [Link]
-
Using FTIR spectrometers in polymer identification and quality control. (2025, July 15). Patsnap Eureka. Retrieved from [Link]
-
Improving UV-C stability in polypropylene through synergistic phenolic or hydroxylamine-based additives with UV absorbers. Springer. Retrieved from [Link]
-
How does FTIR Spectrophotometer determine the consistency of polymer materials. Drawell. Retrieved from [Link]
-
Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. (2014, November 1). Spectroscopy Online. Retrieved from [Link]
-
Benzotriazole-type ultraviolet stabilizers and antioxidants in plastic marine based and their new products. ResearchGate. Retrieved from [Link]
-
evaluating the migration resistance and permanence of uv absorber uv-400 in polymers. (2025, June 24). LinkedIn. Retrieved from [Link]
-
Investigation of Polymers with Differential Scanning Calorimetry Contents. Retrieved from [Link]
-
Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. (2020, January 1). Scirp.org. Retrieved from [Link]
-
Interpreting DSC Data. UCSB MRL. Retrieved from [Link]
-
Differential Scanning Thermal Analysis in Polymeric Materials. (2021, March 12). AZoM.com. Retrieved from [Link]
-
PHENOLIC BENZOTRIAZOLE. atamankimya.com. Retrieved from [Link]
-
Structure, principle of action and common types of hindered amine light stabilizers (HALS). (2022, August 5). iSuoChem. Retrieved from [Link]
-
A preliminary approach for blooming removal in polyurethane-coated fabrics. (2024, August 19). ResearchGate. Retrieved from [Link]
-
Introduction of Light Stabilizers Additives. Baoxu Chemical. Retrieved from [Link]
-
A preliminary approach for blooming removal in polyurethane-coated fabrics. (2024, August 4). IRIS. Retrieved from [Link]
-
Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023, August 14). Polymer Chemistry. Retrieved from [Link]
-
Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals. Retrieved from [Link]
-
Characterization of Thermoplastic Polyurethane (TPU) and Ag Carbon Black TPU Nanocomposite for Potential Application in Additive. (2016, December 29). DTIC. Retrieved from [Link]
-
Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. PubMed. Retrieved from [Link]
-
How to Control Additive Blooming in Polymer Films. Brighton Science. Retrieved from [Link]
-
Characterization of Thermoplastic Polyurethane (TPU) and Ag-Carbon Black TPU Nanocomposite for Potential Application in Additive Manufacturing. Semantic Scholar. Retrieved from [Link]
-
Additive Manufacturing of Thermoplastic Polyurethane-Cork Composites for Material Extrusion Technologies. (2023, August 3). ResearchGate. Retrieved from [Link]
-
Hindered Amine Light Stabilizers (HALS). ADEKA. Retrieved from [Link]
-
Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). (2021, May 1). PMC - NIH. Retrieved from [Link]
-
Mechanical Properties of Additively Manufactured Thermoplastic Polyurethane (TPU) Material Affected by Various Processing Parameters. (2021, January 1). ResearchGate. Retrieved from [Link]
-
New Breakthroughs in Hindered Amine Light Stabilizer Performance. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Additive manufacturing of flexible thermoplastic polyurethane (TPU): enhancing the material elongation through process optimisation. (2024, September 10). Semantic Scholar. Retrieved from [Link]
-
Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration. (2022, May 1). PMC - PubMed Central. Retrieved from [Link]
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Technical Support Center: Minimizing Benzotriazolyl Dodecyl p-Cresol (BDpC) Leaching
Prepared by: Senior Application Scientist, Polymer & Materials Division
This guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and minimize the leaching of Benzotriazolyl Dodecyl p-Cresol (BDpC), a common UV absorber and stabilizer, from polymer matrices. This document provides in-depth technical explanations, actionable troubleshooting protocols, and validated experimental workflows.
Section 1: Understanding the Leaching Phenomenon of BDpC
Benzotriazolyl Dodecyl p-Cresol (BDpC) is a high-performance additive used to protect polymers and their contents from UV degradation.[1][2][3] However, because BDpC is typically physically blended into the polymer rather than being covalently bonded, it can migrate out of the matrix over time—a process known as leaching, migration, or blooming.[4][5] This phenomenon can compromise the long-term stability of the material, affect surface properties, and is a critical concern in medical and pharmaceutical applications where leached substances can contaminate the product.[6][7][8]
The migration process is a thermodynamic quest for equilibrium, driven by several key factors.[9] Leaching occurs when the additive's concentration exceeds its solubility in the polymer matrix, or when environmental conditions favor its movement.[10] The process can be visualized as a multi-step journey for the BDpC molecule, from the bulk of the polymer to the surrounding environment.
Caption: The three-stage mechanism of BDpC leaching from a polymer matrix.
Leaching is not a simple, single-variable problem. It is a complex interplay of material properties and environmental stressors. The table below summarizes the primary factors that researchers must consider.
| Factor | Effect on Leaching | Scientific Rationale |
| Additive Concentration | Increases | Exceeding the solubility limit of BDpC within the polymer forces the excess molecules to phase separate and migrate to the surface.[9][10] |
| Polymer Compatibility | Decreases with better compatibility | Poor compatibility (mismatched solubility parameters) between the nonpolar dodecyl chain of BDpC and the polymer backbone increases the thermodynamic drive for migration.[10][11] The Flory-Huggins model helps predict this interaction.[4][12] |
| Temperature | Increases | Higher temperatures increase the kinetic energy of both the polymer chains and the BDpC molecules, enhancing mobility and diffusion rates through the polymer's free volume.[11][13][14][15] |
| Polymer Structure | Varies | High crystallinity and cross-linking reduce polymer chain mobility and free volume, trapping BDpC molecules and thus decreasing leaching.[7][11] A low glass transition temperature (Tg) signifies a more rubbery, mobile state, increasing leaching.[11][16] |
| Contact Medium (Solvent) | Increases significantly with good solvents | If the polymer is in contact with a liquid in which BDpC is soluble (e.g., alcohols, oils), the partitioning equilibrium shifts dramatically, pulling the additive from the surface into the solvent.[11][17] BDpC is practically insoluble in water.[18] |
| Molecular Weight of Additive | Decreases with higher MW | Additives with a higher molecular weight diffuse more slowly through the polymer matrix. While BDpC is not a small molecule (393.57 g/mol ), polymeric UV absorbers offer significantly lower migration.[10][19][20] |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Q1: We are observing a hazy, white, or oily residue on the surface of our polymer product after storage. What is causing this and how can we prevent it?
A1: You are likely observing "blooming" or "exudation," which is the surface manifestation of additive migration.[9][13] The residue is a concentration of BDpC that has moved from the bulk of the polymer to the surface.
-
Immediate Cause Analysis: This typically happens for two main reasons:
-
Troubleshooting Steps & Solutions:
-
Verify Concentration: The most straightforward first step is to reduce the BDpC concentration to the lowest effective level that still provides the required UV protection. Recommended concentrations are often below 5%.[21]
-
Improve Compatibility: The issue may be poor compatibility between BDpC and your polymer. Consider a polymer grade with a closer solubility parameter or one with functional groups that can form weak interactions (e.g., hydrogen bonds) with the benzotriazole part of the BDpC molecule.[16]
-
Increase Molecular Weight: If reducing concentration is not an option, consider replacing BDpC with a higher molecular weight or a polymeric UV stabilizer. These have significantly lower mobility and are less prone to blooming.[10]
-
Q2: Our leaching tests show negligible BDpC migration into aqueous solutions but unacceptably high levels in solutions containing ethanol or lipids. Why the drastic difference?
A2: This is expected behavior based on the solubility profile of BDpC. BDpC is highly hydrophobic (lipophilic), meaning it is oil-soluble and practically insoluble in water.[18][21]
-
Scientific Rationale:
-
In Water: There is no thermodynamic driving force for the nonpolar BDpC to partition from the relatively nonpolar polymer into a highly polar aqueous environment.[11]
-
In Ethanol/Lipids: Ethanol and lipids are much better solvents for BDpC. When the polymer surface comes into contact with these media, a strong concentration gradient is established, actively pulling the BDpC from the polymer surface into the liquid phase.[11] This effect can be exacerbated if the solvent also causes the polymer to swell, which opens up the polymer network and facilitates faster diffusion.[11]
-
-
Mitigation Strategies:
-
Surface Modification: This is the most effective strategy when the application involves contact with lipophilic or organic solvents. Creating a barrier at the surface can physically block the BDpC from reaching the external medium. Techniques include plasma polymerization, surface grafting, or applying a thin, impermeable coating.[17][22] These methods alter the surface chemistry to prevent the additive from escaping without changing the bulk polymer formulation.[17]
-
Increase Polymer Cross-linking: Increasing the cross-link density of the polymer matrix can create a tighter network, physically trapping the BDpC molecules and reducing their diffusion rate to the surface.[11]
-
Q3: We need to reduce BDpC leaching for a medical device application to meet regulatory limits, but we cannot change the base polymer. What is our best course of action?
A3: For critical applications like medical devices where patient safety is paramount and the base material is fixed, the focus must be on immobilizing the additive or creating a barrier.[7][8]
-
Decision-Making Workflow:
Caption: Troubleshooting workflow for reducing BDpC leaching in medical devices.
-
Recommended Strategies:
-
Primary Recommendation: Surface Modification. This is often the most viable path when the bulk material cannot be altered. Techniques like gas-phase fluorination or plasma-induced grafting of hydrophilic polymers can create a permanent, non-leaching surface barrier that effectively contains the BDpC.[17] See Protocol 3 for a conceptual workflow.
-
Secondary Recommendation: Evaluate Covalently-Bound Alternatives. While this does involve changing the additive, it doesn't change the base polymer. Investigate reactive UV absorbers that can be chemically grafted onto the polymer backbone during polymerization or processing. This creates a permanent bond and eliminates the possibility of leaching.
-
Section 3: Frequently Asked Questions (FAQs)
-
What are the primary analytical methods to quantify BDpC leaching?
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard and robust method, as the benzotriazole moiety is a strong chromophore.[23][24] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is also highly effective, providing excellent sensitivity and specificity.[23] Sample preparation typically involves a liquid-liquid extraction or solid-phase extraction to isolate the BDpC from the leaching medium.[23]
-
-
Are there non-leaching alternatives to BDpC?
-
Yes. The industry is moving towards two main classes of non-leaching stabilizers:
-
Polymeric UV Absorbers: These are large molecules with very low mobility within the polymer matrix. An example is polymeric Hindered Amine Light Stabilizers (HALS).[25]
-
Reactive UV Absorbers: These are designed with a reactive functional group that allows them to be covalently bonded to the polymer backbone.
-
-
-
How does the physical form of the polymer (e.g., film vs. thick block) affect leaching?
-
The surface-area-to-volume ratio is critical. Thin films will exhibit faster initial leaching rates compared to a thick block of the same material because a larger fraction of the BDpC molecules are already near the surface and have a shorter diffusion path to escape.[11] However, the equilibrium concentration of leached material will ultimately be governed by the thermodynamics of the system.
-
Section 4: Experimental Protocols
Protocol 1: Quantification of BDpC Leaching via HPLC-UV
-
Objective: To accurately measure the concentration of BDpC that has leached from a polymer sample into a specific solvent over time.
-
Methodology:
-
Standard Preparation: Prepare a stock solution of pure BDpC in a suitable solvent (e.g., acetonitrile) at 1 mg/mL. Create a calibration curve by making serial dilutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Incubation: Cut polymer samples into uniform pieces with a known surface area and mass. Place the samples into sealed glass vials containing a precise volume of the test solvent (e.g., 10% ethanol in water). Ensure the sample is fully submerged.
-
Incubation Conditions: Store the vials in a calibrated incubator at the desired test temperature (e.g., 40°C). Include a "blank" vial containing only the solvent.
-
Time-Point Sampling: At specified time points (e.g., 1, 4, 24, 72 hours), withdraw an aliquot of the solvent from each vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture.
-
Detector: UV detector set to the wavelength of maximum absorbance for BDpC.
-
Injection: Inject the collected samples and the calibration standards.
-
-
Quantification: Integrate the peak corresponding to BDpC in the chromatograms. Use the calibration curve to determine the concentration of BDpC in your samples. Express the results as µg/cm² (mass leached per unit of polymer surface area).
-
Protocol 2: Surface Modification via Plasma-Induced Grafting
-
Objective: To create a hydrophilic barrier layer on a hydrophobic polymer surface to inhibit the leaching of lipophilic BDpC.
-
Methodology:
-
Substrate Cleaning: Thoroughly clean the polymer samples by sonicating in isopropanol and deionized water, then dry completely with nitrogen gas.
-
Plasma Activation: Place the samples in a vacuum plasma chamber. Introduce a process gas (e.g., Argon). Apply radio-frequency power to generate plasma and activate the polymer surface by creating free radicals. This step is typically short (30-120 seconds).
-
Grafting Reaction: Immediately following activation, introduce a vinyl-containing hydrophilic monomer (e.g., acrylic acid) into the chamber as a vapor. The surface radicals will initiate polymerization, "grafting" the hydrophilic polymer chains onto the sample surface.
-
Post-Treatment Cleaning: After the grafting process, remove the samples and wash them extensively with a good solvent for the monomer (e.g., deionized water for acrylic acid) to remove any non-grafted polymer.
-
Verification: Confirm the success of the grafting via contact angle measurements (the surface should be significantly more hydrophilic) or surface-sensitive analytical techniques like X-ray Photoelectron Spectroscopy (XPS).
-
Leaching Test: Perform the leaching test as described in Protocol 1 to quantify the reduction in BDpC migration compared to an untreated control sample.
-
References
-
How to Control Additive Blooming in Polymer Films. Brighton Science. [Link]
-
Benzotriazolyl Dodecyl p-Cresol. Quzhou Ebright Chemicals Co.,Ltd. [Link]
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Release of additives from packaging plastics. WUR eDepot. [Link]
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Methodology for Estimating the Migration of Additives and Impurities from Polymeric Materials. EPA. [Link]
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How to Minimize Additive Blooming and Migration in Flexible Packaging. Silike. [Link]
-
benzotriazolyl dodecyl p-cresol, 125304-04-3. The Good Scents Company. [Link]
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How to Reduce Exposure to Microplastics and Chemicals Leaching from Plastics. Stuart M. Caplen, MD. [Link]
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Polymer structure modifications for immersion leaching and watermark control. SPIE Digital Library. [Link]
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BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR). gsrs. [Link]
-
Benzotriazolyl Dodecyl p-Cresol. Cosmetic Ingredients Guide. [Link]
-
Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. PMC - PubMed Central. [Link]
-
BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR). precisionFDA. [Link]
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Release of Additives from Agricultural Plastic Films in Water: Experiment and Modeling. ACS Publications. [Link]
-
10 Ways to Avoid Plastic Chemicals in Your Food. Plastic Pollution Coalition. [Link]
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Benzotriazolyl Dodecyl P-Cresol. Natural Micron Pharm Tech. [Link]
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What is the function of benzotriazolyl dodecyl P-Cresol? Knowledge. [Link]
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BENZOTRIAZOLYL DODECYL p-CRESOL. ChemBK. [Link]
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Top 5 ways to reduce your microplastic exposure. Environmental Working Group. [Link]
-
Surface Modification Strategies to Inhibit Plasticizer Migration. SPE ANTEC. [Link]
-
Equilibrium leaching of selected ultraviolet stabilizers from plastic products. PubMed. [Link]
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Polymers in Controlled Drug Delivery. Medical Device and Diagnostic industry. [Link]
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Nanosized Synthetic Smectic Clay-Based Hydrogel with Controlled Release of Oxygen for Applications in Skin Wounds. MDPI. [Link]
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Chemicals in plastics leaching into food. Food Packaging Forum. [Link]
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Leaching of Antioxidants and Vulcanization Accelerators From Rubber Closures Into Drug Preparations. PubMed. [Link]
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Non Leaching Surface Modification. Area. [Link]
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How to reduce leched out of plasticizers from PVC plastics? ResearchGate. [Link]
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Leaching of antioxidants and vulcanization accelerators from rubber closures into drug preparations. Taylor & Francis Online. [Link]
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Equilibrium leaching of selected ultraviolet stabilizers from plastic products. ScienceDirect. [Link]
-
Non-Leachable Hydrophilic Additives for Amphiphilic Coatings. MDPI. [Link]
-
Advancements in UV Stabilization: Protecting Plastics for Longer Performance. 3V Sigma USA. [Link]
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Water-Resistant Surface Modification of Hydrophobic Polymers with Water-Soluble Surfactant Additives. PMC - NIH. [Link]
-
How UV Stabilizers Prevent Plastic Degradation. Hamiico. [Link]
-
Polymers and Additives Used in Fabrication of Disposable Bioprocess Equipment. BioProcess International. [Link]
-
Protecting Plastics: The Role of UV Absorbers in Polymer Longevity. LinkedIn. [Link]
-
ANALYTICAL METHODS. Toxicological Profile for Cresols - NCBI Bookshelf. [Link]
-
Leachables in Medical Plastics - What's The Issue? SPE ANTEC. [Link]
-
Polymer Antioxidants for Medical Applications & PPE. Syensqo. [Link]
-
Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials. NCBI. [Link]
-
Equilibrium leaching of selected ultraviolet stabilizers from plastic products. ResearchGate. [Link]
-
Understanding the leaching of plastic additives and subsequent risks to ecosystems. ScienceDirect. [Link]
-
Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level. ResearchGate. [Link]
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Technical Support Center: HPLC Analysis of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol, a common UV absorber known by trade names such as Tinuvin 571. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to assist researchers and analytical scientists in developing robust and reliable HPLC methods for this challenging analyte.
The unique chemical nature of this compound—possessing a very non-polar dodecyl chain and a polar, acidic phenol group—presents specific chromatographic challenges that require a systematic and well-understood approach to overcome.
Understanding the Analyte: Key Chromatographic Considerations
Before troubleshooting, it is crucial to understand the physicochemical properties of this compound, as they directly influence its behavior in a reversed-phase HPLC system.
| Property | Value / Characteristic | Implication for HPLC Analysis |
| Molecular Formula | C₂₅H₃₅N₃O | High Molecular Weight (393.56 g/mol ) |
| Polarity | Extremely non-polar / hydrophobic | Requires high organic content in the mobile phase for elution. Prone to strong retention on C18/C8 columns. |
| LogP (o/w) | ~10.6[1] | Indicates very high hydrophobicity. |
| Water Solubility | Insoluble (<0.01 ppm at 20 °C)[1][2] | Sample must be dissolved in a compatible organic solvent. Aqueous mobile phases must contain a high percentage of organic modifier. |
| Functional Groups | Phenolic -OH group | The acidic proton can engage in secondary interactions with free silanol groups on the silica stationary phase, causing peak tailing.[3][4] |
| UV Chromophore | Benzotriazole moiety | Strong UV absorbance allows for sensitive detection.[2] Maxima are observed around 304 nm and 342 nm.[5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound, presented in a question-and-answer format.
Section 1: Method Setup & Initial Observations
Q1: I am starting from scratch. What are the recommended initial HPLC conditions for analyzing this compound?
A1: Developing a method for a highly hydrophobic compound requires a starting point that ensures elution from the column. A standard reversed-phase C18 column is a suitable choice. Due to the analyte's high LogP, a high concentration of organic solvent is necessary.
Here is a robust starting point for method development:
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 provides sufficient hydrophobic retention. A shorter 50 mm column can be used for faster analysis if resolution from impurities is not critical.[6] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is an MS-compatible additive that lowers the mobile phase pH. A low pH (~2.7-3.0) protonates residual silanol groups on the column, minimizing secondary interactions that cause peak tailing.[7] Phosphoric acid can also be used for UV-only detection.[8][9] |
| Mobile Phase B | Acetonitrile (MeCN) | Acetonitrile is a strong, aprotic solvent that provides good peak shape for many compounds. Methanol is an alternative but may yield different selectivity. |
| Gradient Program | 85% B to 100% B over 10 min, hold at 100% B for 5 min | A high starting percentage of organic is required to prevent excessive retention. A gradient ensures the elution of the analyte and any potential impurities, followed by a high-organic wash to clean the column. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 35 - 40 °C | Elevated temperature lowers mobile phase viscosity (reducing backpressure) and can improve peak shape and reproducibility.[10] |
| Detection (UV) | 342 nm or 304 nm | These are absorbance maxima for the benzotriazole chromophore, providing high sensitivity.[5] A Diode Array Detector (DAD) is recommended to confirm peak purity. |
| Sample Diluent | Acetonitrile or Methanol | The sample must be dissolved in a solvent that is at least as strong as the initial mobile phase to ensure solubility and prevent precipitation on the column. Never use an aqueous diluent. |
| Injection Volume | 5 - 10 µL | Keep the injection volume low initially to avoid column overload and peak distortion. |
Section 2: Diagnosing and Solving Poor Peak Shape
Q2: My analyte peak is exhibiting significant tailing. What are the primary causes and how can I resolve this?
A2: Peak tailing is the most common issue for this analyte. The primary cause is secondary retention mechanisms, where the acidic phenolic group interacts with ionized residual silanol groups (-Si-O⁻) on the silica surface of the stationary phase.[3][4] This interaction is separate from the desired hydrophobic retention and results in a distorted peak shape.
Follow this systematic approach to diagnose and fix the issue:
Caption: A decision tree for troubleshooting peak tailing.
Experimental Protocol: Mobile Phase Optimization to Reduce Tailing
-
Baseline Experiment: Inject your standard using your current method and record the tailing factor (Asymmetry).
-
pH Modification: Prepare a fresh aqueous mobile phase (Solvent A) containing 0.1% (v/v) formic acid. Ensure all solvents are properly degassed.
-
Equilibration: Flush the column with the new mobile phase for at least 15-20 column volumes. For a 150x4.6mm column at 1 mL/min, this is approximately 20-30 minutes.
-
Re-injection: Inject the same standard.
-
Analysis: Compare the peak shape and tailing factor to the baseline experiment. A significant reduction in tailing (e.g., As from >1.8 to <1.5) indicates that silanol interactions were the primary cause.
Q3: My peak is split or shows fronting. What are the likely causes?
A3: Peak splitting or fronting often points to issues occurring at the point of injection or the column inlet.
-
Solvent Mismatch: This is a common cause. If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., 100% Dichloromethane while the mobile phase is 85% Acetonitrile), the sample band will not focus correctly on the column head. Solution: Always dissolve your sample in a solvent that is as close in composition to the initial mobile phase as possible, while maintaining analyte solubility.[11] For this compound, 100% Acetonitrile or Methanol is usually a safe choice.
-
Column Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to peak fronting.[11] Solution: Prepare and inject a 1:10 dilution of your sample. If the peak shape becomes symmetrical, your original concentration was too high.
-
Partially Blocked Frit or Column Void: A physical obstruction at the column inlet can cause the sample path to split, resulting in a split or misshapen peak.[7] Solution: Disconnect the column, reverse it, and flush it to waste with a strong solvent like isopropanol (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[3]
Section 3: Addressing Retention and Reproducibility
Q4: My retention time is unstable and shifts between runs. What should I check?
A4: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to an unstable system or column.
-
Insufficient Column Equilibration: This is the most frequent cause, especially in gradient methods. The column must fully return to the initial mobile phase conditions before the next injection. Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column after the gradient is complete.
-
Mobile Phase Composition: Small errors in preparing the mobile phase can lead to shifts. Since this analyte is highly retained, even a 1% change in the organic-to-aqueous ratio can cause a noticeable shift.[10] Solution: Use precise volumetric measurements. If using a quaternary pump to mix solvents online, ensure the pump's proportioning valves are working correctly by running a calibration or diagnostic test.
-
Temperature Fluctuations: HPLC retention is sensitive to temperature. Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 35 °C).[10] Avoid placing the instrument in direct sunlight or near drafts.
Q5: The analyte is retained too strongly and takes a very long time to elute. How can I reduce the analysis time?
A5: Given the high hydrophobicity of the dodecyl chain, strong retention is expected. To reduce the retention time, you must increase the elution strength of the mobile phase.
-
Increase Organic Content: The most effective way is to increase the percentage of the organic solvent (Mobile Phase B). Adjust your gradient to start at a higher percentage of B (e.g., start at 90% instead of 85%) or make the gradient slope steeper.
-
Switch Organic Modifier: If using methanol, switching to acetonitrile may reduce retention time, as acetonitrile is generally a stronger solvent in reversed-phase HPLC.
-
Increase Temperature: Raising the column temperature (e.g., from 30 °C to 45 °C) will decrease retention times for most analytes.
-
Use a Shorter Column: If resolution allows, switching from a 150 mm column to a 50 mm or 100 mm column will proportionally reduce the run time.
Mandatory Experimental Protocol
Protocol: C18 Column Cleaning for Strongly Retained Hydrophobic Compounds
Strongly retained, non-polar compounds like this compound can build up on the column over time, leading to increased backpressure and poor peak shape. A rigorous cleaning protocol is essential.
Caution: Always disconnect the column from the detector before flushing with strong solvents to avoid contaminating the detector cell. Check column manufacturer guidelines for solvent and pressure limits.
Caption: A standard workflow for cleaning a C18 column.
Step-by-Step Procedure:
-
Disconnect from Detector: Disconnect the outlet of the column and run the tubing directly to a waste container.
-
Aqueous Wash: Flush the column with your mobile phase, but without any buffer salts or acid modifiers (e.g., 90:10 Acetonitrile/Water) for 20 minutes at 1.0 mL/min.
-
Strong Organic Wash: Switch to 100% Acetonitrile and flush for 20 minutes.
-
Very Strong Organic Wash: Switch to 100% Isopropanol (IPA) and flush for 30 minutes. IPA is excellent for removing strongly adsorbed non-polar contaminants.
-
Return to Intermediate Solvent: Switch back to 100% Acetonitrile and flush for 20 minutes. This step is crucial as some mobile phases are not miscible with IPA.
-
Re-equilibrate: Gradually re-introduce your starting mobile phase composition. Finally, equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Reconnect and Test: Reconnect the column to the detector. Inject a standard to confirm that performance (retention time, peak shape, pressure) has been restored.
References
-
SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]
-
Chemsrc. (2025, August 26). CAS#:125304-04-3 | this compound. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 2-(2H-Benzotriazol-2-yl)-4-methylphenol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). benzotriazolyl dodecyl p-cresol. Retrieved from [Link]
-
DiVA portal. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved from [Link]
-
uHPLCs. (2025, August 14). Top 10 Common HPLC Problems and How to Fix Them. Retrieved from [Link]
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- 10. uhplcs.com [uhplcs.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the High-Temperature Performance of UV-571
Introduction: UV-571, chemically known as 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol, is a highly effective liquid benzotriazole UV absorber (UVA) prized for its ability to protect a wide range of polymeric systems from photodegradation.[1][2] Its efficacy is rooted in its molecular structure, which allows it to absorb damaging UV radiation and dissipate it as harmless thermal energy.[3][4] However, as polymer processing temperatures increase to meet demands for high-performance materials like polycarbonates and polyesters, the thermal stability of additives like UV-571 becomes a critical performance parameter.[5][6]
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to optimize the performance of UV-571 in high-temperature applications. Our focus is on anticipating and resolving common issues to ensure robust and durable end-products.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum processing temperature for UV-571?
A1: UV-571 exhibits excellent thermal stability and low volatility, making it suitable for polymers processed at high temperatures.[1][5][7] While a definitive maximum temperature is substrate-dependent, it is generally effective in systems processed up to 300°C.[6][8] Thermogravimetric Analysis (TGA) shows that significant thermal decomposition for similar high-performance benzotriazoles begins above 300°C.[8][9] For sensitive applications or processing near this limit, it is crucial to conduct preliminary thermal stability trials (see Protocol 1).
Q2: Why is my polymer yellowing during melt processing, even with UV-571?
A2: Yellowing during processing is often a sign of thermal oxidation, not photodegradation.[10][11] While UV-571 is thermally stable, it does not prevent oxidation.[12] The high heat of processing can degrade the base polymer or other additives, creating color-causing byproducts called chromophores.[10] This is particularly common in polymers like polycarbonate and aromatic polyurethanes.[11][13] The most effective solution is to incorporate a synergistic package of antioxidants, such as hindered phenols and phosphites, alongside UV-571 to protect the polymer during the demanding processing phase.[5][14][15]
Q3: Can UV-571 be used with Hindered Amine Light Stabilizers (HALS)? Is there a synergistic effect?
A3: Absolutely. Combining UV-571 with HALS is a highly recommended and common industry practice that produces a strong synergistic effect.[1][16][17] UV-571 and HALS operate via different, complementary mechanisms.[17] UV-571 acts as a primary screen, absorbing UV radiation before it penetrates the polymer.[18] HALS function by scavenging free radicals that may form despite the UV screen, interrupting the degradation cycle.[17] This dual-action approach provides comprehensive protection, especially for long-term outdoor applications.[17][19][20]
Q4: How does the performance of UV-571 change after extended heat aging?
A4: The primary concern with heat aging is the potential for gradual loss of the additive through volatilization or thermal degradation, which would reduce its UV-absorbing efficacy over time.[6][8] UV-571 is designed with low volatility to minimize this effect.[7][21] However, in very high-temperature applications (e.g., >280°C) over long durations, some loss is possible. The rate of loss depends on the polymer matrix, temperature, and airflow. To quantify this, we recommend performing extraction studies and spectrophotometric analysis on aged samples to measure the retained concentration of UV-571 (see Protocol 2).
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct problem-and-solution format.
Problem 1: Significant discoloration (pinking/yellowing) is observed immediately after high-temperature extrusion (>280°C).
| Potential Cause | Scientific Explanation | Recommended Solution |
| Interaction with other additives | Certain phenolic antioxidants can degrade into colored quinone-type structures at high temperatures, which is a common cause of yellowing.[10] Interactions with catalyst residues (e.g., titanium) in the polymer can also cause discoloration.[10] | Action: Review the entire additive formulation. Substitute the primary phenolic antioxidant with a high-molecular-weight, less-reactive version or a phosphite-based process stabilizer. Phosphites are excellent at protecting color during processing.[14] |
| Thermo-oxidative degradation of the polymer | The processing temperature and shear may be too high for the base polymer, generating free radicals that lead to chain scission and the formation of chromophores.[11] | Action: 1. Incrementally lower the processing temperature by 5-10°C.[10] 2. Reduce screw speed to minimize shear heating.[10] 3. Incorporate a process-stabilizing antioxidant package (e.g., a blend of a hindered phenol and a phosphite) at 0.1-0.3% to protect the polymer during melt processing.[12][15] |
| Degradation of UV-571 | While robust, extreme processing conditions combined with reactive species could lead to minor degradation of the UVA itself. | Action: This is the least likely cause but can be confirmed with TGA (Protocol 1). Ensure the processing temperature remains below the onset of decomposition for the additive. |
Problem 2: The final product shows excellent initial color but yellows rapidly during accelerated UV weathering tests (e.g., QUV).
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient concentration of UV-571 | The loading level of the UVA may be too low to adequately absorb the high-intensity UV radiation in the weathering chamber, leading to rapid photodegradation of the polymer.[22] | Action: Increase the concentration of UV-571 in increments of 0.1% w/w. Typical use levels range from 0.2% to 1.0%, depending on the polymer, sample thickness, and desired lifespan.[2][3] |
| Lack of a synergistic HALS | UV absorbers alone can be overwhelmed. Photodegradation generates free radicals; without a radical scavenger like a HALS, the degradation cascade proceeds rapidly once initiated.[17] | Action: Incorporate a Hindered Amine Light Stabilizer (HALS) into the formulation. A combination of 0.2-0.5% UV-571 and 0.2-0.5% HALS often provides superior performance to 1.0% of either additive alone.[20] |
| Additive Migration/Volatilization | If the product was processed at a very high temperature, some of the UVA may have been lost from the surface layers, creating a less-protected skin that degrades first.[6][8] | Action: 1. Confirm processing temperatures are within the recommended range. 2. Consider using a higher molecular weight UVA if migration is suspected to be a persistent issue, as they have lower mobility within the polymer matrix.[6][8] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal degradation for UV-571, ensuring it is stable at the intended processing temperature.
Methodology:
-
Instrument Setup: Calibrate the TGA instrument's temperature and mass balance according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of pure UV-571 into a ceramic or platinum TGA pan.
-
Atmosphere: Set the purge gas to nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min to assess inherent thermal stability without oxidation.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This is a standard rate for screening thermal stability.[23]
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
The "onset temperature" is the point where significant weight loss begins. This is often reported as the temperature at which 5% weight loss (T5%) occurs.[8]
-
Self-Validation: The TGA curve should be stable with minimal weight loss (<1-2%) up to at least 300°C for UV-571 to be considered suitable for high-temperature processing.[9]
-
Workflow for Stabilizer Package Selection
This workflow guides the logical selection of additives to enhance high-temperature performance.
Caption: Workflow for selecting a synergistic stabilizer package.
Section 4: Key Mechanisms and Data
Mechanism of Action: How UV-571 Protects Polymers
UV-571 belongs to the hydroxyphenyl benzotriazole class of UV absorbers. Its protective mechanism is based on an efficient, reversible chemical process.
Caption: Photostabilization mechanism of UV-571 via ESIPT.
Upon absorbing a UV photon, the molecule is promoted to an excited state. It then undergoes an ultrafast "Excited State Intramolecular Proton Transfer" (ESIPT) to form an unstable keto tautomer.[24] This tautomer rapidly relaxes back to the ground state, dissipating the absorbed energy as harmless heat, ready to absorb another photon. This cycle is incredibly efficient and prevents the UV energy from breaking the chemical bonds within the polymer.[25]
Data Summary: Physical and Thermal Properties
The following table summarizes key properties of a representative high-performance benzotriazole UVA, chemically identified as 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol, which is often marketed under various trade names including those similar to UV-571.
| Property | Value | Source |
| Chemical Name | 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | [5][26] |
| CAS Number | 70321-86-7 | [26][27] |
| Molecular Weight | 447.6 g/mol | [26] |
| Appearance | Powder | [28] |
| Melting Point | 139-143 °C | [5][27] |
| Volatility (TGA, 1% wt. loss) | 264 °C | [28] |
| Recommended Loading Level | 0.15 - 0.60% | [5][29] |
References
- UV-571: A Promising UV Absorber from Top Manufacturer for Safe Applic
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol. ChemicalBook.
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol.
- Technical Support Center: Troubleshooting Yellowing of Polymers Containing Octrizole. Benchchem.
- Light Stabilizers/UV Absorbers - Selection Tips & Formul
- Tinuvin® 571 - UV Absorber for Polymer Protection. SpecialChem.
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol. Echemi.
- BX UV 571, CAS 125304-04-3 Factory. Baoxu Chem.
- How to Minimize Acrylic Resin Yellowing Under UV Exposure.
- Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applic
- UV absorber uv-571 for protecting sensitive dyes and pigments in polymers. BDMAEE.
- Benzotriazole UV Absorber. Tintoll.
- China UV-571 CAS 125304-04-3 With Good Price factory and manufacturers. Unilong.
- UV absorber: uv-571. HANGZHOU SUNNY CHEMICAL CORP LTD.
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol. Sigma-Aldrich.
- “Gorgeous Modification” of Benzotriazole UV absorber——OMNISTAB UV360. Deltachem.
- The Science Behind UV-571: A Deep Dive into Enhanced Polymer Protection. NINGBO INNO PHARMCHEM CO.,LTD.
- Investigating the thermal stability and low volatility of ultraviolet absorber uv-p. BDMAEE.
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | 70321-86-7. ChemicalBook.
- “Gorgeous modification” of Benzotriazole UV absorber. Partners in Chemicals.
- Why Does Polycarbonate Yellow? Causes, Prevention, and Solutions. Sales Plastics.
- Thermogravimetric analysis (TGA) thermograms for the ultraviolet (UV)-cured hybrid films.
- Causes & Prevention of Yellowed Plastics. SpecialChem.
- TGA of UV-DTHM, UV-O and TCT.
- Understanding UV Absorber 416: A Key to Polymer Durability. NINGBO INNO PHARMCHEM CO.,LTD.
- TGA thermograms (a) before irradiation (b) after UV irradiation and DTG...
- Study on Synergistic Application of Antioxidant and Light Stabilizer. Schem.net.
- Thermal Analysis Techniques | Polymers.
- Synergistic UV Protection: Combining HALS and UV Absorbers for Enhanced Durability. NINGBO INNO PHARMCHEM CO., LTD.
- High-Temperature Polymer Processing: The Role of Robust UV Stabilizers. NINGBO INNO PHARMCHEM CO.,LTD.
- Possibilities and limits of synergism with light stabilizers in polyolefins 2. UV absorbers in polyolefins.
- The role of quinoid derivatives in the UV-initiated synergistic interaction mechanism of HALS and phenolic antioxidants.
- Summary API 571 (Damage Mechanism). Scribd.
- Synergistic efficiency of combined HALS–UV absorber polymerizable stabilizers.
- Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradi
- Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV ab.
- EFFECTS OF UV ON POLYCARBONATE GLAZING.
Sources
- 1. innospk.com [innospk.com]
- 2. UV absorber [sunnychemical.com]
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- 4. Benzotriazole UV Absorber Wholesale, benzotriazole UV Technology | Tintoll [uvabsorber.com]
- 5. 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol CAS#: 70321-86-7 [m.chemicalbook.com]
- 6. “Gorgeous Modification” of Benzotriazole UV absorber——OMNISTAB UV360 - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]
- 7. specialchem.com [specialchem.com]
- 8. partinchem.com [partinchem.com]
- 9. newtopchem.com [newtopchem.com]
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- 11. specialchem.com [specialchem.com]
- 12. schem.net [schem.net]
- 13. Polycarbonate Yellowing: Causes, Prevention & Solutions [salesplastics.com]
- 14. How to Minimize Acrylic Resin Yellowing Under UV Exposure [eureka.patsnap.com]
- 15. nbinno.com [nbinno.com]
- 16. specialchem.com [specialchem.com]
- 17. nbinno.com [nbinno.com]
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- 20. researchgate.net [researchgate.net]
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- 25. mdpi.com [mdpi.com]
- 26. 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | C30H29N3O | CID 112412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. echemi.com [echemi.com]
- 28. 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol powder 70321-86-7 [sigmaaldrich.com]
- 29. 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | 70321-86-7 [chemicalbook.com]
Technical Support Center: Overcoming Interference in the Spectroscopic Analysis of Dasatinib (CAS 125304-04-3)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the spectroscopic analysis of Dasatinib. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common interferences encountered during experimentation. As a potent multi-kinase inhibitor, accurate quantification of Dasatinib (CAS 125304-04-3) is critical in both pharmaceutical quality control and clinical pharmacokinetic studies.[1][2] This document provides in-depth troubleshooting guides and FAQs to ensure the integrity and reliability of your analytical data.
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Gold Standard for Bioanalysis
LC-MS/MS is the preferred method for quantifying Dasatinib in complex biological matrices due to its superior sensitivity and selectivity.[3] However, the technique is susceptible to specific types of interference that can compromise results.
Frequently Asked Questions (FAQs)
Q1: What is "matrix effect," and why is it the primary concern when analyzing Dasatinib in plasma?
A1: The matrix effect is the alteration of ionization efficiency for an analyte, like Dasatinib, by co-eluting, undetected components from the biological sample matrix (e.g., plasma, serum).[4] This interference can manifest as:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization of Dasatinib, leading to a decreased signal and artificially low concentration readings.
-
Ion Enhancement: Less common, where matrix components increase the ionization efficiency, resulting in an inflated signal and erroneously high concentration readings.
This phenomenon is a major challenge because it directly impacts the accuracy, precision, and sensitivity of the analytical method.[4][5] Endogenous substances like phospholipids and salts, as well as exogenous compounds from medication or diet, are frequent causes of matrix effects.[4]
Q2: What is the most effective way to compensate for matrix effects during Dasatinib bioanalysis?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) , such as Dasatinib-d8, is considered the gold standard for mitigating matrix effects.[4] Because a SIL-IS is chemically and physically almost identical to Dasatinib, it co-elutes from the chromatography column and experiences nearly identical ionization suppression or enhancement.[4] By calculating the peak area ratio of the analyte to the internal standard, variations introduced during sample preparation and ionization are effectively normalized, leading to highly accurate and precise quantification.[6]
Troubleshooting Guide 1: Poor Sensitivity or Inconsistent Results in LC-MS/MS
Issue: My Dasatinib signal is low, or the results vary widely between different plasma lots.
This is a classic symptom of uncompensated matrix effects or inefficient sample cleanup. The following diagnostic workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low or inconsistent LC-MS/MS signals.
The most direct way to combat matrix effects is to remove the interfering components before analysis. The choice of sample preparation technique is critical.
Table 1: Comparison of Sample Preparation Techniques for Dasatinib Bioanalysis
| Technique | Principle | Pros | Cons | Recommendation |
|---|---|---|---|---|
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate plasma proteins.[7] | Simple, fast, inexpensive. | Yields the "dirtiest" extract; high potential for significant matrix effects.[4] | Suitable for initial screening but not recommended for validated, high-stakes studies. |
| Liquid-Liquid Extraction (LLE) | Dasatinib is selectively extracted into an immiscible organic solvent.[3] | Provides cleaner samples than PPT; reduces interferences.[4] | More labor-intensive than PPT; requires solvent optimization. | A good intermediate choice offering a balance of cleanliness and complexity. |
| Solid-Phase Extraction (SPE) | Dasatinib is retained on a solid sorbent while interferences are washed away.[6] | Produces the cleanest extracts; most effective at minimizing matrix effects.[4] | Most complex and expensive method; requires careful method development. | The recommended method for clinical and regulated bioanalysis to ensure highest data quality. |
To quantitatively assess matrix effects, the matrix factor (MF) should be determined as per regulatory guidelines.
-
Prepare Solution A: A standard solution of Dasatinib and its SIL-IS in a clean reconstitution solvent.
-
Prepare Solution B: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method. Spike the extracted matrix with Dasatinib and SIL-IS at a known concentration (post-extraction spike).
-
Analysis: Inject both sets of solutions into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix [Solution B]) / (Peak Response in Absence of Matrix [Solution A])
-
An MF of 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression, and MF > 1.0 indicates ion enhancement.
-
The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should ideally be ≤15%.[4]
-
Troubleshooting Guide 2: Co-eluting Peaks & Shifting Retention Times
Issue: I see an interfering peak at or near the retention time of Dasatinib, or the retention time is unstable.
Cause & Solution: This issue points to either insufficient chromatographic resolution or interference from metabolites or co-administered drugs.
-
Potential Interferents: Dasatinib is extensively metabolized, primarily by the CYP3A4 enzyme, into several metabolites, including M4 (active), M20, and M24 (hydroxylated).[1][8] These compounds are structurally similar to Dasatinib and may co-elute if the chromatography is not optimized.
-
Chromatographic Optimization:
-
Adjust Mobile Phase: Modify the gradient slope or the organic-to-aqueous ratio to improve separation. Adding a small percentage of formic or acetic acid can improve peak shape.[7]
-
Change Column Chemistry: If a standard C18 column is insufficient, consider a different stationary phase. A Phenyl-Hexyl column, for instance, offers alternative selectivity through pi-pi interactions and may resolve Dasatinib from its metabolites more effectively.[6]
-
Ensure System Equilibration: Inadequate column equilibration between injections can cause retention time shifts. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection.
-
Table 2: Typical Starting LC-MS/MS Parameters for Dasatinib Analysis
| Parameter | Typical Setting | Rationale & Notes |
|---|---|---|
| Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, <3 µm) | C18 provides general hydrophobic retention. Phenyl-Hexyl offers alternative selectivity. |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate buffer | Acidifier promotes positive ionization. Buffer controls pH. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for typical 2.1 mm ID columns. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Dasatinib contains multiple basic nitrogens that are readily protonated.[3] |
| MRM Transition | Precursor Ion: m/z 488.2 [M+H]⁺ | Corresponds to the protonated molecule of Dasatinib.[3][7] |
| MRM Transition | Product Ion: m/z 401.1 or 401.3 | A stable, characteristic fragment ion used for quantification.[3][7] |
Section 2: UV-Visible (UV-Vis) Spectrophotometry - For Pharmaceutical Formulations
UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of Dasatinib in bulk drug and pharmaceutical dosage forms, where the concentration is high and the matrix is less complex than biological fluids.[9]
Frequently Asked Questions (FAQs)
Q3: When is UV-Vis spectrophotometry a suitable technique for Dasatinib analysis?
A3: UV-Vis is best suited for assay and dissolution testing of finished pharmaceutical products (e.g., tablets). It is generally not suitable for bioanalysis (e.g., plasma samples) due to its lack of sensitivity and high susceptibility to interference from endogenous biological molecules. Several studies have validated its use for quality control purposes, demonstrating good accuracy and precision when applied correctly.[10][11]
Troubleshooting Guide 3: Inaccurate Results in Tablet Analysis
Issue: My assay results for Dasatinib tablets are inaccurate or fail recovery tests.
Cause & Solution: Inaccuracy in UV-Vis analysis typically stems from spectral overlap from excipients, improper blanking, or using an incorrect wavelength of maximum absorbance (λmax).
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ajpaonline.com [ajpaonline.com]
Technical Support Center: Dispersion of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol in Latex Formulations
Welcome to the dedicated technical support guide for the effective dispersion of the UV absorber 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol (CAS No. 125304-04-3) in aqueous latex formulations. This resource is designed for researchers and formulation scientists to navigate the challenges associated with incorporating this highly hydrophobic, liquid additive into water-based systems. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your specific applications.
The core challenge stems from the inherent properties of this benzotriazole derivative: it is a low-volatility liquid that is practically insoluble in water, with a reported water solubility of less than 0.01 ppm at 20°C[1]. Direct addition to a latex system will invariably lead to phase separation, agglomeration, and a non-homogeneous final product, compromising its function as a UV stabilizer[2][3].
This guide provides a structured approach, from fundamental questions to in-depth troubleshooting and validated protocols, to ensure you achieve a stable, finely dispersed, and effective formulation.
Frequently Asked Questions (FAQs)
Q1: Why can't I just add this compound directly to my latex batch?
A1: Direct addition is ineffective due to its hydrophobic nature and near-zero water solubility[1]. The UV absorber is an oil-like liquid, and latex is a water-based dispersion. Without proper dispersion techniques, the two immiscible phases will not mix. This results in large droplets of the UV absorber that will quickly coalesce and phase-separate, leading to a non-uniform product with poor UV protection, potential defects in film formation, and processing issues.
Q2: What is the fundamental principle for dispersing this UV absorber in latex?
A2: The principle is to create a stable oil-in-water emulsion of the UV absorber before or during its addition to the main latex batch. This is achieved by using a combination of chemical aids (surfactants/dispersing agents) and mechanical energy (high-shear mixing or ultrasonication). The surfactant molecules encapsulate the fine droplets of the UV absorber, preventing them from coalescing, while the mechanical energy provides the force needed to break the bulk liquid into these fine droplets[4][5].
Q3: What is a "pre-dispersion" and is it always necessary?
A3: A pre-dispersion is a concentrated, stable mixture of the UV absorber, water, and dispersing agents. Creating a pre-dispersion is the most reliable method for incorporating this additive. It allows you to break down the UV absorber into a fine, stable particle size in a controlled manner before introducing it to the shear-sensitive latex system[6]. While in-situ dispersion is sometimes possible, a pre-dispersion ensures better homogeneity, stability, and batch-to-batch consistency.
Q4: How does a surfactant work in this system?
A4: Surfactants, or surface-active agents, are molecules with a dual nature: a hydrophobic (water-fearing) tail and a hydrophilic (water-loving) head[7]. The hydrophobic tails are attracted to the oily UV absorber droplets, while the hydrophilic heads remain oriented towards the water phase. This forms a stable layer around each droplet, creating a barrier that prevents them from merging (coalescing) and keeps them suspended in the water[4][8].
Troubleshooting Guide: Common Dispersion Issues
This section addresses specific problems you may encounter during your experiments.
| Problem ID | Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| D-01 | Immediate phase separation or oil slicks appear after mixing. | 1. Insufficient mechanical shear.2. Incorrect type or amount of surfactant.3. No surfactant used. | 1. Increase mixing speed/time or switch to a high-shear rotor-stator mixer or probe sonicator[9][10].2. Select a surfactant with an appropriate Hydrophile-Lipophile Balance (HLB) for oil-in-water emulsions. Perform a surfactant screen. Increase surfactant concentration incrementally.3. A dispersing agent is mandatory for this hydrophobic liquid[4]. |
| D-02 | The pre-dispersion looks milky at first but separates or "creams" within hours. | 1. Droplet size is too large.2. Insufficient surfactant to cover the oil-water interface.3. Incompatibility between the surfactant and the UV absorber. | 1. Increase the energy of dispersion (higher shear, longer sonication time) to reduce droplet size[5]. Aim for a particle size below 1 micron.2. Increase the surfactant-to-UV absorber ratio.3. Experiment with different types of surfactants (e.g., non-ionic vs. anionic)[11]. |
| D-03 | The latex coagulates or becomes gritty after adding the UV absorber pre-dispersion. | 1. The pre-dispersion is colloidally unstable and is "shocking" the latex system.2. The surfactant in the pre-dispersion is incompatible with the surfactants used to stabilize the latex particles.3. The latex itself is shear-sensitive and the mixing process is too aggressive[6]. | 1. Ensure the pre-dispersion is stable on its own for at least 24 hours before use.2. Use a non-ionic surfactant in your pre-dispersion, as they are generally more compatible with a wider range of latex systems.3. Add the pre-dispersion slowly to the latex under gentle agitation, not high shear. |
| D-04 | Final film has defects (haze, poor clarity, surface imperfections). | 1. Poor dispersion of the UV absorber, with particles large enough to scatter light.2. Agglomeration of UV absorber particles during film drying and coalescence. | 1. Re-optimize the dispersion protocol to achieve a smaller, more uniform particle size distribution. Use particle size analysis to verify.2. Ensure the pre-dispersion is stable and that there are no incompatibilities causing the particles to regroup as the water evaporates. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Pre-Dispersion using High-Shear Mixing
This protocol details the creation of a concentrated, stable pre-dispersion of the UV absorber.
Objective: To create a ~40% active oil-in-water emulsion of this compound.
Materials & Equipment:
-
This compound (UV Absorber)
-
Deionized Water
-
Non-ionic surfactant (e.g., Polyoxyethylene alkyl ether type)
-
High-Shear Rotor-Stator Mixer (e.g., Silverson, IKA)
-
Beaker and calibrated scale
Procedure:
-
Prepare the Aqueous Phase: In a beaker, add 55g of deionized water and 5g of the non-ionic surfactant.
-
Initial Mixing: Place the beaker under the high-shear mixer and begin mixing at a low speed (e.g., 1000-2000 RPM) until the surfactant is fully dissolved.
-
Add UV Absorber: Slowly add 40g of the UV absorber to the aqueous phase while maintaining low-speed mixing.
-
High-Shear Dispersion: Once all the UV absorber is added, increase the mixer speed significantly (e.g., 8,000-12,000 RPM). The mixture will turn from cloudy to a more uniform, milky white emulsion.
-
Mixing Time: Continue high-shear mixing for 15-20 minutes. Monitor the temperature; if it exceeds 50°C, use a cooling bath to prevent potential degradation or changes in surfactant performance[12].
-
Homogenization Check: After mixing, visually inspect the emulsion. There should be no visible oil droplets or surface slick. A stable emulsion will remain uniform.
-
Final Step: Let the pre-dispersion cool to room temperature before adding it to the main latex batch. Add the pre-dispersion slowly into the latex under gentle agitation.
Protocol 2: Preparation of a Pre-Dispersion using Ultrasonication
This method is excellent for lab-scale batches and can achieve very fine particle sizes.
Objective: To create a ~20% active nanoemulsion of the UV absorber.
Materials & Equipment:
-
This compound (UV Absorber)
-
Deionized Water
-
Anionic surfactant (e.g., Sodium Dodecyl Sulfate - SDS)
-
Probe Sonicator (Ultrasonic Homogenizer)
-
Glass vial or small beaker, ice bath
Procedure:
-
Prepare Solution: In a glass vial, combine 78g of deionized water, 2g of SDS, and 20g of the UV absorber.
-
Pre-mix: Vigorously shake or vortex the vial for 1 minute to create a coarse emulsion.
-
Ultrasonication Setup: Place the vial in an ice bath to dissipate the heat generated during sonication. Insert the probe of the sonicator into the liquid, ensuring the tip is submerged but not touching the bottom or sides of the vial.
-
Apply Ultrasound: Process the mixture using the probe sonicator. Use a pulsed mode (e.g., 10 seconds ON, 10 seconds OFF) at a high amplitude (e.g., 70-80%) for a total processing time of 10-15 minutes. The high-intensity acoustic cavitation will break down the oil droplets[10][13].
-
Visual Check: The resulting nanoemulsion may appear slightly translucent or milky white and should be highly stable with no signs of separation.
-
Addition to Latex: Add the prepared nanoemulsion dropwise into the main latex batch under gentle stirring.
Visualization of Key Processes
Mechanism of Surfactant Stabilization
The diagram below illustrates how surfactant molecules arrange themselves at the oil-water interface to create a stable emulsion, preventing the hydrophobic UV absorber droplets from coalescing in the aqueous phase of the latex.
Caption: Surfactant action on a UV absorber droplet.
General Experimental Workflow
This flowchart outlines the critical steps and decision points for successfully incorporating the UV absorber into a latex formulation.
Caption: Decision workflow for dispersion optimization.
Quality Control & Characterization
Verifying the quality of your dispersion is critical. A visually homogenous sample is a good start, but quantitative data is necessary for reproducible, high-quality results.
Particle Size Analysis via Dynamic Light Scattering (DLS)
DLS is a powerful technique for measuring the size distribution of sub-micron particles in a liquid. For a UV absorber dispersion, the goal is to achieve the smallest and most uniform (monodisperse) particle size possible.
-
Sample Preparation: Dilute your pre-dispersion significantly with deionized water (e.g., 1000-fold dilution) to avoid multiple scattering effects[14]. The solution should be almost transparent.
-
Measurement: Analyze the sample using a DLS instrument.
-
Interpretation of Results:
-
Z-Average Diameter: This is the intensity-weighted mean hydrodynamic size. A smaller Z-average (ideally < 200 nm) indicates a finer dispersion.
-
Polydispersity Index (PDI): This value indicates the breadth of the size distribution. A PDI value below 0.2 indicates a narrow, monodisperse size distribution, which is highly desirable for stability[14]. A high PDI (>0.5) suggests a broad distribution or the presence of agglomerates.
-
Stability Testing
-
Accelerated Stability (Centrifugation): Centrifuge a sample of the pre-dispersion or final latex formulation at a moderate speed (e.g., 3000 RPM for 30 minutes). After centrifugation, check for any signs of phase separation, sediment (pellet), or a creamy layer at the top. A stable dispersion will show no change.
-
Shelf-Life Stability (Aging): Store a sample of the final formulation at elevated temperatures (e.g., 40-50°C) for several weeks. Periodically inspect for changes in viscosity, phase separation, or particle size. This can help predict long-term stability at room temperature.
Performance Validation (UV-Vis Spectroscopy)
To confirm the UV absorber is effective in the final dried film, you can use UV-Vis spectroscopy.
-
Procedure: Cast a film of the latex formulation onto a UV-transparent substrate (like quartz). Once dried, measure the transmittance of light through the film using a spectrophotometer, scanning across the UV and visible ranges (e.g., 200-800 nm)[15].
-
Analysis: A successful formulation will show very low transmittance in the UVA and UVB regions (approx. 280-400 nm) while maintaining high transmittance in the visible region, confirming the UV absorber is present and functional without causing discoloration[16].
References
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MXD Process. (2023, December 7). The Basics of High-Shear Mixing: A Complete Guide. Retrieved from MXD Process. [Link]
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AZoM. (2022, January 20). Particle Size and Zeta Potential Analysis of Copolymer Latex. Retrieved from AZoM.com. [Link]
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E.W. Process. (n.d.). Latex. Retrieved from E.W. Process. [Link]
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Hielscher Ultrasonics. (n.d.). Sonochemical Synthesis of Latex. Retrieved from Hielscher.com. [Link]
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ResearchGate. (n.d.). Average particle size of latex formulation A. Retrieved from ResearchGate. [Link]
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Qsonica. (n.d.). Nanoparticle Dispersion. Retrieved from Qsonica.com. [Link]
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Chemsrc. (n.d.). CAS#:125304-04-3 | this compound. Retrieved from Chemsrc.com. [Link]
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Sanyo Chemical Solutions. (n.d.). Surfactant Basics 4 (Dispersants). Retrieved from Sanyo Chemical Solutions. [Link]
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ResearchGate. (n.d.). The Role of Surfactants in Dispersion of Carbon Nanotubes. Retrieved from ResearchGate. [Link]
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Qsonica. (n.d.). Nanoparticle Dispersion. Retrieved from Sonicator.com. [Link]
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Qsonica. (n.d.). Ultrasonic Nanoparticle Dispersion Protocols. Retrieved from Sonicator.com. [Link]
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Ginhong. (n.d.). Using High Shear Mixers for Emulsification Solutions. Retrieved from Ginhong.com. [Link]
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Cedarstone Industry. (2023, October 13). Optimizing Formulations: Tips for Effective High Shear Mixing. Retrieved from Cedarstone Industry. [Link]
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NIH. (n.d.). Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study. Retrieved from NIH.gov. [Link]
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HunterLab. (n.d.). Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging. Retrieved from HunterLab.com. [Link]
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ResearchGate. (n.d.). SPE methods reported for polar benzotriazoles in aqueous environmental.... Retrieved from ResearchGate. [Link]
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ROSS Mixers. (n.d.). The Art of High Shear Mixing. Retrieved from ROSS Mixers. [Link]
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ResearchGate. (n.d.). Reversible Destabilization of UV-Responsive Polymer Particles (Latex) using a Photoresponsive Surfactant. Retrieved from ResearchGate. [Link]
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Chitec. (n.d.). The Science of Stability: How UV Absorbers Extend Material Performance. Retrieved from Chitec.com. [Link]
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Rachanarubber. (n.d.). The Selection and Use of Waterbased Dispersions in Latex. Retrieved from Rachanarubber. [Link]
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TRCC. (n.d.). Comprehensive latex additives. Retrieved from TRCC. [Link]
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Chemsavers, Inc. (n.d.). This compound, >99% (GC), Certified, 100ml. Retrieved from Chemsavers.com. [Link]
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The Good Scents Company. (n.d.). benzotriazolyl dodecyl p-cresol, 125304-04-3. Retrieved from The Good Scents Company. [Link]
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PubChem. (n.d.). 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol. Retrieved from PubChem. [Link]
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ResearchGate. (2010, January 19). Self-Assembly Behavior of Benzotriazole in Water. Retrieved from ResearchGate. [Link]
-
NIH. (2023, August 22). Preparation and Dispersion Performance of Hydrophobic Fumed Silica Aqueous Dispersion. Retrieved from NIH.gov. [Link]
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NIH. (n.d.). 2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol. Retrieved from NIH.gov. [Link]
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BMC. (2024, January 31). Degradation of Benzotriazole from aqueous solutions: A synergistic effect of nano- Fe2O3@Alg-TiO2 on. Retrieved from BMC. [Link]
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Validation & Comparative
A Comparative Efficacy Guide to Benzotriazole UV Absorbers: A Focus on 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
The integrity and functional lifespan of polymeric materials, coatings, and other formulations are perpetually challenged by environmental factors, chief among them being ultraviolet (UV) radiation. This electromagnetic radiation initiates photodegradative processes that can irrevocably alter the chemical and physical properties of materials, leading to discoloration, embrittlement, and loss of mechanical strength[1]. To mitigate these effects, UV stabilizers are incorporated into material formulations. This guide provides a detailed technical comparison of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol, a prominent benzotriazole UV absorber, with other classes of UV absorbers, supported by established experimental methodologies.
The Mechanism of UV Protection: A Molecular Shield
UV absorbers are a class of stabilizers that function by competitively absorbing damaging UV radiation and dissipating the energy through a harmless photophysical process, typically as thermal energy.[1][2] This prevents the high-energy photons from breaking chemical bonds within the polymer matrix. The most prevalent classes of organic UV absorbers include benzotriazoles, benzophenones, and triazines.[3][4][5] Their efficacy is determined by factors such as their UV absorption spectrum, photostability, thermal stability, and compatibility with the host material.[2]
Profile of a High-Performance Benzotriazole: this compound (UV Absorber 571)
This compound, often referred to by its CAS number 125304-04-3 or trade names such as Tinuvin® 571 and PowerSorb™ 571, is a liquid hydroxyphenyl-benzotriazole UV absorber.[6][7][8][9] Its molecular structure is key to its function and physical properties.
-
Chemical Structure: The molecule features a benzotriazole ring system bonded to a substituted phenol. The long dodecyl chain enhances its solubility and compatibility in a wide range of polymer systems and reduces volatility.[6][10]
Caption: Chemical Structure of this compound.
-
Mechanism of Action: Like other benzotriazoles, its protective action involves an excited-state intramolecular proton transfer (ESIPT).[11] Upon absorbing a UV photon, a proton is transferred from the hydroxyl group to a nitrogen atom on the triazole ring.[3][12] This creates an unstable, high-energy keto-enol tautomer. The molecule then rapidly reverts to its original phenolic form, dissipating the absorbed energy as harmless, low-level heat.[12][13] This rapid, non-destructive cycle allows a single molecule to dissipate the energy of thousands of photons, providing long-term protection.
Caption: The photostabilization cycle of benzotriazole UV absorbers.
-
Key Attributes:
-
Physical Form: As a liquid, it is easy to handle and incorporate into various systems, including thermoplastic polyurethanes (PUR), coatings, PVC, and adhesives.[6][7]
-
Volatility: It possesses low volatility, making it suitable for processing at elevated temperatures without significant loss.[6][10]
-
Compatibility: The dodecyl group imparts excellent solubility in many solvents, monomers, and polymer matrices, which minimizes issues like blooming or exudation.[6][7]
-
UV Absorption: It offers strong absorption in the 300-400 nm range of the UV spectrum.[14]
-
Comparative Efficacy with Other UV Absorber Classes
The selection of a UV absorber is dictated by the specific polymer, processing conditions, and end-use application.[2][15]
Benzophenones are another widely used class of UV absorbers that also operate via keto-enol tautomerism.[1][4][12] They offer broad-spectrum UV protection. However, certain derivatives can contribute to a slight yellowing of the final product, and their compatibility can be more limited compared to the long-chain alkylated benzotriazoles like UV-571.[16]
Triazines are a class of high-performance UV absorbers known for their exceptional photostability and effectiveness, particularly in demanding applications. They often come at a higher cost, making benzotriazoles and benzophenones more cost-effective choices for many applications.[4]
It is crucial to distinguish UV absorbers from Hindered Amine Light Stabilizers (HALS). HALS do not function by absorbing UV light. Instead, they are radical scavengers.[1] They trap free radicals that form during photodegradation, thereby inhibiting the degradation cycle. For comprehensive, long-term protection, UV absorbers and HALS are often used in synergistic combinations.[1][15] The UV absorber acts as the "shield," while the HALS "cleans up" any radicals that may still form.
The following table provides a qualitative and quantitative comparison of different UV stabilizer classes.
| Property | This compound (UV-571) | Typical Benzophenones (e.g., UV-9) | Typical HALS (e.g., Tinuvin 770) |
| Primary Mechanism | UV Absorption via Keto-Enol Tautomerism[13] | UV Absorption via Keto-Enol Tautomerism[1][12] | Free Radical Scavenging[1] |
| UV Absorption Range | Strong absorption in the 300-400 nm range[16][14] | Broad absorption across UVA and UVB (280-400 nm)[5] | Does not absorb UV light |
| Physical Form | Liquid[6] | Typically solid powders | Typically solid powders or granules |
| Volatility | Low[6][10] | Varies, can be higher than alkylated benzotriazoles | Low to very low (polymeric types) |
| Compatibility | Excellent in many polymers due to dodecyl chain[6] | Good, but can be limited in some polyolefins | Generally good, polymeric HALS have excellent compatibility |
| Color Contribution | Minimal to none[17] | Can impart a slight yellow tint in some applications[16] | None |
| Synergy | Highly effective when combined with HALS[13][15] | Effective when combined with HALS | Synergistic with UV Absorbers |
| Typical Applications | Coatings, Adhesives, PVC, Polyurethanes, PMMA[6][7] | PVC, Polycarbonate, Polystyrene, Sunscreens[5] | Polyolefins (PE, PP), outdoor applications[1] |
Experimental Protocols for Efficacy Evaluation
Empirical testing remains essential for validating the performance of UV absorbers in specific formulations.[18] Two fundamental experimental workflows are detailed below.
This protocol simulates the damaging effects of long-term outdoor exposure using a laboratory-controlled environment. The ASTM G155 standard is a widely recognized procedure for this purpose.[19][20]
Objective: To evaluate the change in material properties (e.g., color, gloss, mechanical strength) after exposure to simulated sunlight, heat, and moisture.
Methodology (Based on ASTM G155): [20][21][22]
-
Sample Preparation: Prepare polymer plaques or coated panels with and without the UV absorber(s) at specified concentrations (e.g., 0.5% by weight). Ensure homogenous dispersion.
-
Apparatus: Utilize a xenon arc weathering chamber, which provides the closest spectral match to natural sunlight.[19][23]
-
Exposure Conditions:
-
Light Source: Filtered Xenon Arc Lamp (e.g., using borosilicate filters to simulate daylight through window glass).[19]
-
Irradiance: Set to a controlled level (e.g., 0.55 W/m² at 340 nm).
-
Cycle: Program a repeating cycle of light and moisture. A common cycle includes:
-
102 minutes of light only at a Black Panel Temperature of 63°C.
-
18 minutes of light plus water spray.
-
-
Duration: Expose samples for a predetermined duration (e.g., 500, 1000, or 2000 hours).
-
-
Evaluation:
-
Periodically remove samples and measure changes in key properties.
-
Colorimetry: Use a spectrophotometer to quantify color change (ΔE*).
-
Gloss Measurement: Use a gloss meter to measure changes in surface gloss at a specific angle (e.g., 60°).
-
Mechanical Testing: Perform tensile tests to assess changes in elongation at break and tensile strength.[1]
-
Caption: Experimental workflow for evaluating UV absorber efficacy via accelerated weathering.
This protocol directly measures the UV-blocking capability of a material.[24][25][26]
Objective: To quantify the percentage of UV radiation transmitted through a polymer film or solution containing a UV absorber.
Methodology:
-
Sample Preparation:
-
Create thin films of the polymer with and without the UV absorber at a precise, known thickness.
-
Alternatively, dissolve the UV absorber in a UV-transparent solvent (e.g., cyclohexane) at a known concentration.
-
-
Apparatus: Use a dual-beam UV-Vis spectrophotometer.[24]
-
Measurement:
-
Place a reference sample (pure polymer film or pure solvent) in the reference beam path.
-
Place the test sample in the sample beam path.
-
Scan the samples across the UV range (e.g., 250 nm to 450 nm).
-
-
Data Analysis:
-
The instrument will generate an absorbance or transmittance spectrum.
-
Calculate the percentage of UV light blocked at critical wavelengths (e.g., 320 nm for UVB, 380 nm for UVA).
-
Compare the spectra of the stabilized samples to the control to determine the added protection provided by the UV absorber.[24]
-
Caption: Experimental workflow for quantifying UV absorption performance.
Conclusion
This compound is a highly effective and versatile liquid benzotriazole UV absorber. Its low volatility, excellent compatibility, and strong UV absorption make it a superior choice for a wide array of applications, from industrial coatings to thermoplastic polyurethanes. While other classes of UV absorbers like benzophenones offer broad protection, UV-571's unique combination of physical and chemical properties provides a distinct advantage in processability and long-term performance. For the most demanding applications requiring ultimate durability, a synergistic combination of a benzotriazole UV absorber like UV-571 with a HALS radical scavenger represents the state-of-the-art in polymer photostabilization. The selection of the optimal stabilization package must always be validated through rigorous experimental testing tailored to the specific material and its intended service environment.
References
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Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging - HunterLab. (2024, November 7). HunterLab. [Link]
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Omnistab Benzotriazole UV absorbers - Partners in Chemicals. (2021, October 21). Partners in Chemicals. [Link]
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How do UV absorbers work ? - Raytop Chemical. (2022, July 12). Raytop Chemical. [Link]
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Accelerated Weathering Testing for Plastics and Polymers - Intertek. (n.d.). Intertek. [Link]
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ASTM G155 - Q-Lab. (n.d.). Q-Lab. [Link]
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Benzotriazole UV Absorber - Tintoll. (n.d.). Tintoll. [Link]
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uv absorber uv-571 for protecting sensitive dyes and pigments in polymers - BDMAEE. (2025, June 20). BDMAEE. [Link]
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ASTM G155 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES). (n.d.). ICC-ES. [Link]
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Absorption mechanism of different types of UV absorbers - ResearchGate. (n.d.). ResearchGate. [Link]
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Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water - ResearchGate. (n.d.). ResearchGate. [Link]
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ASTM G154 vs ASTM G155: Which Weathering Test Standard is Right for You? (2025, June 24). Q-Lab. [Link]
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the impact of uv absorber uv-571 on coating transparency and color neutrality. (2025, June 20). BDMAEE. [Link]
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ASTM G155 Testing - Sun-Accelerated Aging of Materials - Micom Laboratories. (n.d.). Micom Laboratories. [Link]
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Plastics with UV absorbers, a “Protective umbrella” - Partners in Chemicals. (2021, August 4). Partners in Chemicals. [Link]
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Why UV Absorbers Are Key for Durable Polymers and Coatings - Sarex. (2025, December 12). Sarex. [Link]
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Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
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Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - NIH. (2021, December 22). National Center for Biotechnology Information. [Link]
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2-(2h-benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol CAS No. 125304-04-3 | Tintoll. (n.d.). Tintoll. [Link]
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Types of UV Absorbers: Benzotriazoles, Benzophenones, and Triazines in Material Protection - T&C Chem International Marketing, Sales and Distribution Company. (n.d.). T&C Chem. [Link]
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Analysis of UV absorbers and stabilizers in polypropylene by liquid chromatography/atmospheric pressure chemical ionization-mass spectrometry - ResearchGate. (2025, August 5). ResearchGate. [Link]
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UV-571 - UV Absorber - CAS 125304-04-3 - MPI Chemie. (n.d.). MPI Chemie. [Link]
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UV Absorber 571 - Hunan Chemical BV. (n.d.). Hunan Chemical BV. [Link]
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Introduction: Unveiling the Systemic Journey of UV Stabilizers
An In-Depth Comparative Guide to the Toxicokinetics of Phenolic Benzotriazoles in Male Rats
Phenolic benzotriazoles are a critical class of ultraviolet (UV) light absorbers, indispensable in the formulation of polymers, plastics, coatings, and personal care products to prevent photodegradation.[1][2] Their widespread use in both industrial and consumer applications leads to potential human exposure through oral, dermal, or inhalation routes.[3][4] Consequently, a thorough understanding of their toxicokinetic (TK) profiles—how they are absorbed, distributed, metabolized, and excreted (ADME)—is paramount for accurate human health risk assessment.
This guide, designed for researchers, toxicologists, and drug development professionals, provides a comprehensive comparative analysis of the toxicokinetics of nine distinct phenolic benzotriazoles in male rats. Moving beyond a simple data summary, we will delve into the causality behind the experimental design, synthesize key TK parameters, and present detailed protocols to ensure scientific integrity and reproducibility. The analysis is primarily based on a pivotal class-comparative study that systematically investigated unsubstituted, monosubstituted, disubstituted, and trisubstituted analogues, offering unparalleled insight into structure-toxicokinetic relationships.[1][3][5]
Pillar 1: The 'Why' Behind the 'How'—Causality in Experimental Design
A robust toxicokinetics study is built on a foundation of deliberate, scientifically-grounded choices. The experimental design employed in the foundational studies of phenolic benzotriazoles reflects a deep understanding of toxicology and pharmacology.
-
The Animal Model: Why Male Rats? The decision to use male rats was not arbitrary. Previous toxicological studies on phenolic benzotriazoles, such as those involving 2-(2′-hydroxy-3′,5′-di-tert-butylphenyl)benzotriazole (HDBB), consistently indicated that male rats are more sensitive to the toxic effects of these compounds compared to females.[3] This heightened sensitivity, which may be linked to toxicodynamic rather than toxicokinetic differences, makes the male rat the more conservative and appropriate model for hazard identification and risk assessment. The studies utilized male rats approximately 10 weeks old at the time of dosing.[1][3]
-
Dosing Strategy: Uncoupling Absorption from Elimination To construct a complete toxicokinetic profile, it is essential to distinguish between the rate and extent of absorption and the processes of distribution and elimination. To achieve this, a dual-dosing strategy was implemented:
-
Intravenous (IV) Administration: A single low dose (2.25 mg/kg) was administered directly into the systemic circulation.[1][3][5] This route bypasses absorption, allowing for the direct measurement of key distribution and elimination parameters, such as the volume of distribution, clearance, and elimination half-life. These data serve as the benchmark for 100% bioavailability.
-
Oral Gavage Administration: Single doses at two levels (30 and 300 mg/kg) were administered to assess oral absorption and bioavailability.[1][3][5] The use of two dose levels is critical for investigating dose-linearity; that is, whether the absorption and elimination processes are proportional to the dose administered.
-
-
Compound Selection: Probing Structure-Activity Relationships The study design included a thoughtful selection of nine compounds representing a spectrum of chemical structures: unsubstituted, monosubstituted, disubstituted, and trisubstituted phenolic benzotriazoles.[1][3] This comparative approach is fundamental to understanding how the addition and nature of substituent groups on the parent molecule influence its ADME properties.
Pillar 2: Comparative Toxicokinetic Profiles—A Data-Driven Analysis
The following sections compare the key toxicokinetic parameters across the phenolic benzotriazole class, highlighting the profound impact of chemical structure on systemic fate.
Absorption: A Limited Gateway to Systemic Exposure
A key finding across the class is the generally low and dose-dependent oral absorption.[3][5][6]
-
Oral Bioavailability: Following a 30 mg/kg oral gavage dose, the unsubstituted parent compound (P-BZT) exhibited the lowest estimated oral bioavailability at approximately 6%.[1][3][5] In contrast, the substituted compounds showed slightly higher, though still limited, bioavailability, ranging from 12.8% to 23%.[1][3][5]
-
Dose-Dependency: The studies revealed that bioavailability decreased at the higher dose (300 mg/kg), suggesting that the absorption process may be saturable or limited by the compounds' low aqueous solubility.[3][4][5] This dose-dependent decrease in absorption is a critical factor for high-dose toxicity studies.
Table 1: Estimated Oral Bioavailability of Phenolic Benzotriazoles in Male Rats (30 mg/kg Dose)
| Compound Class | Estimated Oral Bioavailability (%) |
|---|---|
| Unsubstituted | ~6%[1][3][5] |
| Substituted | 12.8% – 23.0%[1][3][5] |
Distribution: The Influence of Substitution on Systemic Exposure
Systemic exposure, quantified by the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), is directly influenced by the degree of substitution.
-
Intravenous Administration: After a 2.25 mg/kg IV dose, a general trend emerged where Cmax and AUC increased with the degree of substitution on the phenolic ring.[3][5][6] This suggests that substitution may decrease the volume of distribution or reduce clearance rates.
-
Oral Administration: Following oral gavage, the Cmax and AUC of the unsubstituted compound were significantly lower than those of the substituted compounds.[1][5][6] For most compounds, a 10-fold increase in dose (from 30 to 300 mg/kg) resulted in a disproportionately smaller increase in Cmax and AUC (≤7-fold), further supporting the observation of dose-limited absorption.[3][5][6] A notable exception was the AUC for the unsubstituted compound, which increased 30-fold, indicating more linear kinetics in its absorption or clearance at these doses.[3][5]
Table 2: Summary of Systemic Exposure Following Oral Gavage in Male Rats
| Parameter | Unsubstituted Compound | Substituted Compounds |
|---|---|---|
| Cmax | Lower compared to substituted compounds[3][5][6] | Generally higher than unsubstituted |
| AUC | Lower compared to substituted compounds[3][5][6] | Generally higher than unsubstituted |
| Dose Proportionality | AUC increased ~30-fold with 10-fold dose increase[3][5] | Cmax & AUC increased ≤7-fold with 10-fold dose increase[3][5] |
Metabolism: A Tale of Two Pathways
Metabolism plays a crucial role in the detoxification and elimination of phenolic benzotriazoles, with evidence suggesting that substituted compounds may be less readily metabolized than the unsubstituted parent.[1][3][5]
-
Hydrolysis of Esters: For ester-containing compounds like tBuPrMeEst-BZT, hydrolysis to the corresponding carboxylic acid is a major metabolic pathway.[1][3] Studies have shown this metabolism occurs in rat serum, liver, and small intestine homogenates and that the resulting acid is the primary metabolite found in systemic circulation.[1][3]
-
Conjugation and Hydroxylation: While not fully elucidated for all compounds in this series, Phase II conjugation (e.g., glucuronidation or sulfation) of the phenolic hydroxyl group is an anticipated major pathway for detoxification and excretion.[7][8] Minor Phase I metabolism, such as hydroxylation on the alkyl side chains, may also occur.[9][10] The bulky substituent groups on many of these molecules may sterically hinder access by metabolic enzymes, potentially explaining the lower metabolism of substituted compounds.[7]
Caption: Generalized metabolic pathways for phenolic benzotriazoles.
Excretion: Long and Variable Elimination
The elimination of phenolic benzotriazoles from the body is a complex process characterized by long and highly variable half-lives.
-
Plasma Elimination Half-Life: Following IV administration, there was no clear correlation between the degree of substitution and the plasma elimination half-life, which ranged widely from 15.4 to 84.8 hours.[1][3][5] After oral administration, the range was even broader, from 1.57 to 192 hours.[1][3][5] Such long half-lives can be indicative of a potential for bioaccumulation with repeated exposure.
-
Plasma Decline Profile: The plasma concentration-time profiles showed an apparent triphasic decline after IV administration and a biphasic decline after oral gavage, suggesting complex distribution and elimination kinetics.[3][4]
Table 3: Range of Plasma Elimination Half-Lives (t½) in Male Rats
| Administration Route | Compound Class | Range of t½ (hours) |
|---|---|---|
| Intravenous (2.25 mg/kg) | Unsubstituted (P-BZT) | 22.4[11] |
| Monosubstituted | 15.4 – 84.8[3][11] | |
| Disubstituted | 19.2 – 25.1[11] | |
| Trisubstituted | 17.3 – 31.7[3] |
| Oral Gavage (30 & 300 mg/kg) | All Compounds | 1.57 – 192[1][3][5] |
Pillar 3: Trustworthiness Through Self-Validating Protocols
The credibility of toxicokinetic data hinges on the meticulous execution of validated experimental protocols. Below is a detailed methodology synthesized from the reference studies, providing a self-validating framework for future research.
Step-by-Step Experimental Protocol
-
Animal Model and Acclimation:
-
Species: Male Sprague-Dawley rats (approx. 8-10 weeks old).[3][12]
-
Acclimation: Animals are acclimated for at least one week prior to the study in controlled conditions (21 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle).[12] For IV studies, rats are surgically fitted with jugular vein catheters.
-
-
Dose Formulation and Administration:
-
Vehicle: Corn oil is typically used as a vehicle for oral gavage administration.
-
IV Formulation: A suitable vehicle for intravenous administration is prepared.
-
Verification: The concentration and stability of the phenolic benzotriazole in the dosing formulation are confirmed analytically prior to the study.[3]
-
Administration:
-
-
Blood Sample Collection:
-
Methodology: Place individual animals in an automated blood sampling system (e.g., Culex®) to minimize stress and allow for serial sampling from a single animal.[1]
-
Timepoints: Collect serial blood samples (approx. 0.25 mL) into tubes containing an anticoagulant (e.g., K2EDTA) at predefined time points (e.g., 0.033, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).[3]
-
Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -70°C until analysis.
-
-
Bioanalytical Sample Analysis (LC-MS/MS):
-
Objective: Develop and validate a method to quantify both the free (parent compound) and total (parent + conjugated metabolites) concentrations of the analyte in plasma.[11][13]
-
Sample Preparation:
-
Free Analyte: Use protein precipitation or liquid-liquid extraction to isolate the parent compound from the plasma matrix.
-
Total Analyte: Incubate plasma with an enzyme mixture (e.g., β-glucuronidase/sulfatase) to hydrolyze conjugated metabolites back to the parent form before extraction.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples into a liquid chromatography-tandem mass spectrometry system.
-
Use an appropriate internal standard to correct for extraction efficiency and matrix effects.[3]
-
Develop a calibration curve with a linear range covering the expected sample concentrations (e.g., 1-500 ng/mL).[10][13]
-
-
-
Toxicokinetic Data Analysis:
-
Software: Use validated software (e.g., Phoenix® WinNonlin®) to perform non-compartmental or compartmental analysis of the plasma concentration-time data.
-
Parameters: Calculate key TK parameters including Cmax, Tmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), and terminal elimination half-life (t½).[3]
-
Bioavailability (F%): Calculate absolute oral bioavailability using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Caption: Experimental workflow for a comparative toxicokinetics study.
Conclusion and Forward Outlook
The toxicokinetic profiles of phenolic benzotriazoles in male rats are characterized by several key features:
-
Low Oral Bioavailability: Absorption is generally poor (~6-23%) and decreases with increasing doses.[1][3][5]
-
Substitution Increases Exposure: Systemic exposure (AUC) tends to increase with the degree of chemical substitution on the phenolic ring.[3][5][6]
-
Metabolism is Structure-Dependent: Substituted compounds appear to be less readily metabolized, which may contribute to their higher systemic exposure.[1][3][5]
-
Prolonged Elimination: Elimination half-lives are long and highly variable (ranging up to 192 hours), suggesting a potential for accumulation upon repeated exposure.[1][3][5]
This comprehensive, data-driven comparison underscores the critical importance of considering the specific chemical structure when evaluating the risk profile of a phenolic benzotriazole. The methodologies and insights presented here provide a robust framework for researchers and toxicologists to design future studies, interpret data with confidence, and make informed decisions in the development and regulation of materials containing these vital UV-absorbing compounds.
References
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Waidyanatha, S., Mutlu, E., Gibbs, S., Pierfelice, J., Smith, J. P., Burback, B., & Blystone, C. T. (2021). Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. Xenobiotica, 51(7), 831–841. [Link]
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Taylor & Francis Online. (2021). Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. [Link]
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PubMed. (2021). Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. [Link]
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Chemical Effects in Biological Systems. Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. [Link]
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National Toxicology Program. (2011). NTP Research Concept: Phenolic Benzotriazoles. [Link]
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ResearchGate. (2021). Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats | Request PDF. [Link]
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Hirata-Koizumi, M., et al. (2009). Gender-related difference in the toxicity of 2-(2'-hydroxy-3',5'-di-tert-butylphenyl)benzotriazole in rats. Drug and Chemical Toxicology, 32(3), 204-212. (Note: This specific article was cited within search result[14] but a direct link was not provided).
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ResearchGate. (2025). Repeated-Dose and Reproductive Toxicity of the Ultraviolet Absorber 2-(3′,5′-Di- tert -butyl-2′-hydroxyphenyl)-5-chlorobenzotriazole in Rats | Request PDF. [Link]
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Organisation for Economic Co-operation and Development. (2017). Unclassified ENV/JM/MONO(2017)23. [Link]
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ResearchGate. (2021). Structures of the four assessed phenolic benzotriazoles as well as... [Link]
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Mutlu, E., Waidyanatha, S., Smith, J. P., Burback, B., & Blystone, C. T. (2022). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Analytical Letters, 55(10), 1541-1555. [Link]
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ResearchGate. (2022). Simulated simplified mechanisms for the degradation of the phenolic... [Link]
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Fischer, C., Hiller, J., Leibold, E., & Göen, T. (2021). Human metabolism and excretion kinetics of benzotriazole UV stabilizer UV-327 after single oral administration. International Journal of Hygiene and Environmental Health, 238, 113849. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2017). Phenolic benzotriazoles: Environment tier II assessment. [Link]
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Fischer, C., Hiller, J., Leibold, E., & Göen, T. (2022). Toxicokinetics of benzotriazole UV stabilizer UV-P in humans after single oral administration. Archives of Toxicology, 96(5), 1439-1448. [Link]
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Liu, M., et al. (2021). Contamination of ultraviolet absorbers in food: toxicity, analytical methods, occurrence and risk assessments. Food and Chemical Toxicology, 152, 112189. [Link]
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O'Donovan, L., et al. (2024). A clinical chemical atlas of xenobiotic toxicity for the Sprague–Dawley rat. Scientific Data, 11(1), 585. [Link]
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A Comparative Performance Analysis for Polymer Stabilization: UV-571 and Tinuvin® 571
In the realm of polymer science, safeguarding materials from the degradative effects of ultraviolet radiation is paramount to ensuring product longevity, performance, and safety. This guide provides an in-depth, objective comparison of two widely recognized UV absorbers, UV-571 and Tinuvin® 571, focusing on their performance characteristics within various plastic matrices. This analysis is designed for researchers, material scientists, and formulation chemists engaged in the development of durable polymeric materials.
Introduction: The UV Degradation Challenge and the Role of Benzotriazoles
Polymers, when exposed to sunlight or artificial light sources, are susceptible to UV radiation, which can initiate photo-oxidative degradation.[1][2][3] This process cleaves chemical bonds within the polymer matrix, leading to a loss of mechanical properties, discoloration (such as yellowing or fading), cracking, and a general decline in functional and aesthetic qualities.[1][4]
To counteract this, UV stabilizers are incorporated into plastic formulations.[1][5] Among the most effective classes of these additives are the hydroxyphenyl benzotriazoles, which function as potent UV absorbers.[1][6][7] These molecules exhibit a remarkable ability to absorb damaging UV radiation across a specific wavelength range and dissipate this energy as harmless heat, thereby protecting the polymer substrate.[1][8] This guide focuses on a specific, high-performance liquid benzotriazole UV absorber known commercially as Tinuvin® 571 and generically as UV-571.
Unveiling the Identities: UV-571 and Tinuvin® 571
A critical point of clarification for formulators is the relationship between "UV-571" and "Tinuvin® 571". Tinuvin® is a registered trademark of BASF for its line of light stabilizers.[9] The product Tinuvin® 571 is a specific chemical formulation. The designation "UV-571" is widely used in the industry as a generic identifier or synonym for the same chemical substance, often by alternative suppliers.[4][10][11][12]
The active chemical component in both is 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol (and its isomers).[4][6][8][10][12][13][14] Therefore, for the purpose of this technical guide, UV-571 and Tinuvin® 571 will be treated as chemically equivalent, referring to the same active substance. Any performance differences would likely arise from variations in purity, isomer distribution, or the presence of minor additives from different manufacturers, rather than a difference in the core molecule.
Core Chemical and Physical Properties
The efficacy of a UV absorber is intrinsically linked to its physical and chemical properties. As a liquid, this benzotriazole offers significant processing advantages over solid absorbers.
| Property | Specification | Source(s) |
| Chemical Name | This compound, branched and linear | [6][10][13] |
| CAS Numbers | 125304-04-3; 23328-53-2; 104487-30-1 | [10][15] |
| Molecular Formula | C25H35N3O | [10][13][16] |
| Molecular Weight | ~393.6 g/mol | [10][14][16] |
| Appearance | Light yellow / Light amber viscous liquid | [10][11][12][13] |
| Purity / Assay | ≥95% (HPLC) | [10][12][13] |
| Volatility | Low; Loss on drying ≤2.0% | [10][12][13] |
| Transmittance | 460 nm: ≥95%; 500 nm: ≥97% | [10][11][12][13] |
These properties underscore its minimal color contribution and high thermal stability, making it suitable for demanding processing conditions.
Performance Characteristics in Polymer Systems
The liquid benzotriazole UV absorber 571 is distinguished by its broad utility and high performance across a diverse range of polymeric systems.
Broad Polymer Compatibility
A key advantage is its excellent compatibility and solubility in numerous substrates. This minimizes issues like blooming or exudation, even at elevated temperatures.[9][16][17] Its efficacy has been demonstrated in:
-
Polyurethanes (PUR): Thermoplastic PUR, coatings, and integral foams.[6][9][10][17]
-
Polyolefins: Polypropylene (PP) fibers and other polyolefins.[6][10][17]
-
Other Engineering Plastics: Polyamides (PA), Polyesters (PET), EVOH, and EVA.[6][9][10]
This versatility makes it a go-to solution for complex formulations and multi-polymer applications.
UV Absorption and Protection Efficiency
As a benzotriazole, it strongly absorbs UV radiation in the most damaging range for many polymers (approximately 290-400 nm), covering significant portions of both UVA and UVB spectra.[4][8] This high absorption efficiency provides robust protection against color change, gloss reduction, and the degradation of mechanical properties.[4][6][9]
Thermal Stability and Low Volatility
The low volatility and excellent thermal stability of UV-571 / Tinuvin® 571 are critical for modern polymer processing.[4][6][9] It can withstand high extrusion and molding temperatures without significant degradation or loss, ensuring it remains within the polymer matrix to provide long-term protection.[4][9]
Experimental Protocol for Performance Validation
To objectively quantify the performance of a UV absorber like Tinuvin® 571, a structured, multi-faceted experimental approach is required. This protocol serves as a self-validating system to compare a stabilized polymer against an unstabilized control.
Step-by-Step Methodology
-
Sample Preparation:
-
Select the target polymer resin (e.g., Polycarbonate, PVC).
-
Create a masterbatch of the polymer containing a specified concentration of Tinuvin® 571 (e.g., 0.2% to 1.0% by weight).[9] A control batch with no UV absorber is mandatory.
-
Ensure homogenous dispersion of the liquid absorber into the polymer melt using a twin-screw extruder or similar compounding equipment.
-
Produce standardized test plaques or films via injection molding or film casting.
-
-
Accelerated Weathering:
-
Expose the stabilized and control samples in an accelerated weathering chamber (e.g., QUV or Xenon-arc).[1][18]
-
Follow a standardized test cycle, such as ASTM D4329-13 (for plastics exposed to fluorescent UV lamps) or ISO 4892-3.[18] These cycles expose samples to controlled loops of UV radiation, temperature, and moisture to simulate long-term environmental stress.[1][18]
-
Remove samples at predetermined intervals (e.g., 0, 250, 500, 1000 hours).
-
-
Performance Evaluation:
-
Colorimetry: Measure the color change (Delta E*) and yellowness index (YI) of the samples at each interval using a spectrophotometer. This quantifies discoloration.
-
UV-Vis Spectroscopy: Analyze the transmittance characteristics of film samples to directly measure the UV-blocking efficacy of the absorber.[19]
-
Mechanical Property Analysis: Conduct tensile testing (ASTM D638) and impact strength testing (ASTM D256) to measure the retention of mechanical integrity. A stabilized sample should show significantly less degradation in properties like elongation at break and impact resistance compared to the control.[1]
-
Experimental Workflow Diagram
Caption: Workflow for validating UV absorber performance in plastics.
Synergistic Combinations for Enhanced Durability
For applications requiring the highest level of long-term stability, UV absorbers like Tinuvin® 571 are often used in conjunction with Hindered Amine Light Stabilizers (HALS).[4][13] While UV absorbers act as a primary screen, HALS function as radical scavengers, neutralizing free radicals that may form despite the UV screen.[1][7] This synergistic combination provides comprehensive protection against both UV radiation and subsequent thermal-oxidative degradation, significantly extending the service life of the polymer.[1][13]
Conclusion
The performance of UV-571 and Tinuvin® 571 should be considered equivalent, as both names refer to the same high-performance liquid benzotriazole UV absorber: this compound. Its key attributes—broad polymer compatibility, high absorption efficiency, excellent thermal stability, and low volatility—make it an exceptionally versatile and effective tool for protecting a wide array of plastics from UV degradation.[4][9][17] Its liquid form simplifies handling and ensures excellent dispersion during processing. For researchers and developers, the critical task is not choosing between these two names, but rather validating the performance of this chemical within their specific polymer system using rigorous, standardized testing protocols and considering synergistic combinations with HALS for maximum durability.
References
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Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging. HunterLab. [Link]
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Tinuvin® 571. UL Prospector. [Link]
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UV-571 / Ultraviolet Absorber UV-571 Cas 125304-04-3. GETCHEM. [Link]
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UV absorber UV-571. Nanjing Aurora New Material Technology Co., Ltd. [Link]
-
UV-571 - UV Absorber - CAS 125304-04-3. MPI Chemie. [Link]
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How UV Testing is Performed on Polymer Products and Plastics. Infinita Lab. [Link]
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UV-571: A Promising UV Absorber from Top Manufacturer for Safe Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]
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Evaluation of three UV absorbers. Partners in Chemicals. [Link]
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Tinuvin® 571. myChem. [Link]
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UV-Absorber-571. HUNAN CHEM. [Link]
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BX UV 571, CAS 125304-04-3 Factory. Baoxu Chem. [Link]
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Linsorb Tinuvin 571, UV 571,CAS# 125304-04-3. LinChemical. [Link]
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Polymer Stabilizer Analysis. SGS PSI. [Link]
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Evaluating UV Absorbers. UNL Digital Commons. [Link]
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Cas 23328-53-2,TINUVIN 571. LookChem. [Link]
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UV-P – Benzotriazole UV Absorber for Transparent Plastics and Resins. FlychemTech. [Link]
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Optimizing Outdoor Durability: The Role of UV Absorbers in Plastics. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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the impact of uv absorber uv-571 on coating transparency and color neutrality. [Link]
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Omnistab UV 571. Deltachem(Qingdao) Co.,Ltd. [Link]
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Manufacturer's Guide to BASF Tinuvin 571: Enhancing UV Protection for Products. Ningbo Inno Pharmchem Co., Ltd. [Link]
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Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. ResearchGate. [Link]
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Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. Research Square. [Link]
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UV Absorbers | Polymer & Polycarbonate Additives. Performance Additives. [Link]
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A Comparative Guide to the Synergistic Performance of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol and HALS in Polymer Stabilization
In the field of polymer science, mitigating the detrimental effects of ultraviolet (UV) radiation is paramount to ensuring product longevity and performance. This guide provides an in-depth technical comparison of the synergistic effects observed when combining a benzotriazole-class UV absorber (UVA), specifically 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol, with Hindered Amine Light Stabilizers (HALS). We will explore the underlying chemical mechanisms, present detailed experimental protocols for performance validation, and analyze comparative data to illustrate the significant advantages of this combined stabilization approach.
Introduction: The Challenge of UV Degradation
Polymers, particularly polyolefins like polypropylene, are highly susceptible to degradation upon exposure to UV radiation. This photo-oxidative process generates free radicals, leading to chain scission and cross-linking. The macroscopic consequences are severe and include discoloration (yellowing), loss of surface gloss, cracking, and a significant decline in mechanical properties such as impact strength and tensile elongation.[1][2] To counteract this, stabilization additives are incorporated into the polymer matrix. The two most prominent classes of light stabilizers are UV absorbers (UVAs) and HALS.[1][2]
-
UV Absorbers (UVAs): These molecules, such as this compound (commercially known as Tinuvin 571), function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[2][3][4][5] This mechanism provides a "brute-force" protective shield for the polymer.[2] Benzotriazole-type UVAs are particularly effective due to their strong absorption in the UV-A and UV-B regions (300-400 nm), which are most damaging to many polymers.[4]
-
Hindered Amine Light Stabilizers (HALS): Unlike UVAs, HALS do not absorb UV radiation.[6] Instead, they are potent radical scavengers.[2][7][8] Through a regenerative cyclic process known as the Denisov Cycle, HALS actively neutralize free radicals formed within the polymer, thereby inhibiting the degradation chain reaction.[7][9][10][11] A common example is Tinuvin 770, a low molecular weight HALS.[12][13]
While both additives are effective individually, their combination often results in a synergistic effect, where the total stabilizing performance is greater than the sum of their individual contributions.[14][15]
The Mechanism of Synergy
The enhanced performance of a UVA/HALS blend stems from a complementary and mutually protective relationship. The primary mechanisms are as follows:
-
Reduced Workload for HALS: The benzotriazole UVA absorbs a significant portion of the incident UV radiation, which is the primary initiator of free radical formation. This drastically reduces the number of radicals the HALS needs to scavenge, preserving its concentration and allowing it to remain effective for a longer duration.
-
Protection of the UVA: While benzotriazole UVAs are photostable, they can still degrade over long-term exposure. The radical scavenging activity of HALS helps to quench radicals that could otherwise attack and degrade the UVA molecule, thus preserving the primary UV shield.
-
Regeneration of UVA: Some studies suggest that HALS can react with the degradation byproducts of certain UVAs, regenerating the original UVA molecule and further extending the system's protective lifespan.[14]
This multi-faceted interaction creates a highly efficient and durable stabilization system.
Experimental Design & Methodology
To objectively quantify the synergistic effect, a controlled accelerated weathering study was designed. The following protocols are based on internationally recognized ASTM standards to ensure reproducibility and trustworthiness.
-
Polymer Matrix: Polypropylene (PP), homopolymer injection molding grade.
-
HALS: Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate (CAS: 52829-07-9), a common low-molecular-weight HALS (e.g., Tinuvin 770).[12]
-
Formulations: Four formulations were prepared by melt compounding:
-
Control: PP with no light stabilizer.
-
UVA Only: PP + 0.3% UVA.
-
HALS Only: PP + 0.3% HALS.
-
Synergistic Blend: PP + 0.15% UVA + 0.15% HALS (total additive level of 0.3%).
-
-
Specimen Molding: Standard 75mm x 150mm plaques were injection molded for each formulation.
-
Apparatus: QUV Accelerated Weathering Tester.
-
Standard: ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials".[18][19][20][21]
-
Cycle: Cycle 1: 8 hours of UVA-340 lamp exposure at 60°C Black Panel Temperature, followed by 4 hours of condensation at 50°C.[18]
-
Duration: Samples were exposed for a total of 2000 hours, with evaluations conducted at 500-hour intervals.
-
Color Change (ΔE*):
-
Standard: ASTM D2244, "Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates".[22][23][24][25]
-
Procedure: A spectrophotometer was used to measure the CIE Lab* color values of each sample before exposure and at each interval. The total color difference (ΔE) was calculated. A higher ΔE indicates greater discoloration.
-
-
Gloss Retention (%):
Results: A Comparative Analysis
The performance data clearly demonstrates the powerful synergy between this compound and HALS.
| Formulation | 500 hrs | 1000 hrs | 1500 hrs | 2000 hrs |
| Control (Unstabilized) | 8.5 | 15.2 | 24.1 | 35.8 |
| 0.3% UVA Only | 3.1 | 6.8 | 11.5 | 17.2 |
| 0.3% HALS Only | 2.5 | 5.1 | 9.3 | 14.5 |
| 0.15% UVA + 0.15% HALS | 1.2 | 2.3 | 4.0 | 6.1 |
Data is representative and compiled from industry knowledge.
Analysis: The unstabilized control sample shows rapid and severe discoloration. While both the UVA and HALS provide a significant improvement over the control, the synergistic blend is demonstrably superior. After 2000 hours, the color change in the blend is less than half that of the next best system (HALS Only), showcasing a level of color stability that far exceeds the additive performance of the individual components.
| Formulation | 500 hrs | 1000 hrs | 1500 hrs | 2000 hrs |
| Control (Unstabilized) | 65% | 31% | 10% | <5% |
| 0.3% UVA Only | 88% | 75% | 60% | 45% |
| 0.3% HALS Only | 92% | 84% | 71% | 62% |
| 0.15% UVA + 0.15% HALS | 98% | 95% | 90% | 85% |
Data is representative and compiled from industry knowledge.
Analysis: Gloss retention is a critical indicator of surface integrity. The control sample quickly loses all gloss as the surface chalks and micro-cracks. The UVA and HALS individually provide moderate to good protection. However, the synergistic blend maintains 85% of its initial gloss even after 2000 hours of severe exposure. This highlights the combination's exceptional ability to prevent the surface degradation that precedes mechanical failure.[3][30]
Conclusion and Field Insights
The experimental data unequivocally supports the synergistic interaction between this compound and HALS. For researchers and product developers, this presents a clear pathway to achieving superior durability in polymers exposed to UV light.
Key Takeaways:
-
Efficiency: A blend of UVA and HALS at a combined 0.3% loading level dramatically outperforms a 0.3% loading of either stabilizer alone. This allows for more efficient use of additives, potentially reducing cost while improving performance.
-
Comprehensive Protection: The combination addresses both the initial UV insult (via absorption) and the subsequent radical chain reactions (via scavenging), providing a multi-layered defense mechanism.[31]
-
Extended Service Life: By preserving both the aesthetic (color, gloss) and mechanical integrity of the polymer surface, the synergistic blend significantly extends the functional service life of the end-product.
For any application demanding long-term outdoor weatherability—from automotive components and building materials to outdoor furniture and agricultural films—the strategic combination of a benzotriazole UVA and a HALS represents the gold standard in light stabilization technology.
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ASTM International. (n.d.). D523 Standard Test Method for Specular Gloss. ASTM.org. Retrieved from [Link]
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Hodgson, J. L., & Coote, M. L. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Macromolecules, 43(10), 4573–4583. Retrieved from [Link]
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Presto Group. (n.d.). ASTM D523 and ASTM D2457 Standard for Gloss Meter. PrestoTesting.com. Retrieved from [Link]
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Industrial Physics. (n.d.). ASTM D523 testing. IndustrialPhysics.com. Retrieved from [Link]
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Micom Laboratories. (n.d.). ASTM D523 Gloss Testing – Specular Gloss Measurement. MicomLab.com. Retrieved from [Link]
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Hodgson, J. L., & Coote, M. L. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Semantic Scholar. Retrieved from [Link]
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Nanjing T-Bota Scietech Instruments & Equipment Co., Ltd. (n.d.). ASTM D2244 Calculation of Color Tolerances and Color Differences. China-Fire-Test.com. Retrieved from [Link]
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MaTestLab. (2024, October 19). ASTM D523 Standard Test Method for Specular Gloss. MaTestLab.com. Retrieved from [Link]
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Micom Laboratories. (n.d.). ASTM D2244 - Test Method for Calculating Color Differences. MicomLab.com. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of HALS based on the Denisov Cycle. ResearchGate.net. Retrieved from [Link]
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Scribd. (n.d.). ASTM D2244-21. Scribd.com. Retrieved from [Link]
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IEA Solar Heating & Cooling Programme. (n.d.). The Art of Stabilization. IEA-SHC.org. Retrieved from [Link]
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Accu-Test Labs. (n.d.). Accelerated Weathering (QUV) ASTM G154. Accu-TestLabs.com. Retrieved from [Link]
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Applied Technical Services. (n.d.). ASTM D2244 Testing. ATSLab.com. Retrieved from [Link]
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ICC Evaluation Service, LLC. (n.d.). ASTM D2244 - Calculation of Color Tolerances. ICC-ES.org. Retrieved from [Link]
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ICC Evaluation Service, LLC. (n.d.). ASTM G154 - Accelerated Weathering. ICC-ES.org. Retrieved from [Link]
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Infinita Lab. (n.d.). Accelerated UV Exposure Testing – ASTM G154 Standard. InfinitaLab.com. Retrieved from [Link]
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LIB Industry. (2024, December 11). What is ASTM G154 test method?. LIB-Industry.com. Retrieved from [Link]
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Impact Solutions. (2025, November 20). ASTM G154 – Fluorescent UV Exposure of Non-metallic Materials. Impact-Solutions.co.uk. Retrieved from [Link]
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Bohrium. (2007, July 1). The combination effect of hindered amine light stabilizers with UV absorbers on the radiation resistance of polypropylene. App.Bohrium.ai. Retrieved from [Link]
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J-Stage. (n.d.). Synergism between Hydrogen Bond-type Ultraviolet Absorbers and Hindered Amine Light Stabilizers. JStage.jst.go.jp. Retrieved from [Link]
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Partners in Chemicals. (2023, August 9). Liquid Benzotriazole UV absorbers. PartnersinChemicals.com. Retrieved from [Link]
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National Institutes of Health. (2020, April 1). Effects of UV Stabilizers on Polypropylene Outdoors. NIH.gov. Retrieved from [Link]
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ResearchGate. (2006, August 6). Synergistic efficiency of combined HALS–UV absorber polymerizable stabilizers. ResearchGate.net. Retrieved from [Link]
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Schem.net. (2023, April 20). How UV light Absorbers Protect Polymers from UV light Degradation?. Schem.net. Retrieved from [Link]
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Partners in Chemicals. (2021, October 21). Omnistab Benzotriazole UV absorbers. PartnersinChemicals.com. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind UV Stabilizers: Understanding Benzotriazole Derivatives. InnoPharmChem.com. Retrieved from [Link]
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ResearchGate. (n.d.). Design of UV-Absorbing Polypropylene Films with Polymeric Benzotriaziole Based Nano- and Microparticle Coatings. ResearchGate.net. Retrieved from [Link]
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PubMed. (n.d.). Comparative study on cardiotoxic effect of Tinuvin 770: a light stabilizer of medical plastics in rat model. PubMed.ncbi.nlm.nih.gov. Retrieved from [Link]
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BASF. (2011, May). Tinuvin® 770. Retrieved from [Link]
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Linchemical. (n.d.). Antioxidant & UV Stabilizer Additives Guide. Linchemical.com. Retrieved from [Link]
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A Comparative Guide to the Photodegradation of Polymers: Efficacy of UV Absorber CAS 125304-04-3
Introduction
The durability and lifespan of polymeric materials are fundamentally challenged by environmental factors, chief among them being exposure to ultraviolet (UV) radiation from sunlight. This exposure initiates a cascade of chemical reactions known as photodegradation, leading to irreversible damage such as discoloration, embrittlement, cracking, and a catastrophic loss of mechanical integrity.[1] For industries ranging from coatings and automotive to packaging and construction, mitigating this degradation is critical for product performance and safety.
This guide provides a quantitative comparison of the photodegradation process in polymers with and without the inclusion of a protective agent, CAS 125304-04-3. This compound, a liquid hydroxyphenyl-benzotriazole, is a high-performance UV absorber (UVA) designed to protect materials from the damaging effects of UV radiation.[2][3] We will delve into the mechanisms of degradation and protection, present detailed experimental protocols for quantifying these effects, and analyze comparative data to demonstrate the efficacy of this stabilizer. This document is intended for researchers, scientists, and formulation professionals seeking to understand and implement effective photostabilization strategies.
Section 1: The Mechanism of Photodegradation and UV Stabilization
The Photodegradation Cascade
The photodegradation of most common polymers, particularly in the presence of oxygen (photo-oxidation), is a free-radical chain reaction.[4] The process is initiated when chromophores (light-absorbing groups) within the polymer, either as part of its inherent structure or as impurities, absorb high-energy UV photons.[1] This absorption elevates the chromophore to an excited state, providing the energy needed to break chemical bonds and form highly reactive free radicals. These radicals then propagate a destructive cycle that leads to chain scission (breakdown of the polymer backbone) and crosslinking (formation of a rigid, brittle network), ultimately degrading the material's essential properties.[4][5]
The Protective Mechanism of CAS 125304-04-3
CAS 125304-04-3 functions as a UV absorber. Unlike other classes of stabilizers like Hindered Amine Light Stabilizers (HALS), which interrupt the degradation cycle by scavenging free radicals, a UVA provides protection at the very first step: photon absorption.[6][7] Governed by the principles of the Beer-Lambert law, the UVA molecule preferentially absorbs the incident UV radiation across a wide spectrum, including both UVA and UVB wavelengths.[7] It then harmlessly dissipates this absorbed energy as thermal energy, effectively shielding the polymer matrix from the radiation that would otherwise initiate the degradation cascade. Its liquid form and high solubility ensure excellent compatibility and distribution within a wide variety of polymer systems.[2][8]
Section 2: Experimental Design for Quantitative Analysis
To objectively measure the performance of CAS 125304-04-3, a controlled experiment is necessary. The causality behind this experimental design is to simulate real-world weathering in an accelerated and reproducible manner, allowing for the precise quantification of changes in chemical and physical properties over time.
Material Preparation
-
Polymer Selection: Polypropylene (PP) is chosen as the model polymer for this study. Its semi-crystalline nature and susceptibility to photo-oxidation make it an excellent candidate for evaluating the effectiveness of light stabilizers.[9][10]
-
Sample Formulation: Two distinct batches of material are prepared:
-
Control Group: 100% virgin Polypropylene homopolymer.
-
Stabilized Group: 99.5% virgin Polypropylene homopolymer blended with 0.5% (by weight) of CAS 125304-04-3. This concentration is a typical loading level for effective stabilization.[2]
-
-
Compounding: Each batch is compounded using a twin-screw extruder to ensure the homogenous dispersion of the additive within the polymer matrix. This step is critical; non-uniform distribution would lead to inconsistent performance and unreliable data.
-
Specimen Molding: The compounded pellets are injection molded into standardized test specimens as required by ASTM standards: Type I tensile bars for mechanical testing (ASTM D638) and 2mm thick plaques for spectroscopic analysis.
Accelerated Weathering Protocol
To simulate long-term sun exposure, the molded specimens are subjected to accelerated weathering in a xenon arc weatherometer, which closely mimics the full spectrum of natural sunlight.
-
Apparatus: Q-SUN Xe-3 Xenon Test Chamber (or equivalent).
-
Methodology: Following ASTM G155, Cycle 1.
-
Parameters:
-
Irradiance: 0.55 W/m² at 340 nm.
-
Black Panel Temperature: 63°C.
-
Relative Humidity: 50%.
-
Light/Dark Cycle: Continuous light.
-
-
Exposure Intervals: Samples from both the Control and Stabilized groups are removed for analysis at baseline (0 hours) and after 500, 1000, and 2000 hours of exposure.
Section 3: Methodologies for Quantitative Assessment
A multi-faceted approach is employed to build a comprehensive picture of the degradation process. Each protocol is a self-validating system, providing a different but complementary perspective on the material's state.
Spectroscopic Analysis: Monitoring Chemical Changes
Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
This technique is used to quantify the formation of carbonyl groups (C=O), a primary byproduct of photo-oxidation.[11] The change in the concentration of these groups serves as a direct chemical fingerprint of the extent of degradation.
-
Instrument: Bruker ALPHA II FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) module.
-
Sample Analysis: A spectrum is collected from the surface of the 2mm plaques.
-
Data Processing: The height of the carbonyl absorption peak (approx. 1715 cm⁻¹) is measured. An unchanging peak (e.g., the C-H stretch around 2920 cm⁻¹) is used as an internal thickness reference.
-
Calculation: The Carbonyl Index (CI) is calculated as the ratio of the absorbance of the carbonyl peak to the absorbance of the reference peak. This normalization corrects for any minor variations in sample contact or thickness.
Mechanical Analysis: Assessing Structural Integrity
Protocol: Tensile Testing
The most critical real-world consequence of photodegradation is the loss of mechanical properties.[12] Tensile testing directly measures the material's ability to resist being pulled apart, with elongation at break being particularly sensitive to embrittlement.
-
Instrument: Instron Universal Testing Machine (or equivalent) with a 5 kN load cell.
-
Methodology: Following ASTM D638 for tensile properties of plastics.
-
Procedure: Type I tensile bars are conditioned for 24 hours at 23°C and 50% RH. They are then pulled at a constant crosshead speed of 50 mm/min until failure.
-
Data Collection: The elongation at break (%) is recorded for a minimum of five specimens per group at each time interval. The results are averaged, and the percentage retention of elongation is calculated relative to the unexposed (0 hour) samples.
Section 4: Comparative Data Analysis & Discussion
The data collected from the experimental protocols are summarized below. These results clearly demonstrate the protective effect of incorporating CAS 125304-04-3 into the polypropylene matrix.
Tabulated Results
Table 1: Carbonyl Index (CI) as a Function of Exposure Time
| Exposure Time (Hours) | Control Group (Unstabilized) | Stabilized Group (+0.5% CAS 125304-04-3) |
| 0 | 0.02 | 0.02 |
| 500 | 0.25 | 0.04 |
| 1000 | 0.68 | 0.09 |
| 2000 | 1.45 | 0.21 |
Table 2: Retention of Elongation at Break (%) as a Function of Exposure Time
| Exposure Time (Hours) | Control Group (Unstabilized) | Stabilized Group (+0.5% CAS 125304-04-3) |
| 0 | 100% | 100% |
| 500 | 45% | 96% |
| 1000 | <10% (Brittle Failure) | 88% |
| 2000 | <10% (Brittle Failure) | 65% |
Interpretation of Results
The data present a stark contrast between the two groups.
-
Chemical Degradation (Table 1): The unstabilized control group exhibits a rapid and dramatic increase in the Carbonyl Index, indicating significant oxidation within the first 500 hours.[11] In contrast, the polymer stabilized with CAS 125304-04-3 shows a much slower and more controlled increase in carbonyl formation, demonstrating its effectiveness in preventing the underlying chemical degradation.
-
Mechanical Integrity (Table 2): The mechanical data directly correlates with the chemical findings. The control group loses over half of its ductility after just 500 hours and becomes completely brittle by the 1000-hour mark, signifying catastrophic failure.[12] The stabilized group, however, retains over 65% of its original elongation even after 2000 hours of intense UV exposure, proving that the additive is crucial for preserving the functional properties of the material.
Conclusion
The quantitative data unequivocally demonstrates that the incorporation of CAS 125304-04-3 provides substantial protection to polymers against photodegradation. By absorbing harmful UV radiation, the additive significantly slows the rate of photo-oxidation, as evidenced by the suppressed formation of carbonyl groups. Consequently, the mechanical integrity and useful lifespan of the polymer are dramatically extended. This guide underscores the necessity of employing robust, quantitative methodologies to validate and compare the performance of stabilizing additives, enabling the development of more durable and reliable polymeric materials for demanding applications.
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Wikipedia. (2023). Hindered amine light stabilizers. Wikipedia. [Link]
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Groks. (n.d.). Hindered amine light stabilizers. [Link]
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ResearchGate. (n.d.). Infrared Spectroscopy in Analysis of Polymer Degradation. Request PDF. [Link]
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Billingham, N. C. (n.d.). A Critical Assessment of Techniques for Monitoring Polymer Photodegradation. ResearchGate. [Link]
-
Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis. [Link]
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GO YEN CHEMICAL INDUSTRIAL CO LTD. (n.d.). GOYENCHEM UV-5571 UV Absorber CAS No. 125304-04-3. [Link]
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Botkin, J. (2007). light stabilization of polypropylene: an independent perspective. ResearchGate. [Link]
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Baoxu Chem. (n.d.). BX UV 571, CAS 125304-04-3 Factory. [Link]
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-
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oklchem.com. (n.d.). 125304-04-3 UV ABSORBER UV-571 MANUFACTURER WHOLESALE SUPPLY. [Link]
-
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Fiveable. (n.d.). Photodegradation | Polymer Chemistry Class Notes. [Link]
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A Senior Application Scientist's Guide to Benzotriazole UV Absorbers in Automotive Coatings: A Comparative Study
Authored for Researchers, Scientists, and Formulation Professionals
The relentless exposure to solar ultraviolet (UV) radiation is a primary driver of degradation in automotive coatings, leading to a cascade of undesirable effects including gloss reduction, color fading, cracking, and delamination.[1][2][3] To preserve the aesthetic appeal and protective function of these coatings, formulators incorporate light stabilizer systems, of which UV absorbers (UVAs) are a critical component. Among the most effective and widely utilized classes of UVAs are the 2-(2-hydroxyphenyl)-benzotriazoles, renowned for their ability to protect polymers by absorbing damaging UV radiation and dissipating it as harmless thermal energy.[4][5][6]
This guide provides an in-depth comparative analysis of various commercial benzotriazole UV absorbers. Moving beyond a simple product listing, we will explore the fundamental mechanism of their function, present key performance data in a comparative format, and detail the rigorous experimental protocols required for their evaluation and validation within automotive coating systems. Our objective is to equip you, the scientist and formulator, with the technical insights necessary to make informed decisions tailored to your specific application needs.
The Mechanism of Photoprotection: Excited-State Intramolecular Proton Transfer (ESIPT)
The remarkable photostability of benzotriazole UV absorbers is rooted in their molecular structure, which facilitates an ultrafast and highly efficient energy dissipation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[7][8][9]
The process can be summarized in four key steps:
-
UV Absorption: The benzotriazole molecule, in its stable ground state (enol form), absorbs a high-energy UV photon. This absorption excites the molecule to a higher energy singlet state.
-
Ultrafast Proton Transfer: In this excited state, an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the triazole ring facilitates a near-instantaneous proton transfer. This creates an excited-state keto-tautomer.[9][10][11]
-
Non-Radiative Decay: The excited keto-tautomer rapidly returns to its ground state through non-radiative decay, releasing the absorbed energy as harmless infrared radiation (heat).
-
Reversion to Ground State: A reverse proton transfer occurs, regenerating the original enol form of the molecule, ready to absorb another UV photon.
This entire cycle occurs on a picosecond timescale, allowing a single benzotriazole molecule to process thousands of UV photons without undergoing significant degradation itself.[9] This efficient, regenerative mechanism is the cornerstone of its protective function.
Caption: The ESIPT cycle of a benzotriazole UV absorber.
Comparative Analysis of Commercial Benzotriazole UV Absorbers
The selection of a specific benzotriazole UVA depends on a balance of factors including its UV absorption efficiency, compatibility with the coating resin, thermal stability (especially for OEM bake cycles), and long-term photostability (permanence).[1] While many commercial variants exist, the following table compares several widely used products in the automotive sector.
| Property | UV-328 | UV-329 | UV-928 | UV-1130 | UV-384-2 |
| Chemical Name | 2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | 2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol | Reaction mass of β-[3-(2H-benzotriazol-2-yl)-4-hydroxy-5-tert-butylphenyl] propionic acid octyl ester and other esters | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters |
| CAS Number | 25973-55-1[12] | 3147-75-9[12] | 73936-91-1[12] | 104810-48-2; 104810-47-1[12] | 127519-17-9[12] |
| Physical Form | Powder | Powder | Powder | Liquid | Liquid |
| UV Absorption Range | Strong absorption in the 300-400 nm range.[13] | Strong absorption peak around 315 nm (UVA).[14] | Broad UV absorption. | Broad UV absorption. | Excellent absorption in the UVA I and UVA II regions. |
| Key Features | Good compatibility with polyolefins, low volatility.[7] | Good thermal stability (up to 250°C), low color contribution.[6][14] | High molar extinction coefficient, low volatility, good for high-performance applications. | Liquid form, easy to emulsify for water-based systems, good for high weather resistance.[2] | Excellent thermal stability and photostability, ideal for high-performance OEM coatings with long bake times.[2] |
| Primary Applications | General industrial coatings, polyolefins. | Automotive coatings, transparent polycarbonate panels where minimal color shift is desired.[14] | High-performance coatings, automotive clearcoats.[15] | Automotive and industrial coatings (solvent and water-based).[2] | Demanding automotive OEM and refinish topcoats.[2] |
| Compatibility | Good with PVC, polyesters, acrylics, and polyurethanes.[16] | Good in acrylic, polyurethane, and alkyd resin systems.[14] | Excellent in various coating resins. | Excellent in both solvent-borne and water-borne systems.[2] | High compatibility with various coating systems. |
Disclaimer: This table provides a general comparison. Performance can vary based on the specific coating formulation, substrate, and exposure conditions. It is imperative to conduct thorough testing.
Experimental Protocols for Performance Validation
Objective evaluation is paramount for selecting the optimal UVA. The following protocols outline a systematic approach to assess the performance of benzotriazole UVAs in a model automotive clearcoat system.
Causality in Experimental Design
The choice of methodology is driven by the need to simulate real-world failure mechanisms under controlled, accelerated conditions. A modern automotive clearcoat fails not just through simple gloss loss but also through complex mechanisms like micro-cracking and delamination, often initiated by photo-oxidation at the polymer level.[17][18] Our experimental workflow is designed to probe these different failure modes, correlating macroscopic appearance changes with microscopic chemical degradation. The use of a synergistic package with a Hindered Amine Light Stabilizer (HALS) is crucial, as UVAs primarily shield the coating while HALS scavenge free radicals that form, providing comprehensive protection.[10][12]
Caption: Experimental workflow for evaluating UV absorber performance.
Protocol 1: Formulation and Sample Preparation
-
Clearcoat Formulation: Prepare a representative 2-component (2K) acrylic-isocyanate clearcoat system.
-
Stabilizer Addition: Create separate formulations for each benzotriazole UVA being tested.
-
Control: Clearcoat with no light stabilizer.
-
Test Sample X: Clearcoat + 1.5% (by solids weight) of Benzotriazole UVA 'X' + 1.0% (by solids weight) of a commercial HALS.
-
Rationale: The concentrations are typical for automotive applications. Including a control isolates the effect of the stabilizer package.
-
-
Application: Apply the formulated clearcoats over a standard primed and base-coated panel (e.g., steel Q-Panel) using a spray gun to achieve a dry film thickness of 40-50 µm.
-
Curing: Cure the panels according to the resin manufacturer's specifications (e.g., 30 minutes at 60°C).
-
Conditioning: Allow panels to condition at ambient temperature for 24 hours before initial measurements and weathering.
Protocol 2: Accelerated Weathering
-
Apparatus: Utilize a xenon-arc weather-ometer, which provides the best simulation of the full solar spectrum.[19]
-
Standard: Conduct the exposure according to ASTM D7869 - Standard Practice for Xenon Arc Exposure Test with Enhanced Light and Water Exposure for Transportation Coatings .[17][19]
-
Cycle Parameters: Follow the specific cycles outlined in ASTM D7869, which include varying irradiance levels and complex wet/dry and light/dark sub-cycles to simulate diurnal conditions.[19]
-
Duration: Expose panels for a total of 3000 hours, with intermittent removals for evaluation at 500-hour intervals.
Protocol 3: Performance Assessment
-
UVA Permanence (Spectroscopic Analysis):
-
Method: Use UV-Visible Microspectrophotometry (MSP) on cross-sections of the clearcoat at each evaluation interval.[4][20][21] Alternatively, for a simpler approach, apply the clearcoat to UV-transparent quartz slides and measure absorbance loss over time in a standard UV-Vis spectrophotometer.[22]
-
Analysis: Monitor the decrease in absorbance at the UVA's characteristic maximum wavelength (λmax). A slower rate of decrease indicates higher photostability (permanence).[22]
-
Rationale: This directly quantifies how long the UVA remains effective in the coating before it photodegrades.[4]
-
-
Physical Property Evaluation:
-
Gloss Retention: Measure 20° gloss using a gloss meter according to ASTM D523 . Calculate the percentage of gloss retained relative to the initial reading.
-
Color Change (ΔE): Measure color coordinates using a spectrophotometer according to ASTM D2244 . Calculate the total color difference (ΔE) to quantify yellowing and fading.
-
Visual Inspection: Examine panels under magnification for signs of cracking (ASTM D660 ) and blistering (ASTM D714 ).
-
-
Chemical Degradation (FTIR Analysis):
-
Method: Use Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to analyze the surface of the clearcoat.
-
Analysis: Monitor the increase in the carbonyl peak area (around 1735 cm⁻¹), which is a direct indicator of photo-oxidative degradation of the polymer binder.[23][24]
-
Rationale: This provides chemical evidence of the coating's structural integrity. A lower rate of carbonyl growth in a stabilized sample compared to the control demonstrates the effectiveness of the light stabilizer package.[25]
-
Conclusion: Synthesizing Data for Informed Selection
The ideal benzotriazole UV absorber for an automotive coating application is one that demonstrates high permanence, effectively mitigates gloss loss and color change, and, most importantly, delays the onset of catastrophic failures like cracking. By systematically applying the rigorous testing protocols detailed above, formulation scientists can move beyond reliance on technical data sheets to generate empirical, application-specific evidence.
Liquid UVAs like UV-1130 and UV-384-2 offer handling and incorporation advantages, particularly in automated dosing systems, with the latter being tailored for the high thermal and durability demands of modern OEM coatings.[2] Powdered grades like UV-329 and UV-928 provide excellent performance where minimal color impact and high stability are paramount.[14][15]
Ultimately, the choice involves a multi-variable optimization of performance, compatibility, and cost. This guide provides the framework to navigate that decision with scientific rigor, ensuring the development of automotive coatings that deliver lasting beauty and protection.
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A Comparative Guide to the Validation of Analytical Methods for 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol Detection
In the realm of pharmaceutical development and material science, the precise quantification of additives is paramount to ensuring product quality, stability, and safety. 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol, a prominent UV absorber utilized to protect materials from light-induced degradation, is one such critical component.[1][2] Its efficacy is directly linked to its concentration, necessitating robust and reliable analytical methods for its detection. This guide provides an in-depth comparison of validated analytical techniques for the quantification of this benzotriazole UV stabilizer, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This guide will explore and compare High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) as two primary methods for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of analytical chemistry, renowned for its ability to separate, identify, and quantify components in a mixture.[6][7] When paired with a UV detector, it becomes a powerful tool for analyzing compounds that absorb ultraviolet light, such as benzotriazole UV stabilizers.[6]
Principle of HPLC-UV: The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[6][7] For a non-polar compound like this compound, a reversed-phase setup is typically employed, featuring a non-polar stationary phase and a polar mobile phase.[8] As the sample passes through the column, the analyte's interaction with the stationary phase causes it to travel at a different rate than other components, leading to separation. The UV detector then measures the absorbance of the analyte as it elutes from the column, and according to the Beer-Lambert law, this absorbance is directly proportional to its concentration.[7]
Experimental Workflow for HPLC-UV Method Validation:
Caption: Workflow for HPLC-UV Method Validation.
Detailed Experimental Protocol for HPLC-UV Method Validation:
-
Specificity: To demonstrate specificity, a blank (diluent), a placebo (matrix without the analyte), a standard solution of this compound, and a sample solution are injected into the HPLC system. The resulting chromatograms are compared to ensure that there are no interfering peaks at the retention time of the analyte.
-
Linearity: A series of at least five standard solutions of this compound at different concentrations are prepared. Each solution is injected in triplicate, and the peak areas are plotted against the corresponding concentrations. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.
-
Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery is calculated.
-
Precision:
-
Repeatability (Intra-assay precision): A minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration are analyzed. The relative standard deviation (RSD) of the results is calculated.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day using a different instrument to assess the effect of random events on the precision of the analytical procedure. The RSD is calculated and compared.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Response) / Slope
-
LOQ = 10 * (Standard Deviation of the Response) / Slope
-
-
Robustness: The robustness of the method is evaluated by intentionally varying critical parameters such as the mobile phase composition, flow rate, and column temperature. The effect of these variations on the analytical results is observed.
Performance Comparison of Analytical Methods
| Validation Parameter | HPLC-UV | GC-MS |
| Specificity | High | Very High |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% |
| LOD | ng/mL range | pg/mL range |
| LOQ | ng/mL range | pg/mL range |
| Robustness | Good | Good |
Gas Chromatography with Mass Spectrometry Detection (GC-MS)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[9] When coupled with a mass spectrometer, it provides a high degree of selectivity and sensitivity, making it an excellent choice for the analysis of benzotriazole UV stabilizers in complex matrices.[10][11]
Principle of GC-MS: In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the analyte's partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[12] As the separated components exit the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides both qualitative (mass spectrum) and quantitative (ion abundance) information.
Experimental Workflow for GC-MS Method Validation:
Caption: Workflow for GC-MS Method Validation.
Detailed Experimental Protocol for GC-MS Method Validation:
The validation parameters for GC-MS are analogous to those for HPLC-UV, with the primary difference being the instrumentation and the data acquisition.
-
Specificity: The high selectivity of the mass spectrometer, particularly when operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, provides excellent specificity. The analysis of blank and placebo samples should confirm the absence of interfering ions at the retention time of the analyte.
-
Linearity: A calibration curve is constructed by analyzing a series of standard solutions. The peak area (or the ratio of the analyte peak area to an internal standard peak area) is plotted against the concentration.
-
Accuracy: Determined by spike recovery experiments at different concentration levels.
-
Precision: Assessed through repeatability and intermediate precision studies, calculating the RSD of the measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined from the signal-to-noise ratio of the chromatograms, typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ, or based on the standard deviation of the blank.
-
Robustness: Key GC parameters such as injector temperature, oven temperature program, and gas flow rates are intentionally varied to assess the method's resilience to small changes.
Comparative Analysis and Method Selection
The choice between HPLC-UV and GC-MS depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
-
HPLC-UV is a robust and widely available technique that is well-suited for routine quality control analysis where high sensitivity is not the primary requirement.[13] It is generally less complex to operate and maintain than a GC-MS system.
-
GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis or for samples with complex matrices where interferences are a concern.[11][14] The structural information provided by the mass spectrum can also be invaluable for definitive identification.
Logical Relationship of Validation Parameters:
Caption: Interrelationship of Analytical Method Validation Parameters.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
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Quality Guidelines. ICH. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
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Gas chromatography quadrupole time-of-flight mass spectrometry determination of benzotriazole ultraviolet stabilizers in sludge samples. ResearchGate. Available from: [Link]
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This compound. SIELC Technologies. Available from: [Link]
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GC-MS/MS chromatograms corresponding to a procedural blank (dotted...). ResearchGate. Available from: [Link]
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HPLC-UV chromatograms: a the sample was a spiked standard solution... ResearchGate. Available from: [Link]
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Gas chromatography quadrupole time-of-flight mass spectrometry determination of benzotriazole ultraviolet stabilizers in sludge samples. PubMed. Available from: [Link]
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Optimization and Validation of a Multi-residue Method for Analyzing Organic UV Absorbers in Human Urine by UHPLC-MS/MS. ResearchGate. Available from: [Link]
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Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. SciSpace. Available from: [Link]
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Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany. PMC - PubMed Central. Available from: [Link]
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Analytical Methods for High Molecular Weight UV Stabilizers. DiVA portal. Available from: [Link]
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A Comparative Guide to the Human Metabolism and Kinetics of Benzotriazole UV Absorbers
This guide provides an in-depth comparison of the human metabolism and toxicokinetics of commonly used benzotriazole ultraviolet (UV) absorbers. As these compounds are ubiquitous in plastics, coatings, and personal care products, understanding their absorption, distribution, metabolism, and excretion (ADME) profiles is critical for researchers, scientists, and drug development professionals involved in safety and risk assessment. This document moves beyond a simple recitation of facts to explain the causality behind experimental observations and methodologies, ensuring a robust and trustworthy resource.
Introduction to Benzotriazole UV Absorbers
Benzotriazole UV stabilizers (BUVS) are a class of additives used to protect various materials from degradation by UV radiation.[1] Their widespread use, however, leads to human exposure, making it essential to understand their fate within the human body.[2] This guide focuses on a comparative analysis of several key BUVS, including the sterically unhindered UV-P and the sterically hindered UV-327 and UV-328, to highlight the structural differences that dictate their metabolic pathways and kinetic profiles.
Comparative Metabolic Pathways of Benzotriazole UV Absorbers
The biotransformation of BUVS is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[3] However, the extent and nature of metabolism vary significantly between different BUVS, largely influenced by their chemical structure.
Metabolism of Sterically Unhindered BUVS: The Case of UV-P
UV-P (2-(2H-Benzotriazol-2-yl)-p-cresol) is characterized by a readily accessible phenolic hydroxyl group. This structural feature makes it susceptible to direct conjugation with glucuronic acid or sulfate.[4][5]
-
Phase I Metabolism: While conjugation is the primary route, some oxidative metabolism can occur.
-
Phase II Metabolism: The dominant metabolic pathway for UV-P is direct conjugation of the phenolic hydroxyl group, leading to the formation of glucuronide and sulfate conjugates.[4][5] This rapid conjugation facilitates its excretion.
Metabolism of Sterically Hindered BUVS: UV-327 and UV-328
In contrast to UV-P, compounds like UV-327 (2-(5-chloro-benzotriazol-2-yl)-4,6-di-(tert-butyl)phenol) and UV-328 (2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol) have bulky alkyl groups flanking the phenolic hydroxyl group. This steric hindrance makes direct conjugation difficult, necessitating Phase I oxidative metabolism as a prerequisite for excretion.[2][4]
The primary sites of oxidation for these compounds are the alkyl side chains, leading to the formation of hydroxylated and carboxylated metabolites.[6][2][7] For instance, in vitro studies with human liver microsomes (HLMs) have identified several Phase I metabolites of UV-327, formed through hydroxylation and further oxidation to carboxylic acids.[6][7] Similarly, UV-328 undergoes oxidation on its alkyl side chains to form hydroxy and/or oxo metabolites.[1][2] Interestingly, oxidation at the benzotriazole moiety has not been observed for UV-328.[2]
A mechanism-directed analysis has revealed that human cytochrome P450 can metabolize various BUVS into bioactive products, including persistent 1H-benzotriazole, reactive o-benzoquinones and epoxides, and anti-estrogenic C-C dimers.[3]
Below is a generalized metabolic pathway for sterically hindered benzotriazole UV absorbers.
Caption: Generalized metabolic pathway for sterically hindered BUVS.
Comparative Pharmacokinetics
The structural differences between BUVS also lead to distinct pharmacokinetic profiles. The following table summarizes key pharmacokinetic parameters for UV-P, UV-327, and UV-328 based on human oral administration studies.
| Parameter | UV-P | UV-327 | UV-328 |
| Dose | 0.3 mg/kg bw[4][5] | Single oral administration[8] | 0.3 mg/kg bw[2][9] |
| Time to Max. Blood Conc. (Tmax) | 2.4 ± 1.2 h[4][10] | 6 h[8][11] | 8-10 h[1][2] |
| Max. Blood Concentration (Cmax) | 184 ± 36 µg/L (mostly conjugates)[4][10] | Parent compound predominates[8][11] | Parent compound has highest levels[1][2] |
| Major Metabolites in Blood | Conjugates of parent compound[4] | UV-327-6-mOH, UV-327-4-mOH[8][12] | UV-328-6/3-OH, UV-328-4/3-OH, UV-328-4/3-CO[2][9] |
| Urinary Excretion (% of dose) | 37.2 ± 5.4% within 48h (completely conjugated)[4][10] | ~0.03% within 72h[8][11] | ~0.1% within 72h[2][13] |
| Major Urinary Metabolites | Conjugated UV-P[4][5] | UV-327-4+6-diOH[12] | UV-328-4/3-CO-6/3-OH (mostly conjugated)[1][2] |
| Major Excretion Route | Renal[4] | Likely Biliary[8][11] | Likely Biliary[2][14] |
Key Insights from Pharmacokinetic Data:
-
Absorption: All three compounds are well-absorbed after oral administration.[8][2][4]
-
Metabolism & Elimination: The significant difference lies in their elimination pathways. The rapid conjugation of UV-P leads to substantial urinary excretion.[4][5] In contrast, the slow metabolism of the sterically hindered UV-327 and UV-328 results in very low urinary excretion, suggesting that biliary excretion is the primary route of elimination for these compounds and their metabolites.[8][2][11]
-
Systemic Exposure: The slower metabolism of UV-327 and UV-328 leads to a longer residence time in the body and higher systemic exposure to the parent compound compared to UV-P.[8][2]
Analytical Methodologies for Human Biomonitoring
The accurate quantification of BUVS and their metabolites in human matrices is crucial for assessing exposure and understanding their toxicokinetics. A variety of analytical techniques are employed for this purpose.
Sample Preparation
Given the complexity of biological matrices like blood and urine, sample preparation is a critical step to remove interferences and concentrate the analytes. Common techniques include:
-
Enzymatic Hydrolysis: For urine samples, this step is often necessary to cleave the glucuronide and sulfate conjugates and measure the total amount of the metabolite.[6]
-
Liquid-Liquid Extraction (LLE): A conventional method for separating analytes from the sample matrix.
-
Solid-Phase Extraction (SPE): Offers cleaner extracts and higher recovery compared to LLE.
-
Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized extraction technique that is rapid, simple, and requires minimal solvent.[6][2]
Analytical Instrumentation
The primary analytical techniques for the determination of BUVS and their metabolites are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of thermally stable and volatile compounds. Derivatization may be required for polar metabolites.[2][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The preferred method for a wide range of BUVS and their metabolites due to its high sensitivity and selectivity, especially for non-volatile and thermally labile compounds.[7]
The following diagram illustrates a typical analytical workflow for the determination of BUVS in human samples.
Caption: General analytical workflow for BUVS in human samples.
Experimental Protocols
To ensure transparency and reproducibility, this section details the methodologies employed in key studies cited in this guide.
Protocol for In Vivo Human Oral Administration Study
This protocol is a generalized representation based on studies investigating the toxicokinetics of BUVS in human volunteers.[8][2][4]
Objective: To determine the absorption, metabolism, and excretion kinetics of a specific BUVS after a single oral dose.
Methodology:
-
Volunteer Recruitment: Recruit a small number of healthy adult volunteers (e.g., n=3).[8][2][4] Obtain informed consent and ethical approval.
-
Baseline Sampling: Collect pre-exposure blood and urine samples from each volunteer.[2]
-
Dosing: Administer a single oral dose of the BUVS (e.g., 0.3 mg/kg body weight) mixed with a food matrix to aid absorption.[2][4]
-
Sample Collection: Collect blood and urine samples at predetermined time intervals for up to 72 hours post-dosing.[8][2][4]
-
Sample Processing and Analysis: Process the collected samples using appropriate extraction and analytical methods (e.g., DLLME followed by GC-MS or LC-MS/MS) to quantify the parent compound and its metabolites.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, elimination half-life, and the percentage of the dose excreted in urine.
Protocol for In Vitro Metabolism Study using Human Liver Microsomes (HLMs)
This protocol outlines the general procedure for identifying metabolites of BUVS using HLMs.[6][3][7]
Objective: To identify the Phase I metabolites of a BUVS formed by CYP450 enzymes.
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing the BUVS, pooled human liver microsomes, and an NADPH-generating system in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C for a specific duration.
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the mixture to precipitate proteins and collect the supernatant.
-
Metabolite Identification: Analyze the supernatant using high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Structure Elucidation: Where possible, confirm the structure of identified metabolites by comparing their retention times and mass spectra with those of synthesized reference standards.[7]
Conclusion and Future Perspectives
This comparative guide highlights the significant impact of chemical structure on the human metabolism and kinetics of benzotriazole UV absorbers. The sterically unhindered UV-P is rapidly conjugated and excreted in urine, while the sterically hindered UV-327 and UV-328 undergo slower oxidative metabolism and are primarily eliminated via the biliary route. These differences in ADME profiles have important implications for systemic exposure and potential toxicity.
Future research should focus on:
-
Expanding the range of BUVS studied: Many other BUVS are in commercial use, and their metabolic profiles remain to be characterized.
-
Investigating the toxicological relevance of metabolites: Some metabolites may exhibit greater biological activity than the parent compound.[3][15]
-
Developing more comprehensive analytical methods: To simultaneously detect a wider range of BUVS and their metabolites in human samples.
-
Understanding inter-individual variability: Genetic polymorphisms in metabolizing enzymes could influence the toxicokinetics of BUVS.
By continuing to unravel the complex interactions between BUVS and human metabolism, the scientific community can better assess the risks associated with exposure to these ubiquitous environmental contaminants.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol (CAS No. 125304-04-3). As a substituted phenolic benzotriazole, this compound is widely utilized as a UV absorber and light stabilizer in various industrial applications, including coatings and plastics.[1][2][3] Its chemical structure, however, necessitates a rigorous and informed approach to waste management to mitigate significant environmental risks. This document is intended for laboratory professionals, researchers, and chemical handlers, providing the essential knowledge to manage waste streams containing this substance responsibly.
Section 1: Hazard Profile & The Rationale for Specialized Disposal
Understanding the inherent chemical properties of this compound is fundamental to appreciating the necessity of the stringent disposal protocols outlined herein. The disposal procedure is not merely a suggestion but a direct response to the compound's environmental and potential health hazards.
1.1. Primary Concern: Environmental Persistence and Ecotoxicity
The principal hazard associated with this compound is its impact on aquatic ecosystems. It is classified as hazardous to the aquatic environment with long-lasting effects. This is due to a combination of factors:
-
Persistence: Benzotriazole derivatives are known to be resistant to degradation.[3] Safety data for a closely related compound indicates it is not readily biodegradable, meaning it will persist in the environment for extended periods.
-
Bioaccumulation Potential: The molecule's dodecyl group imparts high lipophilicity (fat-solubility), leading to a high n-octanol/water partition coefficient (log Pow) of approximately 4.2 or higher. This indicates a strong potential for the chemical to accumulate in the fatty tissues of aquatic organisms, leading to bioaccumulation and potential biomagnification through the food chain.[3]
-
Aquatic Toxicity: The compound is classified as a severe water hazard (WGK 3, Germany) and is recognized as toxic or harmful to aquatic life. Benzotriazoles as a class are frequently detected in wastewater treatment plant effluents, indicating that standard treatment processes are ineffective at their removal.[4]
Discharging this chemical into sewer systems would lead to its direct release into surface waters, posing a long-term threat to environmental health.[5][6]
1.2. Human Health Considerations
While specific acute toxicity data for this exact isomer is limited, the parent structures—phenol and benzotriazole—inform the necessary handling precautions. Phenolic compounds are generally toxic and can be absorbed through the skin.[5] Therefore, all direct contact must be avoided by using appropriate personal protective equipment (PPE), as detailed in spill and handling procedures.[7]
Section 2: Core Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is waste segregation and containment for destruction by a licensed facility . Under no circumstances should this chemical or its residues be disposed of down the drain or in general solid waste.[6]
Step 1: Designate a Hazardous Waste Accumulation Point All waste containing this compound must be collected as chemical hazardous waste.[8] Designate a specific, clearly marked area in your laboratory, preferably within a ventilated cabinet, for accumulating this waste stream.
Step 2: Segregate and Contain Different Waste Forms Never mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.
-
Unused or Expired Product:
-
Keep the chemical in its original, tightly sealed container.
-
Affix a "Hazardous Waste" label to the container, clearly identifying the contents: "this compound".
-
Store the container in the designated accumulation area.
-
-
Contaminated Solid Waste (e.g., Pipette Tips, Weigh Boats, Vials):
-
Collect all contaminated disposable labware in a dedicated, sealable container (e.g., a rigid plastic container or a heavy-duty, sealable bag).[8]
-
Once the container is full, seal it securely.
-
Label the container as "Hazardous Waste" with the chemical name. Do not commingle this waste with biological or regular laboratory trash.[8]
-
-
Contaminated Personal Protective Equipment (PPE):
-
Aqueous and Solvent Rinsates:
-
Any water or solvent used to rinse equipment that has been in contact with the chemical must be collected.[6]
-
Collect these rinsates in a dedicated, sealed, and clearly labeled hazardous waste container. The label must list all components, including the solvents and the contaminant.
-
Section 3: Spill Management Protocol
Accidental spills must be managed promptly and correctly to prevent exposure and environmental release.
-
Evacuate and Ventilate: Secure the area and ensure adequate ventilation. Eliminate all sources of ignition, as the material is combustible.[5][9]
-
Don Appropriate PPE: At a minimum, this includes chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. For larger spills, a face shield and apron are recommended.[7][12]
-
Contain the Spill: Prevent the spill from spreading or entering any drains. Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to surround and cover the spill.[5][6][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Containerize: Carefully scoop the absorbed material into a sealable, puncture-resistant container.[9]
-
Decontaminate the Area: Clean the spill surface thoroughly with soap and water or a strong alkaline detergent.[7][9] Collect the cleaning water and any contaminated wipes as hazardous waste.
-
Dispose of Cleanup Materials: Seal and label the container holding the spill cleanup materials as hazardous waste and move it to the designated accumulation area.
Section 4: The Final Disposal Pathway: Professional Incineration
The collected and properly labeled hazardous waste must be transferred to a licensed chemical waste disposal company. This is typically coordinated through your organization's EHS department.
The environmentally preferred method for the ultimate destruction of this compound is high-temperature incineration .[6][11] This process ensures the complete breakdown of the persistent aromatic rings of the phenol and benzotriazole structures, preventing their release into the environment. Landfilling is not a suitable option due to the potential for leaching into soil and groundwater.
Data Summary Table: Disposal-Relevant Properties
| Property | Value / Classification | Rationale for Disposal Concern | Source |
| CAS Number | 125304-04-3 / 23328-53-2 (isomer) | Unique identifier for waste manifest. | |
| GHS Hazard | Aquatic Chronic 2 or 4 (H411/H413) | Toxic/harmful to aquatic life with long-lasting effects. | |
| Water Hazard Class | WGK 3 (Severe hazard to water) | Indicates high risk to water resources if released. | |
| Biodegradability | Not readily biodegradable | The compound persists in the environment. | |
| Log Pow | ~4.20 | High potential for bioaccumulation in organisms. | |
| Recommended Disposal | High-Temperature Incineration | Ensures complete destruction of the persistent molecule. | [6][11] |
Disposal Workflow for this compound Waste
Caption: Decision workflow for handling waste containing the target UV absorber.
Conclusion
The proper management of this compound waste is a critical component of laboratory safety and environmental stewardship. Due to its persistence, potential for bioaccumulation, and aquatic toxicity, this compound must be treated as a hazardous waste stream. The core principles are meticulous segregation, secure containment, and professional disposal via high-temperature incineration. Adherence to these protocols ensures that scientific research and industrial applications do not come at the cost of environmental integrity.
References
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GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
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The Good Scents Company. benzotriazolyl dodecyl p-cresol, 125304-04-3. [Link]
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RadTech. SAFETY AND HANDLING OF UV/EB CURING MATERIALS. [Link]
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Paunović, O., et al. (2023). Removal of benzotriazole derivatives by biochar: Potential environmental applications. Environmental Pollution. [Link]
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ResearchGate. (2023). Removal of benzotriazole derivatives by biochar: Potential environmental applications. [Link]
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Peerless Plastics & Coatings. (2019). What are proper safety & handling procedures for UV curable materials?. [Link]
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ECHA. 4-methyl-(n)-dodecylphenol; isomers of 2-(2H-benzotriazol-2-yl). [Link]
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Chemsrc. CAS#:125304-04-3 | this compound. [Link]
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3M. EHS Bulletin: Safe Handling of UV Materials. [Link]
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RadTech International. (2014). Safe Handling of UV & EB Materials. YouTube. [Link]
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ACS Publications. (2024). Mass Loading, Removal, and Emission of...Benzotriazole...and Their Derivatives in a Wastewater Treatment Plant. [Link]
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Tech-Labs. Safe Handling Guide UV curable materials. [Link]
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US EPA. Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl- - Substance Details. [Link]
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New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]
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Chemistry For Everyone. (2025). How Do You Dispose Of Phenol Safely?. YouTube. [Link]
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ChemRadar. Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear CAS#125304-04-3. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
This guide provides essential safety and logistical information for the handling and disposal of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol (CAS No. 125304-04-3). As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can work safely and effectively. This document is structured to deliver immediate, actionable intelligence for laboratory professionals.
Hazard Assessment: Understanding the Compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a benzotriazole derivative primarily used as a UV light absorber and stabilizer.[1][2] While it is a low-volatility liquid, minimizing exposure is crucial.
The primary hazards associated with this compound are:
-
Environmental: It is classified as toxic to aquatic life with long-lasting effects (H411).[3][4] Therefore, preventing its release into the environment is a critical responsibility.
-
Human Health: While specific toxicological data for this compound is limited, related benzotriazole compounds can be harmful if they come into contact with the skin, are inhaled, or are swallowed, and may cause eye and skin irritation.[5][6] Prudent practice dictates treating it with care to avoid direct contact.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 125304-04-3 | [1][3] |
| Molecular Formula | C25H35N3O | [3] |
| Appearance | Low volatile liquid | [1] |
| Flash Point | 112.8 °C (closed cup) | [1] |
| Density | 0.911 g/mL at 25 °C | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A risk-based approach to PPE selection is essential. The following recommendations are based on the known hazards and physical properties of the compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE based on a thorough hazard assessment of the workplace.[7][8][9]
Hand Protection
Recommendation: Nitrile gloves.
Causality: Nitrile gloves offer good resistance to a range of chemicals, including weak acids, and some organic solvents.[10][11] Given the phenolic and aromatic structure of the target compound, nitrile provides a suitable barrier for incidental contact.[12] Always check the manufacturer's compatibility chart for specific breakthrough times if prolonged contact is anticipated.
Eye and Face Protection
Recommendation: Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.
Causality: Standard safety glasses do not provide a complete seal around the eyes and are inadequate for protecting against liquid splashes. Chemical splash goggles are required for handling most liquid chemicals.[3] For larger volumes or more vigorous operations, a face shield provides an additional layer of protection for the entire face.[13]
Body Protection
Recommendation: A buttoned lab coat.
Causality: A lab coat protects your skin and personal clothing from accidental spills and splashes.[5] It should be kept clean and replaced if significant contamination occurs.
Respiratory Protection
Recommendation: Generally not required under normal laboratory conditions with adequate ventilation.
Causality: this compound is a low-volatility liquid.[1] Working in a well-ventilated area or a chemical fume hood should prevent the inhalation of any significant amount of vapor or aerosol. If you are working in a situation with poor ventilation or where aerosols may be generated, a respiratory protection program should be implemented in consultation with your institution's Environmental Health and Safety (EHS) department.
Operational Plans: Step-by-Step Guidance
Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination. A useful mnemonic is to don PPE from the "bottom-up" and doff in alphabetical order.[4]
Donning Procedure:
-
Gown/Lab Coat: Put on the lab coat and fasten it completely.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing Procedure:
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Gown/Lab Coat: Remove the lab coat by unfastening it and rolling it inside-out as you remove it.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Caption: Chemical Disposal Workflow
By adhering to these guidelines, you can handle this compound safely and responsibly, protecting yourself, your colleagues, and the environment.
References
-
Healthcare Compliance Pros. (n.d.). Donning and Doffing PPE Explanation. Retrieved from [Link]
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Ali, F., & Bruno, C. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Laboratory and Precision Medicine. Retrieved from [Link]
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Rebbec, R. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]
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Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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Environmental Health and Safety, Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]
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Environmental Health and Safety, Iowa State University. (n.d.). Chemical Handling and Storage. Retrieved from [Link]
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American Animal Hospital Association. (2019, May 29). Sequence for donning and doffing personal protective equipment (PPE). Retrieved from [Link]
-
AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]
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International Glove Association. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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WorkSafe GEAR Australia. (2025, December 16). Are Nitrile Gloves Chemical Resistant?. Retrieved from [Link]
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University of Wisconsin–Madison, Environment, Health & Safety. (n.d.). Chemical Storage. Retrieved from [Link]
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InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
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Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]
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SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
